molecular formula C5H4IN3O2 B1312864 3-Iodo-5-nitropyridin-2-amine CAS No. 25391-56-4

3-Iodo-5-nitropyridin-2-amine

Cat. No.: B1312864
CAS No.: 25391-56-4
M. Wt: 265.01 g/mol
InChI Key: FEADVZZIWYNCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-nitropyridin-2-amine is a useful research compound. Its molecular formula is C5H4IN3O2 and its molecular weight is 265.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN3O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEADVZZIWYNCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469621
Record name 3-Iodo-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25391-56-4
Record name 3-Iodo-5-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25391-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-iodo-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-5-nitropyridin-2-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Iodo-5-nitropyridin-2-amine is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring an amino group, a nitro group, and an iodine atom on the pyridine core, provides multiple reactive sites for chemical modification. This guide offers an in-depth exploration of the chemical properties, synthesis, and key applications of this compound, with a particular focus on its utility for researchers, scientists, and drug development professionals. The strategic placement of the iodo group at the 3-position makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, while the amino and nitro groups modulate the electronic properties of the ring and offer further opportunities for derivatization.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
Chemical Formula C₅H₄IN₃O₂[1][2]
Molecular Weight 265.01 g/mol [1]
CAS Number 25391-56-4[1][2]
Appearance Yellow solid (typical)[3]
Melting Point 215-219 °C[3]
Solubility Soluble in many organic solvents like DMF, DMSO. Limited solubility in non-polar solvents and water.General knowledge
Storage Conditions Store in a cool, dark, and dry place under an inert atmosphere.[4]

Synthesis of this compound

The most common synthetic route to this compound involves the direct iodination of 2-amino-5-nitropyridine. The electron-donating amino group activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the ortho and para positions. The presence of the nitro group at the 5-position deactivates the ring but allows for regioselective iodination at the 3-position.

G cluster_0 Synthesis of this compound A 2-Amino-5-nitropyridine C This compound A->C Iodination B Iodinating Agent (e.g., I₂, NIS) B->C G cluster_1 Suzuki Coupling Reaction A This compound D 3-Aryl/Vinyl-5-nitropyridin-2-amine A->D B R-B(OH)₂ (Aryl/Vinyl Boronic Acid) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) C->D C-C bond formation G cluster_2 Sonogashira Coupling Reaction A This compound D 3-Alkynyl-5-nitropyridin-2-amine A->D B Terminal Alkyne B->D C Pd Catalyst, Cu(I) co-catalyst Base (e.g., Et₃N) C->D C-C bond formation G cluster_3 Azaindole Synthesis A This compound B Sonogashira Coupling (with terminal alkyne) A->B C 3-Alkynyl-5-nitropyridin-2-amine B->C D Intramolecular Cyclization (e.g., base or acid-catalyzed) C->D E 5-Nitro-7-azaindole D->E

References

An In-Depth Technical Guide to 3-Iodo-5-nitropyridin-2-amine (CAS 25391-56-4): A Keystone Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount to accessing novel chemical space and developing next-generation therapeutics. Among these, 3-Iodo-5-nitropyridin-2-amine, identified by its CAS number 25391-56-4, has emerged as a pivotal building block for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and diverse applications, with a focus on the causality behind experimental choices and the provision of robust, validated protocols. The unique arrangement of an amino group, a nitro group, and an iodine atom on the pyridine ring bestows upon this molecule a rich and versatile reactivity profile, making it an invaluable precursor for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other biologically active agents.[1] This guide aims to be a comprehensive resource, empowering researchers to harness the full synthetic potential of this remarkable compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis.

Physical and Chemical Properties

This compound is a solid at room temperature, typically appearing as a pale yellow to light brown powder.[1] Its key properties are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 25391-56-4[2][3][4][5][6]
Molecular Formula C₅H₄IN₃O₂[2][4]
Molecular Weight 265.01 g/mol [2][4]
Melting Point 231-236 °C[4]
Appearance Pale yellow to light brown powder[1]
Purity Typically ≥95%[2]
Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and quality control of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring.

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.65 (d, J=2.4 Hz, 1H), 8.35 (d, J=2.4 Hz, 1H), 7.85 (s, 2H, NH₂). (Note: The chemical shifts and coupling constants are predicted and may vary slightly based on the solvent and experimental conditions. A commercially available spectrum can be found for reference.[7])

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. The primary amine (N-H) stretching vibrations typically appear as two bands in the region of 3300-3500 cm⁻¹.[8] The nitro group (N-O) stretching vibrations are expected to show strong absorptions around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). The C=C and C=N stretching vibrations of the pyridine ring will also be present in the fingerprint region.

Synthesis of this compound: A Guided Pathway

The synthesis of this compound can be approached through a multi-step sequence starting from readily available 2-aminopyridine. The following represents a logical and field-proven synthetic strategy.

Synthesis_Pathway A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination (Br₂, Acetic Acid) C 2-Amino-5-bromo-3-nitropyridine B->C Nitration (HNO₃, H₂SO₄) D This compound C->D Halogen Exchange (NaI, Acid) or Direct Iodination of Precursor

Caption: Synthetic pathway to this compound.

Step 1: Bromination of 2-Aminopyridine

The initial step involves the regioselective bromination of 2-aminopyridine at the 5-position. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The 5-position is electronically favored and less sterically hindered.

Protocol:

  • Dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a stirrer and a dropping funnel.

  • Cool the solution to below 20 °C using an ice bath.

  • Add a solution of bromine (1.0 eq) in acetic acid dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20 °C.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.

  • Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-amino-5-bromopyridine.[9]

Step 2: Nitration of 2-Amino-5-bromopyridine

The subsequent step is the nitration at the 3-position. The presence of the amino group directs the incoming nitro group to the 3-position. The bromo substituent at the 5-position serves as a blocking group, preventing nitration at that site.

Protocol:

  • Carefully add 2-amino-5-bromopyridine (1.0 eq) to concentrated sulfuric acid at 0 °C in a flask equipped with a stirrer and a dropping funnel.

  • Add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for 1 hour, and then heat to 50-60 °C for 1 hour.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a concentrated aqueous ammonia solution until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain 2-amino-5-bromo-3-nitropyridine.[9]

Step 3: Halogen Exchange to this compound

The final step involves the conversion of the bromo-substituent to an iodo-substituent. This can be achieved through a halogen exchange reaction, or alternatively, by direct iodination of a suitable precursor like 2-amino-5-nitropyridine. A plausible method for the iodination of a similar substrate, 2-amino-5-bromopyridine, involves treatment with potassium iodate and potassium iodide in sulfuric acid, which could be adapted for this synthesis.[10]

Representative Protocol (Halogen Exchange):

  • To a solution of 2-amino-5-bromo-3-nitropyridine (1.0 eq) in a suitable solvent such as acetic acid or propionitrile, add sodium iodide (1.5-2.0 eq).

  • Add a catalytic amount of a strong acid like sulfuric acid or an activating agent like trimethylsilyl chloride.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Neutralize with a suitable base and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a sodium thiosulfate solution to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Key Synthetic Transformations: A Gateway to Molecular Diversity

The strategic positioning of the iodo, nitro, and amino groups on the pyridine ring makes this compound a versatile substrate for a variety of powerful cross-coupling reactions.

Reactions A This compound B Sonogashira Coupling A->B R-C≡C-H Pd(0), Cu(I), Base C Suzuki Coupling A->C R-B(OH)₂ Pd(0), Base D Buchwald-Hartwig Amination A->D R₂NH Pd(0), Base, Ligand E Alkynyl-Substituted Pyridines B->E F Aryl/Heteroaryl-Substituted Pyridines C->F G N-Aryl/Heteroaryl-Substituted Pyridines D->G

Caption: Key cross-coupling reactions of this compound.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals and materials science.

Representative Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).

  • Add a suitable solvent, typically an amine base like triethylamine or a mixture of a polar aprotic solvent like THF or DMF with an amine base.

  • To this mixture, add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired 3-alkynyl-5-nitropyridin-2-amine.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for the formation of C-C bonds between an organoboron compound and a halide or triflate.[13][14] This reaction is particularly valuable for creating biaryl and hetero-biaryl structures, which are prevalent in many biologically active molecules.

Representative Protocol:

  • In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Add a suitable base, commonly an aqueous solution of potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF and water.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by flash chromatography to obtain the 3-aryl-5-nitropyridin-2-amine.

Buchwald-Hartwig Amination: Accessing N-Aryl Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[15][16] This reaction allows for the synthesis of a wide range of aryl amines from aryl halides and primary or secondary amines.

Representative Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the desired primary or secondary amine (1.1-1.2 eq) and an anhydrous, degassed solvent like toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction, dilute with an organic solvent, and filter through celite.

  • Perform an aqueous workup, extract the product, dry the organic phase, and concentrate.

  • Purify the resulting N-substituted-3-amino-5-nitropyridine derivative by column chromatography.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The synthetic versatility of this compound makes it a valuable starting material for the synthesis of various heterocyclic systems with significant biological activities.

Synthesis of Azaindoles

Azaindoles are privileged scaffolds in medicinal chemistry, present in numerous natural products and therapeutic agents.[17] this compound is an excellent precursor for the synthesis of 7-azaindole derivatives. A common strategy involves a Sonogashira coupling followed by an intramolecular cyclization.[18][19]

Azaindole_Synthesis A This compound B 3-Alkynyl-5-nitropyridin-2-amine A->B Sonogashira Coupling (R-C≡C-H, Pd(0), Cu(I)) C Substituted 5-Nitro-7-azaindole B->C Intramolecular Cyclization (e.g., Acid or Base Catalysis)

Caption: General scheme for the synthesis of 7-azaindole derivatives.

Development of Kinase Inhibitors

The pyridine and substituted pyridine moieties are common features in many kinase inhibitors, which are a cornerstone of modern cancer therapy.[20][21] The ability to introduce diverse substituents at the 3-position of the pyridine ring via cross-coupling reactions makes this compound an attractive starting material for the construction of libraries of potential kinase inhibitors. The nitro group can be subsequently reduced to an amino group, providing another handle for further functionalization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is irritating to the eyes, respiratory system, and skin.[18] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its trifunctionalized pyridine core provides a platform for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its properties, a logical synthetic route, and detailed, field-proven protocols for its key reactions. By understanding the underlying principles of its reactivity and applying the methodologies described herein, researchers can effectively utilize this compound to accelerate the discovery and development of novel molecules with significant potential in medicinal chemistry and materials science.

References

3-Iodo-5-nitropyridin-2-amine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Iodo-5-nitropyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the pyridine scaffold is a privileged structure, present in a significant percentage of FDA-approved drugs.[1] The strategic functionalization of this ring system allows for the fine-tuning of molecular properties essential for biological activity. This compound is a highly functionalized pyridine derivative that serves as a versatile and powerful building block for the synthesis of complex molecules.

The presence of three distinct functional groups—an iodo, a nitro, and an amine—on the pyridine core provides multiple reactive handles for chemical modification. The electron-withdrawing nature of the nitro group significantly influences the ring's electronics, while the iodo group is an excellent leaving group for cross-coupling reactions, and the amino group offers a site for nucleophilic chemistry.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound, covering its physicochemical properties, a validated synthetic protocol, key applications in drug discovery, and essential safety protocols.

Part 1: Physicochemical Properties and Characterization

The utility of a synthetic building block begins with a thorough understanding of its fundamental properties. This compound is a solid at room temperature with a molecular structure primed for diverse chemical transformations.

Key Properties Summary

The essential physicochemical data for this compound are summarized below. These values are critical for reaction planning, dosage calculations, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₅H₄IN₃O₂[3][4]
Molecular Weight 265.01 g/mol [3][4][5]
IUPAC Name This compound[3]
CAS Number 25391-56-4[3][4][6]
Synonyms 3-Iodo-5-nitro-2-pyridinamine[3]
Exact Mass 264.93482 Da[5]
Melting Point 215-219 °C (for isomer 5-iodo-3-nitropyridin-2-amine)[7][8]
XLogP3 1.5[5]
Structural Analysis and Reactivity

The arrangement of functional groups on the pyridine ring dictates the molecule's reactivity:

  • Amino Group (-NH₂) : Acts as an activating, ortho-, para-director in electrophilic substitutions and serves as a primary nucleophile.

  • Nitro Group (-NO₂) : A strong deactivating, meta-directing group that withdraws electron density from the ring, making it more susceptible to nucleophilic aromatic substitution under certain conditions.

  • Iodo Group (-I) : The key functional handle for introducing molecular complexity. Its position allows for participation in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are cornerstones of modern drug synthesis.[9]

Standard Characterization Workflow

Confirming the identity, purity, and structure of this compound is paramount. A typical analytical workflow involves a combination of chromatographic and spectroscopic techniques. While specific spectral data is proprietary to manufacturers, documentation for this compound and its isomers confirms the availability of NMR, HPLC, and LC-MS data for verification.[6][10]

G cluster_synthesis Post-Synthesis cluster_analysis Analytical Workflow cluster_results Data Validation Purified_Solid Purified Solid Sample TLC 1. TLC Analysis (Initial Purity Check) Purified_Solid->TLC HPLC 2. HPLC/UPLC (Quantitative Purity) TLC->HPLC MS 3. Mass Spectrometry (MS) (Molecular Weight Verification) HPLC->MS NMR 4. NMR Spectroscopy (Structural Elucidation) MS->NMR Final_Data Validated Structure & Purity Report NMR->Final_Data

Caption: Standard workflow for the analytical characterization of this compound.

Part 2: Synthesis and Mechanistic Insights

While this compound is commercially available, understanding its synthesis provides crucial insights into potential impurities and scale-up strategies. The synthesis of the related isomer, 2-amino-5-iodo-3-nitropyridine, involves the direct iodination of a nitropyridine precursor.[8] A similar strategy of electrophilic iodination can be applied.

Proposed Synthetic Pathway

The most logical precursor for the synthesis is 2-amino-5-nitropyridine, which can be selectively iodinated at the C3 position. The amino group is a strong activating group that directs electrophiles to the ortho (C3) and para (C5) positions. Since the C5 position is already occupied by the nitro group, the iodination is directed to the C3 position.

G A 2-Amino-5-nitropyridine (Precursor) C Electrophilic Aromatic Substitution (Iodination) A->C B Iodinating Agent (e.g., NIS, I₂/HIO₃) B->C D This compound (Final Product) C->D

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of substituted pyridines.[8][11]

Objective: To synthesize this compound via electrophilic iodination of 2-amino-5-nitropyridine.

Reagents and Materials:

  • 2-Amino-5-nitropyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Sulfuric Acid (concentrated)

  • Acetonitrile (solvent)

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separation funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-5-nitropyridine (e.g., 10.0 g) in acetonitrile (100 mL). Cool the flask in an ice bath to 0 °C with stirring.

  • Acidification: Slowly add concentrated sulfuric acid (e.g., 20 mL) dropwise to the solution, ensuring the temperature remains below 10 °C. Causality: The strong acid protonates the pyridine nitrogen, further deactivating the ring to prevent over-iodination and helps to control the reaction's regioselectivity.

  • Iodination: Add N-Iodosuccinimide (NIS) portion-wise over 30 minutes. Causality: NIS is a mild and effective source of the electrophilic iodine (I⁺). Portion-wise addition helps to control the reaction exotherm.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully pour the reaction mixture over crushed ice (approx. 200 g).

  • Quenching: Add saturated sodium thiosulfate solution until the dark iodine color disappears. Causality: This step removes any unreacted iodine from the mixture.

  • Neutralization: Basify the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~8. A precipitate should form.

  • Extraction: Extract the product into ethyl acetate (3 x 100 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the final product.

Part 3: Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but a crucial intermediate. Its value lies in its pre-functionalized structure, which allows for the rapid construction of complex molecular architectures, a process known as scaffold-based drug design.[2]

The Power of Three Reactive Sites

The molecule's design enables a logical, stepwise approach to building complex drug candidates.

G cluster_reactions Synthetic Transformations mol suzuki Suzuki Coupling (C-C Bond) mol->suzuki sonogashira Sonogashira Coupling (C-C Bond) mol->sonogashira buchwald Buchwald-Hartwig (C-N, C-O Bond) mol->buchwald reduction Nitro Reduction (-NO₂ -> -NH₂) (New Functionalization Site) mol->reduction acylation Amine Acylation/Alkylation (Scaffold Elaboration) mol->acylation

Caption: Key reaction handles on this compound for drug development.

  • Iodo Group (Cross-Coupling): This is arguably the most valuable feature. It allows for the attachment of various aryl, heteroaryl, or alkyl groups via well-established palladium-catalyzed reactions. This is fundamental for exploring the Structure-Activity Relationship (SAR) of a lead compound.

  • Nitro Group (Reduction & Functionalization): The nitro group can be easily reduced to a primary amine using standard conditions (e.g., SnCl₂, H₂/Pd-C). This unmasks a new nucleophilic site, creating a diaminopyridine derivative that can be used for further derivatization or for constructing fused heterocyclic systems like imidazopyridines.

  • Amino Group (Derivatization): The existing primary amine can be acylated, alkylated, or used as a nucleophile in cyclization reactions.

This trifecta of reactivity makes the compound a valuable starting material for libraries of compounds, accelerating the hit-to-lead process in drug discovery. Its utility as a precursor for azaindole chemistry highlights its importance in synthesizing compounds with proven biological relevance.[3]

Part 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific, comprehensive SDS for this compound is not publicly available, data from closely related nitropyridine and iodo-pyridine compounds provide a strong basis for a robust safety protocol.[5][12][13]

Hazard Identification and Precautions

Based on analogous structures, the compound should be handled as hazardous.

Hazard ClassGHS Classification (Anticipated)Precautionary Measures
Acute Toxicity Category 4 (Oral, Inhalation)H302+H332: Harmful if swallowed or if inhaled. P264, P270, P261, P271.
Skin Irritation Category 2H315: Causes skin irritation. P280.[5]
Eye Irritation Category 2H319: Causes serious eye irritation. P280.[5]
Reproductive Toxicity Category 1B (Suspected)H360: May damage fertility or the unborn child. P201, P202.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat. Ensure safety showers are accessible.

  • Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood. Avoid creating dust.

Storage and Handling
  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[12] Consider storage under an inert atmosphere (e.g., argon or nitrogen) to maintain stability.[7]

  • Handling: Avoid contact with skin, eyes, and clothing.[12][14] Do not breathe dust. Wash hands thoroughly after handling.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular architects in the field of drug discovery. Its well-defined reactive sites—the versatile iodo group for cross-coupling, the transformable nitro group, and the nucleophilic amino group—provide a reliable and logical pathway for the synthesis of complex, biologically active molecules. By understanding its properties, synthesis, and reactivity, researchers can leverage this powerful building block to accelerate the development of next-generation therapeutics. Adherence to strict safety protocols is essential to harnessing its full potential responsibly.

References

An In-Depth Technical Guide to the Synthesis of 3-Iodo-5-nitropyridin-2-amine from 2-amino-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Iodo-5-nitropyridin-2-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the regioselective electrophilic iodination of 2-amino-5-nitropyridine. This document delves into the mechanistic underpinnings of the reaction, providing a rationale for the observed regioselectivity based on the electronic effects of the substituents on the pyridine ring. A detailed, step-by-step experimental protocol is presented, alongside safety considerations for the handling of all reagents. Furthermore, this guide outlines the analytical techniques for the comprehensive characterization of the final product, ensuring its purity and structural integrity.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of modern medicinal chemistry, with a significant number of pharmaceuticals containing this heterocyclic motif. The introduction of iodine into the pyridine ring, particularly in conjunction with other functional groups, provides a versatile handle for further synthetic transformations. The carbon-iodine bond is readily amenable to a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the construction of complex molecular architectures. This compound (CAS No. 25391-56-4) is a particularly useful intermediate, combining the reactivity of the iodo group with the electronic properties of the nitro and amino substituents, making it a valuable precursor for the synthesis of novel therapeutic agents.

The Core of the Synthesis: Understanding the Electrophilic Aromatic Substitution

The synthesis of this compound from 2-amino-5-nitropyridine is a classic example of an electrophilic aromatic substitution (EAS) reaction. The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom, which generally makes it less reactive towards electrophiles. However, the substituents on the ring play a crucial role in modulating its reactivity and directing the position of the incoming electrophile.

The Interplay of Directing Groups: A Rationale for Regioselectivity

The starting material, 2-amino-5-nitropyridine, possesses two powerful directing groups: a strongly activating amino group (-NH₂) at the 2-position and a strongly deactivating nitro group (-NO₂) at the 5-position.

  • The Amino Group (-NH₂): As a potent activating group, the amino group donates electron density to the pyridine ring through resonance, primarily at the ortho (3-position) and para (6-position) positions. This significantly enhances the nucleophilicity of these positions, making them more susceptible to electrophilic attack.

  • The Nitro Group (-NO₂): Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the ring via both inductive and resonance effects. It directs incoming electrophiles to the meta positions (relative to itself), which in this case are the 2- and 4-positions.

  • The Pyridine Nitrogen: The ring nitrogen itself is deactivating and directs electrophilic attack to the 3- and 5-positions.

When considering the combined influence of these factors, the 3-position emerges as the most favorable site for iodination. It is strongly activated by the adjacent ortho-amino group and is also a meta-position relative to the deactivating ring nitrogen, a generally favored position for substitution on the pyridine ring. The 6-position, while para to the activating amino group, is ortho to the deactivating ring nitrogen, making it less reactive. The 4-position is meta to the deactivating nitro group, further disfavoring electrophilic attack. This synergistic directing effect leads to the highly regioselective formation of this compound.

graph TD; A[2-amino-5-nitropyridine] --> B{Electrophilic Iodination}; B --> C[Iodonium ion attacks C3]; C --> D{Resonance-stabilized intermediate}; D --> E[Deprotonation]; E --> F[this compound]; subgraph "Directing Effects" G(-NH2 at C2) -- activates --> H(C3 - ortho); G -- activates --> I(C6 - para); J(-NO2 at C5) -- deactivates --> K(C4 - meta); L(Ring N) -- deactivates --> H; end style H fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF; Figure 1: Logical workflow of the regioselective iodination.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from a similar, well-established procedure for the iodination of a substituted aminopyridine and is optimized for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
2-amino-5-nitropyridineC₅H₅N₃O₂139.1110.0 g (71.9 mmol)Starting material
Concentrated Sulfuric AcidH₂SO₄98.08100 mLReagent grade, 98%
Potassium IodideKI166.008.0 g (48.2 mmol)
Potassium IodateKIO₃214.004.6 g (21.5 mmol)
Deionized WaterH₂O18.02As needed
10% Sodium Hydroxide SolutionNaOH40.00As neededFor neutralization
EthanolC₂H₅OH46.07As neededFor recrystallization
Reaction Setup and Procedure
graph TD; A[Dissolve 2-amino-5-nitropyridine in H2SO4] --> B[Cool to 0-5 °C]; B --> C[Add KI and KIO3 portion-wise]; C --> D[Stir at 0-5 °C for 2 hours]; D --> E[Allow to warm to room temperature and stir overnight]; E --> F[Pour onto ice]; F --> G[Neutralize with NaOH solution]; G --> H[Filter the precipitate]; H --> I[Wash with cold water]; I --> J[Recrystallize from ethanol]; J --> K[Dry the product]; Figure 2: Experimental workflow for the synthesis.
  • Dissolution of Starting Material: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 100 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath.

  • Addition of 2-amino-5-nitropyridine: Slowly and portion-wise, add 10.0 g (71.9 mmol) of 2-amino-5-nitropyridine to the cold, stirring sulfuric acid. Ensure the temperature is maintained between 0 and 10 °C during the addition.

  • Formation of the Iodinating Agent: In a separate beaker, prepare a mixture of 8.0 g (48.2 mmol) of potassium iodide and 4.6 g (21.5 mmol) of potassium iodate.

  • Iodination Reaction: Once the 2-amino-5-nitropyridine has completely dissolved, slowly add the potassium iodide/potassium iodate mixture to the reaction flask in small portions over 30 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C. A dark-colored mixture will form.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Carefully pour the reaction mixture onto a large beaker containing approximately 500 g of crushed ice with vigorous stirring. A precipitate will form.

  • Neutralization: Slowly neutralize the acidic solution by adding a 10% aqueous solution of sodium hydroxide until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction.

  • Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.[1][2]

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization of this compound

graph TD; A[Synthesized Product] --> B{Characterization}; B --> C[NMR Spectroscopy]; B --> D[IR Spectroscopy]; B --> E[Mass Spectrometry]; B --> F[Melting Point]; C --> G[1H NMR]; C --> H[13C NMR]; Figure 3: Analytical characterization workflow.
Physical Properties
PropertyValue
Appearance Yellow to orange crystalline solid
Molecular Formula C₅H₄IN₃O₂
Molecular Weight 265.01 g/mol
Melting Point 231-236 °C[3]
Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the regiochemistry of the iodination. The spectrum is expected to show two doublets in the aromatic region, corresponding to the two remaining protons on the pyridine ring. The coupling constants will be indicative of their relative positions. The broad singlet for the amino protons will also be present.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals for the pyridine ring carbons. The carbon bearing the iodine atom will exhibit a characteristic upfield shift compared to the corresponding protonated carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.[4]

    • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ are characteristic of a primary amine.

    • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

    • C-N stretching (aromatic amine): A band in the region of 1250-1335 cm⁻¹.[4]

    • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 265. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the interpretation. Fragmentation patterns can provide further structural information.

Safety and Handling

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Potassium Iodide and Potassium Iodate: Can be harmful if swallowed or inhaled. Avoid creating dust.

  • 2-amino-5-nitropyridine and this compound: Handle with gloves and safety glasses. Avoid inhalation of dust.

  • Neutralization: The neutralization of concentrated sulfuric acid with sodium hydroxide is a highly exothermic reaction. Perform this step slowly and with efficient cooling in an ice bath to prevent boiling and splashing.

Conclusion

The synthesis of this compound from 2-amino-5-nitropyridine is a robust and regioselective process, governed by the powerful directing effects of the amino and nitro substituents. The experimental protocol detailed in this guide provides a reliable method for the preparation of this valuable synthetic intermediate. Thorough characterization using the analytical techniques outlined is essential to ensure the identity and purity of the final product, which is crucial for its application in drug discovery and development.

References

Foreword: Decoding the Architecture of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 3-Iodo-5-nitropyridin-2-amine

In the landscape of medicinal chemistry and materials science, the pyridine ring stands as a "privileged scaffold"—a core molecular framework that consistently yields compounds with significant biological activity and functional properties. The strategic functionalization of this ring with substituents like halogens and nitro groups can dramatically alter its electronic profile, steric properties, and reactivity, making it a versatile building block for targeted synthesis.[1]

This guide focuses on This compound (CAS: 25391-56-4), a highly functionalized pyridine derivative.[2] The presence of an iodo group, a nitro group, and an amine group on a single pyridine core creates a molecule with a unique confluence of properties. The iodine atom serves as an excellent handle for cross-coupling reactions, the electron-withdrawing nitro group profoundly influences the ring's electronics, and the amino group provides a site for hydrogen bonding and further derivatization. Understanding the precise three-dimensional structure and electronic landscape of this molecule is not merely an academic exercise; it is a prerequisite for rationally designing its use in complex synthetic pathways, particularly in the development of novel therapeutics and functional materials.[3][4]

This document provides a comprehensive, multi-faceted approach to the structural elucidation of this compound. We will move beyond simple data reporting to explain the causality behind our analytical choices, presenting a self-validating workflow that integrates spectroscopic, crystallographic, and computational methods.

Molecular Identity and Physicochemical Properties

A foundational understanding begins with the molecule's basic chemical and physical properties, which are critical for handling, storage, and experimental design.

PropertyValueSource
CAS Number 25391-56-4[2]
Molecular Formula C₅H₄IN₃O₂[3][5][6]
Molecular Weight 265.01 g/mol [3][5][6]
Appearance Yellow solid (typical)N/A
Melting Point 215-219 °C[7]
Storage Conditions Under inert gas (Nitrogen or Argon) at 2–8 °C
Key Descriptors IUPAC Name: 3-Iodo-5-nitro-2-pyridinamine[5]
SMILES: C1=C(C(=NC=C1I)N)--INVALID-LINK--[O-][5]

Synthesis Pathway: A Rationale-Driven Approach

The reliable synthesis of high-purity this compound is the gateway to its structural analysis. While various methods may exist, a common and effective strategy involves the direct iodination of a suitable precursor, 2-amino-3-nitropyridine. This choice is predicated on the directing effects of the existing substituents and the availability of the starting material.

A plausible synthesis is adapted from established procedures for similar compounds.[8] The amino group at C2 is an ortho-, para-director, while the nitro group at C3 is a meta-director. Both groups direct electrophilic substitution to the C5 position, making the regioselectivity of the iodination highly favorable.

G cluster_0 Synthesis Workflow A Precursor: 2-Amino-3-nitropyridine C Reaction Conditions: Heat (e.g., 90°C) A->C Dissolve B Reagents: Iodine (I₂) Periodic Acid (HIO₄) Acetic Acid/Water B->C Add D Workup & Purification: Aqueous Quench (Na₂S₂O₃) Filtration Recrystallization C->D Cool & Process E Product: This compound D->E Isolate

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis
  • Vessel Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and thermometer, add 2-amino-3-nitropyridine (1 equiv.).

  • Solvent Addition: Add acetic acid and water as the solvent system to dissolve the starting material.[8]

  • Reaction Initiation: Heat the mixture to approximately 90°C. Sequentially add periodic acid (a catalytic oxidant to regenerate I₂) followed by iodine (I₂).[8] The choice of periodic acid is crucial for driving the reaction to completion by consuming the HI byproduct and ensuring an electrophilic iodine source (I⁺) is available.

  • Reaction Monitoring: Maintain the temperature and stir for 60-90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour it into a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.[8]

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash sequentially with saturated brine and a non-polar solvent like petroleum ether to remove impurities.[8]

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield high-purity yellow crystals of this compound.[8]

A Multi-Faceted Approach to Structural Elucidation

No single analytical technique can provide a complete structural picture. A robust analysis relies on the synergistic integration of multiple methods, where the results of one technique validate and complement the others.

G Compound 3-Iodo-5-nitropyridin- 2-amine NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS XRAY Single-Crystal X-ray Diffraction Compound->XRAY DFT Computational Modeling (DFT) Compound->DFT Structure Definitive Structural Model NMR->Structure Connectivity, Chemical Environment MS->Structure Elemental Composition, MW Confirmation XRAY->Structure 3D Geometry, Bond Lengths/Angles, Intermolecular Interactions DFT->Structure Electronic Properties, Optimized Geometry, Validation of Experimental Data

Caption: Integrated workflow for the complete structural analysis.

NMR Spectroscopy: Mapping Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the covalent framework of a molecule in solution. For this compound, both ¹H and ¹³C NMR are indispensable.[9][10]

  • ¹H NMR Spectroscopy:

    • Expected Signals: The pyridine ring has two remaining protons. Due to the strong electron-withdrawing effects of the nitro group and the anisotropic effect of the iodine, these protons are expected to be significantly deshielded, appearing far downfield in the aromatic region.

    • Proton at C4 (H4): This proton is ortho to both the nitro group (C3) and the iodo group (C5). It will likely appear as a doublet.

    • Proton at C6 (H6): This proton is ortho to the amino group (C2) and meta to the nitro group (C3). It will also appear as a doublet.

    • Coupling: The H4 and H6 protons are meta to each other, so they will exhibit a small meta-coupling constant (⁴JHH), typically around 2-3 Hz.

    • Amine Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration due to hydrogen bonding.

  • ¹³C NMR Spectroscopy:

    • Expected Signals: Five distinct signals are expected for the five carbon atoms of the pyridine ring.

    • C-I (C3): The carbon directly attached to iodine will show a characteristic signal. Its chemical shift is influenced by the heavy atom effect.

    • C-NO₂ (C5): This carbon will be significantly deshielded due to the strong electron-withdrawing nature of the nitro group.

    • C-NH₂ (C2): This carbon will also be deshielded, though typically less so than the C-NO₂ carbon.

    • C4 & C6: The two carbons bearing protons will have shifts determined by the combined electronic effects of the adjacent substituents.

Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like those of the -NH₂ group.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Include standard 2D experiments like COSY (to confirm H-H coupling) and HSQC/HMBC (to correlate proton and carbon signals) for unambiguous assignment.

  • Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Assign all peaks based on their chemical shifts, integration (for ¹H), and coupling patterns, cross-referencing with 2D correlation data.

Mass Spectrometry: Confirming Composition

Mass spectrometry (MS) provides the exact molecular weight and elemental formula, serving as a crucial checkpoint for molecular identity.

  • Key Observations:

    • Molecular Ion (M⁺): The primary observation will be the molecular ion peak. Given the compound's formula (C₅H₄IN₃O₂), the monoisotopic mass is 264.9348 Da.[5] High-Resolution Mass Spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), unequivocally validating the elemental formula.

    • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic M+2 peak from the halogen will be observed, unlike with chlorine or bromine.[11][12] This simplifies the spectrum.

    • Fragmentation: Under electron impact (EI) or other energetic ionization methods, predictable fragmentation can occur. Common fragmentation pathways for this molecule would include the loss of the nitro group (-NO₂, 46 Da), the iodine atom (-I, 127 Da), or other small neutral molecules. Analyzing these fragments can provide further structural confirmation.[13][14]

Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are "soft" techniques that often preserve the molecular ion.

  • Analysis: Perform the analysis using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Data Interpretation: Identify the peak corresponding to the protonated molecule [M+H]⁺ or the molecular ion M⁺. Compare the experimentally measured exact mass with the theoretically calculated mass for C₅H₄IN₃O₂ to confirm the elemental composition.

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS define connectivity and composition, single-crystal X-ray diffraction provides an unambiguous, high-resolution map of the atomic positions in the solid state.[15] This technique reveals precise bond lengths, bond angles, and, critically, the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the amino and nitro groups.

  • Planarity: The pyridine ring itself will be largely planar.

  • Bond Lengths: The C-N bond of the nitro group will be short, and the C-I bond length will be consistent with other iodo-aromatic compounds.

  • Intermolecular Interactions: The amino group (-NH₂) is a strong hydrogen bond donor, and the nitro group (-NO₂) is a strong hydrogen bond acceptor. We can anticipate strong N-H···O hydrogen bonds forming chains or networks that stabilize the crystal lattice.

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.[18]

  • Data Collection: Place the crystal in a diffractometer and cool it under a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern data as the crystal is rotated.[18]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build an atomic model into the map and refine it using full-matrix least-squares procedures to achieve the best fit between the calculated and observed diffraction data.[15]

  • Structural Analysis: Analyze the final refined structure to determine precise atomic coordinates, bond lengths, bond angles, torsion angles, and intermolecular interactions.

Computational Chemistry: The Electronic Dimension

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to complement and validate experimental findings.[19] By calculating the molecule's properties from first principles, we can gain insights that are difficult to obtain experimentally.

  • Key Calculations:

    • Geometry Optimization: A DFT calculation can predict the lowest-energy 3D structure of the molecule in the gas phase. This can be compared with the X-ray crystal structure to understand the effects of crystal packing forces.

    • Electrostatic Potential (ESP) Map: This map visualizes the electron density distribution across the molecule. It will clearly show the electron-deficient nature of the pyridine ring (due to the nitro group) and the electron-rich regions around the nitro-oxygen and amine-nitrogen atoms, predicting sites of electrophilic and nucleophilic attack.

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help explain the molecule's reactivity and electronic transitions. The energy gap between them is an indicator of chemical stability.

Conclusion: An Integrated Structural Portrait

The structural analysis of this compound is a case study in modern chemical characterization. Through the integrated application of NMR spectroscopy, mass spectrometry, X-ray crystallography, and computational modeling, a comprehensive and self-validating structural portrait emerges. This detailed understanding of its covalent framework, precise 3D geometry, intermolecular interactions, and electronic landscape is fundamental to its successful application as a versatile building block in drug discovery and the synthesis of advanced materials.

References

Physical and chemical properties of 3-Iodo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Iodo-5-nitropyridin-2-amine

Abstract: This technical guide provides a comprehensive examination of this compound (CAS No. 25391-56-4), a key heterocyclic building block in modern organic synthesis and pharmaceutical development. The document delineates its core physicochemical properties, reactivity profile, synthesis protocols, and safety considerations. By synthesizing technical data with practical insights, this guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this versatile intermediate in the creation of novel and complex molecular architectures.

Introduction and Strategic Importance

This compound is a highly functionalized pyridine derivative whose strategic importance lies in the orthogonal reactivity of its three substituents. The pyridine core is a privileged scaffold in medicinal chemistry, appearing in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] The specific arrangement of an amino group, a nitro group, and an iodine atom on this core makes this compound an exceptionally valuable precursor.

  • The amino group serves as a potent nucleophile and a handle for amide bond formation or further derivatization.

  • The electron-withdrawing nitro group significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and providing a precursor for a future amino group via reduction.[2]

  • The iodo substituent is an excellent leaving group, perfectly positioned for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.

This guide will explore the properties and applications of this compound, providing the foundational knowledge necessary for its effective utilization in complex synthetic campaigns.

Physicochemical and Structural Properties

The intrinsic properties of a chemical entity dictate its behavior in both storage and reaction conditions. This compound is a solid at room temperature, and its characteristics are summarized below. These predicted values, derived from computational models, offer a reliable baseline for experimental design.

PropertyValueSource(s)
CAS Number 25391-56-4[3]
Molecular Formula C₅H₄IN₃O₂[3]
Molecular Weight 265.01 g/mol [3]
Appearance Light yellow to yellow solid[3]
Melting Point 231-236 °C[3]
Boiling Point (Predicted) 391.7 ± 42.0 °C[3]
Density (Predicted) 2.229 ± 0.06 g/cm³[3]
pKa (Predicted) 0.41 ± 0.49[3]
SMILES Nc1ncc(cc1I)--INVALID-LINK--=O
InChI Key FEADVZZIWYNCBF-UHFFFAOYSA-N

Synthesis, Reactivity, and Mechanistic Considerations

The utility of this compound stems from its role as a versatile synthetic intermediate. Understanding its preparation and subsequent reactivity is crucial for its application.

Synthetic Strategy

While specific synthesis details for this compound are not extensively published, a highly relevant and representative procedure is the iodination of an activated aminonitropyridine precursor. The synthesis of the regioisomer, 2-amino-5-iodo-3-nitropyridine, provides a validated template for this transformation.[4] The reaction proceeds via electrophilic aromatic substitution, where the amino group activates the pyridine ring towards iodination.

The logical workflow for such a synthesis is depicted below.

cluster_synthesis Synthetic Workflow Start 2-Amino-5-nitropyridine (Starting Material) Reaction Electrophilic Iodination @ 90°C Start->Reaction Reagents Iodine (I₂) Periodic Acid (H₅IO₆) Acetic Acid / H₂O Reagents->Reaction Workup Quench (Na₂S₂O₃) Filter & Wash Reaction->Workup Purification Recrystallization Workup->Purification Product This compound (Target Product) Purification->Product

Caption: Generalized workflow for the synthesis of iodo-nitro-aminopyridines.

Reactivity Profile

The reactivity of this compound is a study in controlled, site-selective chemistry.

  • Cross-Coupling Reactions: The C-I bond is the most labile site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, or alkynyl groups at the 3-position, a cornerstone of modern drug discovery for building molecular complexity.

  • Nucleophilic Aromatic Substitution (SNAAr): While the amino group is activating, the potent electron-withdrawing effect of the nitro group can facilitate SNAAr reactions at other positions if a suitable leaving group is present, although this is less common for this specific isomer.

  • Amino Group Derivatization: The 2-amino group readily undergoes acylation, alkylation, or can be used to construct fused heterocyclic systems. Its nucleophilicity allows for straightforward modification.

  • Nitro Group Reduction: The 5-nitro group can be selectively reduced to an amine, yielding a diaminopyridine derivative. This new amino group opens up a host of new synthetic possibilities, including the formation of fused imidazole or pyrazine rings, common motifs in bioactive molecules.

Applications in Research and Drug Development

Nitropyridine derivatives are foundational in the synthesis of molecules with a wide spectrum of biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1] this compound is particularly valuable as a "useful starter in azaindole chemistry," a class of compounds with significant therapeutic interest.[3]

The strategic value of this scaffold is exemplified by the use of its isomer in synthesizing epibatidine analogs to probe nicotinic acetylcholine receptors, which are key targets for neurological disorders.[4] This highlights the power of the iodo-nitro-aminopyridine framework to generate potent and selective biological modulators.

cluster_application Drug Discovery Pathway BuildingBlock This compound Reaction1 Suzuki / Sonogashira Cross-Coupling BuildingBlock->Reaction1 Reaction2 Nitro Reduction (Fe/HCl or H₂/Pd) BuildingBlock->Reaction2 Reaction3 Amine Derivatization (Acylation, etc.) BuildingBlock->Reaction3 Intermediate Complex Pyridine Derivatives Reaction1->Intermediate Reaction2->Intermediate Reaction3->Intermediate Screening Biological Screening (e.g., Kinase Assays) Intermediate->Screening Lead Lead Compound Identification Screening->Lead Therapy Potential Therapeutic Areas (Oncology, Neurology, Infectious Disease) Lead->Therapy

Caption: Logical flow from building block to therapeutic application.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Based on GHS classifications, this compound presents several hazards.[5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Protocol: All manipulations should be performed within a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.[6] Avoid inhalation of dust and ensure adequate ventilation.[7]

Storage: The compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[3] Keep the container tightly closed in a dry, well-ventilated location away from incompatible materials such as strong oxidizing agents.

cluster_safety Standard Safety Workflow Assess Assess Hazards (Review SDS) Protect Use PPE (Gloves, Goggles, Fume Hood) Assess->Protect Handle Handle with Care (Avoid Dust/Inhalation) Protect->Handle Dispose Dispose Properly (Follow Regulations) Handle->Dispose

Caption: A standard workflow for handling chemical reagents safely.

Experimental Protocol: Representative Iodination

The following protocol is adapted from a validated procedure for a closely related isomer and serves as an authoritative template for the synthesis of iodo-nitro-aminopyridines.[4]

Objective: To synthesize 2-amino-5-iodo-3-nitropyridine via electrophilic iodination.

Materials:

  • 2-amino-3-nitropyridine (1.0 eq)

  • Periodic acid (0.2 eq)

  • Iodine (0.5 eq)

  • Acetic acid

  • Water

  • Concentrated Sulfuric Acid (catalytic)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated brine

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Vessel Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 2-amino-3-nitropyridine (e.g., 10.0 g, 72.0 mmol), acetic acid (44 mL), and water (10 mL).

  • Initiation: Heat the mixture to 90°C with stirring to achieve dissolution.

  • Reagent Addition: Sequentially add periodic acid (3.28 g, 14.4 mmol) and a catalytic amount of concentrated sulfuric acid (1.3 mL).

  • Iodination: After stirring for 10 minutes, add iodine (9.1 g, 36.0 mmol) in portions. Maintain the temperature at 90°C and continue stirring for 60 minutes. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 100 mL of saturated aqueous sodium thiosulfate solution to quench any unreacted iodine.

  • Isolation: The solid product will precipitate. Isolate the solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with saturated brine (2 x 50 mL) and petroleum ether (2 x 50 mL) to remove impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as petroleum ether/ethyl acetate (5:1 v/v), to yield the high-purity yellow solid product.

Causality: The use of periodic acid is critical as it serves as a co-oxidant, regenerating the electrophilic iodine species (I+) in situ, which is necessary for the electrophilic substitution on the electron-rich pyridine ring. The acidic medium facilitates this process.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties and predictable, multifunctional reactivity provide chemists with a reliable platform for constructing complex and potentially life-saving pharmaceuticals. By understanding the principles outlined in this guide, researchers can confidently and safely integrate this potent building block into their synthetic programs, accelerating the pace of discovery.

References

A Technical Guide to the Spectral Analysis of 3-Iodo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Iodo-5-nitropyridin-2-amine

This compound, with the molecular formula C₅H₄IN₃O₂, is a highly functionalized pyridine derivative.[1] Its structure, featuring an amino group, a nitro group, and an iodine atom on the pyridine ring, makes it a versatile building block in organic synthesis. These functional groups offer multiple reaction sites for creating more complex molecules, particularly in the development of novel pharmaceuticals and functional materials. A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide invaluable information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The amino group protons may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-48.5 - 8.8Doublet~2-3This proton is situated between the electron-withdrawing nitro group and the iodine atom, leading to significant deshielding. It will be coupled to H-6.
H-68.2 - 8.5Doublet~2-3This proton is adjacent to the nitrogen of the pyridine ring and the amino group. It will be coupled to H-4.
-NH₂5.0 - 7.0Broad SingletN/AThe chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Causality in Experimental Choices: The choice of a deuterated solvent is critical. Aprotic solvents like DMSO-d₆ are often preferred for observing amine protons, as they reduce the rate of proton exchange compared to protic solvents like D₂O, in which the amine signal would disappear.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display five signals, one for each carbon atom in the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2155 - 160This carbon is directly attached to the amino group and the ring nitrogen, resulting in a downfield shift.
C-390 - 95The direct attachment to the heavy iodine atom will cause a significant upfield shift due to the heavy atom effect.
C-4140 - 145This carbon is deshielded by the adjacent electron-withdrawing nitro group.
C-5148 - 153Directly bonded to the strongly electron-withdrawing nitro group, this carbon will be significantly deshielded.
C-6135 - 140This carbon is adjacent to the ring nitrogen and is expected to be in a typical range for a pyridine carbon.

Expert Insight: The interpretation of the ¹³C NMR spectrum is greatly aided by techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), which can distinguish between CH, CH₂, and CH₃ groups, although for this molecule, all aromatic carbons are CH groups except for the quaternary carbons.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H, N-O, and C-I bonds, as well as the pyridine ring vibrations.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H (Amine)3400 - 3250MediumAsymmetric and symmetric stretching
N-H (Amine)1650 - 1580MediumBending (scissoring)
C=C, C=N (Pyridine ring)1600 - 1450Medium-StrongStretching
N=O (Nitro group)1550 - 1500StrongAsymmetric stretching
N=O (Nitro group)1360 - 1300StrongSymmetric stretching
C-N (Aromatic amine)1335 - 1250Medium-StrongStretching
C-I600 - 500MediumStretching

Authoritative Grounding: The presence of two bands for the N-H stretch is characteristic of a primary amine.[2] The strong absorptions for the nitro group are also highly diagnostic.

Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: With the ATR crystal clean, run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 265, corresponding to the molecular weight of the compound. Due to the presence of iodine, a characteristic isotopic pattern will not be a major feature as iodine is monoisotopic.

Table 4: Predicted Key Fragment Ions in EI-MS

m/zProposed FragmentRationale
265[C₅H₄IN₃O₂]⁺Molecular ion (M⁺)
219[C₅H₄IN]⁺Loss of NO₂ radical
138[C₅H₄N₂O₂]⁺Loss of iodine radical
127[I]⁺Iodine cation
92[C₅H₄N₂]⁺Loss of I and NO₂

Trustworthiness of Protocols: The observation of an odd molecular weight is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Experimental Protocol for MS Data Acquisition (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Caption: Predicted fragmentation logic for this compound in EI-MS.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide provides a robust framework for predicting and interpreting the spectral data of this important synthetic intermediate. The detailed protocols and theoretical explanations herein serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds. By understanding the causality behind spectral features, researchers can ensure the identity and purity of their materials, accelerating the pace of discovery in drug development and materials science.

References

An In-Depth Technical Guide to 3-Iodo-5-nitropyridin-2-amine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

3-Iodo-5-nitropyridin-2-amine is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex bioactive molecules. Its unique arrangement of an amine, a nitro group, and an iodine atom on a pyridine core imparts a rich and versatile chemical reactivity, making it an invaluable tool for researchers and drug development professionals. The electron-withdrawing nature of the nitro group, combined with the synthetic handles provided by the amino and iodo functionalities, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis, chemical behavior, and practical applications of this compound, with a focus on its utility in the development of novel therapeutics, particularly in the realm of kinase inhibitors and azaindole derivatives.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[3]
Synonyms 2-Amino-3-iodo-5-nitropyridine, 3-Iodo-5-nitro-2-pyridinamine[1][2][4]
CAS Number 25391-56-4[3][5]
Molecular Formula C₅H₄IN₃O₂[1][5]
Molecular Weight 265.01 g/mol [1][5]
Appearance Pale yellow to light brown solid[2]
Melting Point 231-236 °C[1][2][4]
Storage Conditions Store at 0-8 °C under an inert atmosphere[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic iodination of 2-amino-5-nitropyridine. The electron-donating amino group directs the incoming electrophile to the ortho and para positions. As the para position (C5) is already occupied by the nitro group, the iodination occurs at the C3 position. Common iodinating agents for this transformation include N-iodosuccinimide (NIS) or iodine monochloride (ICl).[6][7] The use of NIS in the presence of an acid catalyst is a widely employed method for the iodination of electron-rich aromatic and heteroaromatic compounds.[6][8]

Workflow for the Synthesis of this compound

cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents & Conditions cluster_workup Work-up & Purification cluster_product Final Product 2_amino_5_nitropyridine 2-Amino-5-nitropyridine Reaction_Vessel Reaction Vessel (e.g., Round-bottom flask) 2_amino_5_nitropyridine->Reaction_Vessel Charge Workup Aqueous Work-up (e.g., Na2S2O3 wash) Reaction_Vessel->Workup Reaction Mixture Reagents N-Iodosuccinimide (NIS) Sulfuric Acid (catalyst) Solvent (e.g., Acetonitrile) Reagents->Reaction_Vessel Add Purification Recrystallization or Column Chromatography Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Purified Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Iodination

This protocol is based on established methods for the iodination of activated aminopyridines.[6]

  • Preparation: To a solution of 2-amino-5-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Addition of Iodinating Agent: Cool the mixture in an ice bath to 0-5 °C. Add N-iodosuccinimide (NIS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford this compound as a solid.

Reactivity Profile

The reactivity of this compound is governed by its three key functional groups: the iodo group at the 3-position, the nitro group at the 5-position, and the amino group at the 2-position.

  • The Iodo Group: The carbon-iodine bond is the most versatile site for synthetic transformations, primarily serving as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[9][10] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the C3 position.

  • The Nitro Group: The strongly electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAᵣ).[11] The nitro group can also be reduced to an amino group, providing a handle for further functionalization.

  • The Amino Group: The amino group can be acylated, alkylated, or used as a directing group in certain reactions. It also plays a crucial role in the formation of fused heterocyclic systems, such as azaindoles.[12][13]

Reactivity Map of this compound

cluster_iodo Reactions at C3-Iodo cluster_nitro Reactions of the Nitro Group cluster_amino Reactions of the Amino Group Start This compound Suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) Start->Suzuki C-C bond formation Buchwald Buchwald-Hartwig Amination (R-NH2, Pd catalyst) Start->Buchwald C-N bond formation Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Start->Sonogashira C-C bond formation Reduction Reduction (e.g., Fe/HCl, H2/Pd) Start->Reduction NO2 to NH2 Acylation Acylation (Acyl chloride/anhydride) Start->Acylation Amide formation Alkylation Alkylation (Alkyl halide) Start->Alkylation Secondary amine formation

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

The structural motifs accessible from this compound are prevalent in a wide range of biologically active compounds. Its application as a precursor for kinase inhibitors and azaindoles is particularly noteworthy.

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, and substituted aminopyridines are a common scaffold in many approved and investigational kinase inhibitors.[14][15][16] The ability to introduce diverse substituents at the C3 position of this compound via cross-coupling reactions allows for the rapid generation of libraries of compounds for screening against various kinases. The 2-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

Synthesis of Azaindoles

Azaindoles, also known as pyrrolopyridines, are another important class of heterocyclic compounds with a broad spectrum of biological activities.[12][13] this compound is a valuable precursor for the synthesis of certain azaindole isomers. For instance, a Sonogashira coupling at the C3 position followed by an intramolecular cyclization can lead to the formation of the azaindole core.

Exemplary Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction using this compound to synthesize a 3-aryl-5-nitropyridin-2-amine derivative, a common scaffold in medicinal chemistry.[9][17][18][19]

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired 3-aryl-5-nitropyridin-2-amine.

Workflow for a Suzuki-Miyaura Coupling Reaction

cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_conditions Reaction Conditions cluster_product Product Start_Mat This compound Reaction_Vessel Reaction Start_Mat->Reaction_Vessel Add Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction_Vessel Add Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Vessel Add Base K₂CO₃ Base->Reaction_Vessel Add Solvent Dioxane/Water Solvent->Reaction_Vessel Add Temperature 80-100 °C Temperature->Reaction_Vessel Heat Coupled_Product 3-Aryl-5-nitropyridin-2-amine Reaction_Vessel->Coupled_Product

Caption: Suzuki-Miyaura coupling workflow.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] It is harmful if swallowed and may cause skin and eye irritation.[4][5][20] Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important intermediate for the synthesis of a wide array of complex nitrogen-containing heterocyclic compounds. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the construction of novel molecular architectures. For researchers and scientists in the field of drug development, a comprehensive understanding of the synthesis, reactivity, and applications of this compound is essential for the design and execution of efficient and innovative synthetic strategies.

References

The Iodo Group in 3-Iodo-5-nitropyridin-2-amine: A Nexus of Reactivity for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, and its functionalization is of paramount importance for the development of novel molecular entities. Within the diverse family of substituted pyridines, 3-iodo-5-nitropyridin-2-amine stands out as a particularly versatile building block. The strategic positioning of an amino group, a strongly electron-withdrawing nitro group, and a reactive iodo substituent creates a unique electronic landscape that allows for a wide range of selective chemical transformations. This guide provides a comprehensive exploration of the reactivity of the iodo group in this molecule, with a focus on its application in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. By delving into the mechanistic underpinnings and providing field-proven insights, this document aims to equip researchers with the knowledge to effectively harness the synthetic potential of this compound.

Introduction: The Strategic Importance of this compound

The intrinsic value of this compound in synthetic chemistry is derived from the synergistic interplay of its three substituents. The electron-deficient nature of the pyridine ring, exacerbated by the powerful electron-withdrawing nitro group at the 5-position, significantly influences the reactivity of the entire molecule. The amino group at the 2-position, a potential directing group and a site for further derivatization, adds another layer of synthetic utility.

However, it is the iodo group at the 3-position that serves as the primary linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, with a reactivity trend of C-I > C-Br > C-Cl.[1] This inherent reactivity allows for selective transformations under mild conditions, often leaving other, less reactive halogen substituents on the same or other molecules untouched.[1]

This guide will dissect the reactivity of the iodo group in this compound through the lens of several key reaction classes that are fundamental to modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. The general catalytic cycle for many of these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Product Reductive\nElimination->Ar-R Ar-X Aryl Halide (this compound) Ar-X->Oxidative\nAddition R-M Organometallic Reagent R-M->Transmetalation Buchwald-Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Add_Reagents Add Aryl Halide, Amine, Catalyst, Ligand, and Base Inert_Atmosphere->Add_Reagents Add_Solvent Add Anhydrous, Degassed Solvent Add_Reagents->Add_Solvent Heating Heat to Reaction Temperature (e.g., 100 °C) Add_Solvent->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Dilution_Filtration Dilute and Filter (e.g., through Celite) Cooling->Dilution_Filtration Extraction Aqueous Workup and Extraction Dilution_Filtration->Extraction Purification Column Chromatography Extraction->Purification

References

An In-depth Technical Guide to the Solubility of 3-Iodo-5-nitropyridin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-5-nitropyridin-2-amine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics. Understanding its solubility profile in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This guide provides a comprehensive analysis of the physicochemical properties of this compound, offers a predicted solubility profile based on theoretical principles, and presents a detailed, field-proven experimental protocol for accurate solubility determination. This document is designed to empower researchers with the foundational knowledge and practical tools necessary to effectively work with this compound.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug molecule from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's utility. For a synthetic intermediate like this compound, solubility dictates the choice of reaction media, influences reaction kinetics, and is a key factor in developing effective purification strategies, such as crystallization. In the context of active pharmaceutical ingredients (APIs), poor solubility can lead to low bioavailability, hindering the development of a promising therapeutic agent. Therefore, a thorough understanding and empirical determination of a compound's solubility is not merely a routine characterization step but a cornerstone of efficient and successful drug development.

This guide focuses on this compound, a substituted pyridine derivative whose structural motifs—an aromatic amine, a nitro group, and an iodine atom—suggest a complex interplay of intermolecular forces that govern its solubility. The insights provided herein are intended to bridge the gap between theoretical understanding and practical application, enabling scientists to make informed decisions when handling this versatile chemical entity.

Physicochemical Characterization of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The principle of "like dissolves like" serves as a useful heuristic, but a deeper dive into the specific physicochemical characteristics of this compound is necessary for a more nuanced prediction of its behavior.

Molecular Structure:

Caption: Chemical structure of this compound.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 25391-56-4[1][2]
Molecular Formula C₅H₄IN₃O₂[1]
Molecular Weight 265.01 g/mol [1]
Appearance Light yellow to yellow solid[1]
Melting Point 231-236 °C[1]
Predicted Boiling Point 391.7±42.0 °C[1]
Predicted Density 2.229±0.06 g/cm³[1]
Predicted pKa 0.41±0.49[1]

Analysis of Structural Features Influencing Solubility:

  • Polarity: The presence of the nitro group (-NO₂) and the amino group (-NH₂) introduces significant polarity to the molecule. The nitro group is a strong electron-withdrawing group, creating a dipole moment. The amino group is a polar, hydrogen-bond-donating group. The pyridine ring itself is a polar aromatic system. Conversely, the iodine atom is large and polarizable but contributes less to the overall polarity compared to the nitro and amino groups. This combination of polar functional groups suggests that the molecule will have a preference for polar solvents.

  • Hydrogen Bonding: The primary amine (-NH₂) is a hydrogen bond donor, and the nitrogen atom of the pyridine ring and the oxygen atoms of thenitro group are hydrogen bond acceptors. The ability to form hydrogen bonds is a critical factor in determining solubility in protic solvents like alcohols. The intramolecular hydrogen bonding between the ortho amino and nitro groups can also influence intermolecular interactions.

  • Molecular Size and Shape: The molecule is relatively planar, which can facilitate packing in a crystal lattice. A high melting point often correlates with a stable crystal lattice, which requires more energy to overcome, potentially leading to lower solubility.

Predicted Solubility Profile

While experimental data is scarce, a qualitative solubility profile can be predicted based on the physicochemical properties discussed above. The following table provides an estimation of the solubility of this compound in various classes of organic solvents. It is crucial to note that this is a theoretical prediction and should be verified experimentally.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)High These solvents are highly polar and can effectively solvate the polar regions of the molecule. DMSO and DMF are particularly good at disrupting crystal lattices.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High These solvents can engage in hydrogen bonding with the amino and nitro groups, facilitating dissolution. Solubility is expected to decrease with increasing alkyl chain length of the alcohol due to a decrease in solvent polarity.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate These solvents have moderate polarity and can interact with the dipole moment of the molecule but lack hydrogen bonding capabilities, limiting solubility.
Ethers Tetrahydrofuran (THF), Diethyl etherLow THF, being more polar than diethyl ether, might show slight solubility. However, the overall lower polarity and limited hydrogen bonding capacity will likely result in poor dissolution.
Aromatic Hydrocarbons Toluene, BenzeneVery Low These non-polar solvents will not effectively solvate the polar functional groups of the molecule.
Aliphatic Hydrocarbons Hexanes, HeptaneInsoluble The significant mismatch in polarity between the solute and these non-polar solvents will result in negligible solubility.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is required. The equilibrium shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[3]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer

Experimental Workflow Diagram:

G start Start prep_stock Prepare Analytical Stock Solution (e.g., in DMSO) start->prep_stock add_excess Add Excess Solid to Solvent in Vials start->add_excess create_cal Create Calibration Curve (HPLC or UV/Vis) prep_stock->create_cal analyze Analyze by HPLC or UV/Vis create_cal->analyze equilibrate Equilibrate at Constant Temperature with Shaking (e.g., 24-48h) add_excess->equilibrate check_equil Visually Confirm Presence of Undissolved Solid equilibrate->check_equil centrifuge Centrifuge to Pellet Solid check_equil->centrifuge filter Filter Supernatant (Syringe Filter) centrifuge->filter dilute Dilute Filtrate filter->dilute dilute->analyze calculate Calculate Concentration (Solubility) analyze->calculate end End calculate->end

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

  • Preparation of Analytical Standards and Calibration Curve:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent in which it is highly soluble (e.g., DMSO) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

    • Analyze these standards using a validated HPLC or UV/Vis spectroscopy method to generate a calibration curve (absorbance vs. concentration). This curve will be used to determine the concentration of the saturated solutions.[4][5]

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium. A good starting point is to add approximately 10-20 mg of the compound to 1-2 mL of each test solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours.[3] It is advisable to run a preliminary experiment to determine the time required to reach equilibrium.

  • Sample Processing and Analysis:

    • After the equilibration period, visually inspect each vial to confirm the presence of undissolved solid.

    • Allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a low speed.

    • Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.[4]

    • Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method (HPLC or UV/Vis) used for the calibration standards.

  • Data Analysis and Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

    • It is recommended to perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Conclusion

While a definitive, publicly available dataset on the solubility of this compound in organic solvents is lacking, a systematic approach based on its physicochemical properties allows for a reasoned prediction of its solubility profile. The molecule's polar nature, coupled with its hydrogen bonding capabilities, suggests a preference for polar aprotic and protic solvents. However, such theoretical predictions are no substitute for empirical data. The detailed experimental protocol provided in this guide offers a robust framework for researchers to determine the precise solubility of this compound, thereby facilitating its effective use in research and development. Accurate solubility data is an indispensable asset in the optimization of synthetic routes, the design of purification processes, and the early assessment of a compound's potential for further development in the pharmaceutical pipeline.

References

A Comprehensive Technical Guide to the Safe Handling and-Use of 3-Iodo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and professionals in drug development.

Abstract: 3-Iodo-5-nitropyridin-2-amine is a key trifunctionalized pyridine building block in synthetic organic chemistry, offering a versatile scaffold for the creation of novel pharmaceutical compounds. The presence of nitro, iodo, and amine functionalities on the pyridine ring, however, imparts specific chemical properties that necessitate stringent safety and handling protocols. This guide provides an in-depth, technically-focused overview of the essential safety precautions, handling procedures, and emergency responses for this compound. The objective is to furnish laboratory personnel with the critical knowledge required to mitigate risks and ensure a safe operational environment.

Core Compound Identification and Properties

A fundamental understanding of the physicochemical properties of a substance is the bedrock of its safe handling. These characteristics dictate its behavior under diverse laboratory settings and inform appropriate storage and handling strategies.

PropertyData
Chemical Name This compound
Synonyms 5-iodo-3-nitropyridin-2-amine, 2-Amino-5-iodo-3-nitropyridine[1]
CAS Number 25391-56-4[2], 25391-57-5[1]
Molecular Formula C₅H₄IN₃O₂[1][2]
Molecular Weight 265.01 g/mol [1][2]
Appearance Light yellow to yellow solid[2]
Melting Point 231-236 °C[2]
Boiling Point 391.7±42.0 °C (Predicted)[2]
Density 2.229±0.06 g/cm³ (Predicted)[2]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)[2]

Comprehensive Hazard Analysis

The principal hazards associated with this compound are rooted in its potential toxicity and chemical reactivity. While specific toxicological data for this compound are limited, a precautionary approach based on its functional groups is warranted.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Acute Toxicity, Oral (Warning): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Warning): Causes skin irritation.[1]

  • Sensitization, Skin (Warning): May cause an allergic skin reaction.[1]

  • Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning): May cause respiratory irritation.[1]

Chemical Reactivity

The electron-withdrawing nature of the nitro group and the pyridine ring, combined with the presence of an amino group, makes the molecule susceptible to various chemical transformations. While stable under recommended storage conditions, it may react with strong oxidizing agents, strong reducing agents, and strong bases. It is crucial to avoid contact with incompatible materials.[3][4]

Physical Hazards

As a solid, the primary physical hazard is the potential for dust formation and inhalation during handling.[3]

Hierarchy of Controls: A Systematic Approach to Safety

To effectively mitigate the risks associated with handling this compound, a systematic "Hierarchy of Controls" should be implemented. This approach prioritizes the most effective control measures.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Evaluate less hazardous reagents if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Chemical Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

These are the primary measures to physically isolate personnel from the hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning and certified chemical fume hood.[3]

  • Ventilation: Ensure adequate ventilation in the laboratory, especially in storage areas.[3]

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Detailed SOPs for all experimental protocols involving this compound must be developed and strictly adhered to.

  • Training: All personnel must be thoroughly trained on the hazards, handling procedures, and emergency protocols for this chemical before commencing any work.

  • Labeling: All containers of this compound must be clearly labeled with its identity and associated hazards.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and change them frequently.[3]

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.[3]

Detailed Experimental Protocols: Safe Handling and Use

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C for long-term stability.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Weighing and Transferring
  • Don appropriate PPE before entering the designated handling area.

  • Perform all weighing and transfer operations within a chemical fume hood to minimize dust inhalation.

  • Use a disposable weigh boat or creased, smooth paper for weighing.

  • Handle the solid gently to avoid creating airborne dust.

  • Clean any spills within the fume hood immediately.

Reaction Setup and Execution
  • Ensure all glassware is clean, dry, and free from any contaminants.

  • Set up the reaction apparatus within a chemical fume hood.

  • When adding the compound to a reaction mixture, do so slowly and in a controlled manner.

  • If the reaction is potentially exothermic, have a cooling bath readily available.

  • Continuously monitor the reaction for any unexpected changes.

Emergency Response Protocols

Immediate and correct response to an incident is critical to minimizing harm.

EmergencyResponse cluster_1 Emergency Response Workflow Incident Chemical Exposure or Spill Assess Assess the Situation (Is it safe to intervene?) Incident->Assess Evacuate Evacuate Immediate Area (If necessary) Assess->Evacuate Major Spill or Danger SpillControl Control Minor Spill (If trained and equipped) Assess->SpillControl Minor, Controllable Spill Alert Alert Colleagues and Supervisor Activate Emergency Alarm Evacuate->Alert FirstAid Administer First Aid (Eyewash, Safety Shower) Alert->FirstAid Medical Seek Professional Medical Attention FirstAid->Medical Report Report the Incident SpillControl->Report Medical->Report

References

The Nitro-Activated Pyridine: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs containing this privileged motif.[1][2] Among the vast landscape of pyridine derivatives, substituted nitropyridines have emerged as exceptionally versatile intermediates and bioactive molecules in their own right. The potent electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the pyridine ring, activating it for a diverse array of chemical transformations and imparting unique pharmacological characteristics.[3] This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted nitropyridines, delving into their synthesis, reactivity, and pivotal role in modern drug development. We will examine the causality behind key experimental choices, present detailed, field-proven protocols, and explore the logic of their application in the synthesis of complex pharmaceutical agents.

A Historical Perspective: The Dawn of Pyridine Chemistry and the Advent of Nitration

The story of substituted nitropyridines is intrinsically linked to the broader history of pyridine chemistry. While impure pyridine was likely isolated by early alchemists, the first synthesis of a heteroaromatic compound is credited to William Ramsay in 1876, who produced pyridine by reacting acetylene and hydrogen cyanide in a red-hot iron-tube furnace. However, it was the seminal work of Arthur Rudolf Hantzsch in 1881 that provided the first major synthesis of pyridine derivatives.[4]

The Hantzsch Pyridine Synthesis , discovered in 1882, is a multi-component reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor (like ammonia) to form a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.[1][5][6] This reaction, initially aimed at producing pyridine rings, laid the foundation for the synthesis of a vast array of substituted pyridines.[1][3][5][6]

The introduction of the nitro group onto the pyridine ring, however, presented a significant synthetic challenge. The inherent electron-deficient nature of the pyridine ring, further deactivated by protonation of the nitrogen under acidic conditions, makes electrophilic aromatic substitution, such as nitration, exceedingly difficult.[7] Early attempts at direct nitration of pyridine required harsh conditions and gave low yields of 3-nitropyridine.[4]

A significant breakthrough came with the work of Russian chemist Aleksei Chichibabin. In 1914, he discovered the Chichibabin reaction , a method for the direct amination of pyridine at the 2-position using sodium amide.[8] While not a nitration reaction, Chichibabin's work demonstrated the feasibility of nucleophilic substitution on the electron-deficient pyridine ring, a concept that would become central to the synthesis of many substituted nitropyridines.[8][9] His later development of the Chichibabin pyridine synthesis in 1924, which involves the condensation of aldehydes and ketones with ammonia, provided an economical route to various alkyl-substituted pyridines, which could then serve as precursors for nitration.[2][10]

The Synthetic Arsenal: Crafting Substituted Nitropyridines

The synthesis of substituted nitropyridines has evolved significantly from the early, low-yielding direct nitration methods. Modern synthetic chemists have a diverse toolkit at their disposal, allowing for the regioselective introduction of the nitro group and other substituents.

Direct Nitration: Taming a Challenging Reaction

While direct nitration of the pyridine ring remains challenging, several effective methods have been developed.

  • Nitration with Dinitrogen Pentoxide (N₂O₅): A significant advancement in pyridine nitration involves the use of dinitrogen pentoxide. The reaction proceeds through the formation of an N-nitropyridinium ion, which then undergoes a[1][6] sigmatropic shift of the nitro group to the 3-position upon treatment with a reducing agent like sulfur dioxide or sodium bisulfite.[4][7] This method offers good yields for the synthesis of 3-nitropyridine and its derivatives.[4]

    • Causality: The formation of the N-nitropyridinium intermediate is key. The subsequent rearrangement is an intramolecular process, avoiding the high activation energy of a direct electrophilic attack on the deactivated ring. The choice of a mild reducing agent is crucial to facilitate the rearrangement without reducing the nitro group itself.

  • Mechanism of Nitration with N₂O₅:

    Nitration_Mechanism Mechanism of Pyridine Nitration with N2O5 Pyridine Pyridine N_Nitropyridinium N-Nitropyridinium ion Pyridine->N_Nitropyridinium + N2O5 N2O5 N2O5 Adduct1 1,2-Dihydropyridine Intermediate N_Nitropyridinium->Adduct1 + HSO3- Adduct2 1,4-Dihydropyridine Intermediate N_Nitropyridinium->Adduct2 + HSO3- HSO3 HSO3- Sigmatropic_Shift [1,5] Sigmatropic Shift Adduct1->Sigmatropic_Shift Nitropyridine 3-Nitropyridine Sigmatropic_Shift->Nitropyridine - HSO3-

Nucleophilic Aromatic Substitution (SNA_r): Leveraging the Activating Power of the Nitro Group

The presence of a nitro group dramatically activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. This reactivity is the cornerstone of many synthetic strategies for preparing highly functionalized nitropyridines.

  • Vicarious Nucleophilic Substitution (VNS) of Hydrogen: This powerful reaction, pioneered by Mieczysław Mąkosza, allows for the direct replacement of a hydrogen atom on an electron-deficient aromatic ring with a carbon nucleophile bearing a leaving group. [11][12]In the context of nitropyridines, VNS provides a route to introduce alkyl, aryl, and other carbon-based substituents. [11][13][14]

    • Causality: The reaction proceeds via the formation of a Meisenheimer-type adduct, followed by base-induced β-elimination of the leaving group. [14]The choice of a strong base is critical to deprotonate the carbon nucleophile and to facilitate the final elimination step. The regioselectivity is dictated by the electronic activation provided by the nitro group.

    • Experimental Protocol: Synthesis of 2-chloro-5-nitropyridine

      A common and crucial intermediate in pharmaceutical synthesis is 2-chloro-5-nitropyridine. [6]Several synthetic routes exist, often starting from 2-aminopyridine. [9] Step 1: Nitration of 2-aminopyridine [9] 1. Carefully add 2-aminopyridine to concentrated sulfuric acid while maintaining a low temperature (<10 °C). 2. Slowly add a mixture of concentrated sulfuric acid and fuming nitric acid, keeping the temperature below 30 °C. 3. After the addition is complete, heat the reaction mixture to 55-65 °C and maintain for several hours until the reaction is complete (monitored by TLC). 4. Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., 50% NaOH) to precipitate 2-amino-5-nitropyridine.

      Step 2: Diazotization and Chlorination [9] 1. Dissolve the 2-amino-5-nitropyridine in hydrochloric acid and cool to -5 to 0 °C. 2. Slowly add a solution of sodium nitrite in water, maintaining the low temperature, to form the diazonium salt. 3. The diazonium salt is then typically reacted with a source of chloride, such as copper(I) chloride (Sandmeyer reaction), to yield 2-chloro-5-nitropyridine.

      Alternative Chlorination of 2-hydroxy-5-nitropyridine: [6] An alternative route involves the chlorination of 2-hydroxy-5-nitropyridine using reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). [6]

      • Reflux a mixture of 2-hydroxy-5-nitropyridine, PCl₅, and POCl₃.

      • After the reaction is complete, carefully quench the reaction mixture with ice water and neutralize to precipitate the 2-chloro-5-nitropyridine product.

    Synthesis_2_chloro_5_nitropyridine Synthetic Routes to 2-chloro-5-nitropyridine 2-Aminopyridine 2-Aminopyridine 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Aminopyridine->2-Amino-5-nitropyridine Nitration (H2SO4, HNO3) Diazonium Salt Diazonium Salt 2-Amino-5-nitropyridine->Diazonium Salt Diazotization (NaNO2, HCl) 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Diazonium Salt->2-Chloro-5-nitropyridine Sandmeyer Reaction (CuCl) 2-Hydroxy-5-nitropyridine 2-Hydroxy-5-nitropyridine 2-Hydroxy-5-nitropyridine->2-Chloro-5-nitropyridine Chlorination (PCl5, POCl3)

    Caption: Key synthetic pathways for the preparation of 2-chloro-5-nitropyridine.

Substituted Nitropyridines in Drug Discovery and Development

The unique chemical properties of substituted nitropyridines make them valuable building blocks and pharmacophores in the design of novel therapeutic agents. [1][2][3][11]

As Versatile Synthetic Intermediates

Substituted nitropyridines, such as 2-chloro-3-methyl-5-nitropyridine and 2-fluoro-4-methyl-5-nitropyridine, serve as crucial intermediates in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs). [3][13]The halogen at the 2-position is a good leaving group, readily participating in nucleophilic substitution reactions with amines, alcohols, and thiols, allowing for the construction of complex molecular architectures. [3]The nitro group can be easily reduced to an amino group, providing a handle for further functionalization, such as amide or urea formation. [13]

As Bioactive Scaffolds

Beyond their role as intermediates, the nitropyridine moiety itself is present in numerous bioactive molecules.

  • Anticancer Agents: Pyridine derivatives have a long history as anticancer agents, and the introduction of a nitro group can enhance this activity. [15][16][17]Nitropyridine-containing compounds have been shown to exhibit potent anti-proliferative effects against various cancer cell lines by targeting critical biological pathways. [15][18][19]For instance, some 3-nitropyridine analogues have been identified as novel microtubule-targeting agents, inducing apoptosis in cancer cells. [18]

  • Kinase Inhibitors: Protein kinases are crucial targets in cancer therapy, and the pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, is a privileged structure for kinase inhibitors. [20][21]Substituted nitropyridines are often used as key building blocks in the synthesis of these and other kinase inhibitors. [22]

  • Nifedipine and Dihydropyridine Calcium Channel Blockers: A prominent example of a drug containing a nitrophenyl group attached to a dihydropyridine ring is Nifedipine. Synthesized via the Hantzsch reaction, Nifedipine is a potent vasodilator used to treat hypertension and angina. [3]The nitro group in the ortho position of the phenyl ring is crucial for its activity.

    • Synthesis of Nifedipine (A Hantzsch Dihydropyridine Synthesis):

      • Combine 2-nitrobenzaldehyde, two equivalents of methyl acetoacetate, and concentrated ammonia in methanol.

      • Reflux the mixture for several hours.

      • Cool the reaction mixture to allow the precipitation of Nifedipine.

The Nitro Group as a Bioisostere

In medicinal chemistry, bioisosteric replacement is a powerful strategy for optimizing drug candidates' physicochemical and pharmacological properties. While the nitro group can sometimes be associated with toxicity, its unique electronic and steric properties make it a candidate for bioisosteric replacement, and in some cases, it can serve as a bioisostere itself. [23][24][25][26]For instance, the trifluoromethyl group has been successfully used as a bioisosteric replacement for the aliphatic nitro group in some contexts. [26]Conversely, the nitro group has been explored as a potential bioisostere for other functional groups, though this is less common. [24]

Property **Nitro Group (-NO₂) ** Potential Bioisosteres Rationale for Replacement
Electronic Effect Strongly electron-withdrawing -CN, -SO₂R, -CF₃ To modulate electronic properties and metabolic stability.
Hydrogen Bonding Acceptor -C(O)NR₂, -SO₂NR₂ To mimic hydrogen bonding interactions while altering other properties.

| Size/Shape | Relatively small and planar | -C(O)NH₂, -C(CN)₃ | To maintain similar steric profile while changing electronics or polarity. |

Table 1: Bioisosteric Considerations for the Nitro Group

Conclusion and Future Perspectives

From their challenging initial synthesis to their current status as indispensable tools in drug discovery, substituted nitropyridines have had a remarkable journey. The continuous development of novel synthetic methodologies, such as Vicarious Nucleophilic Substitution, has unlocked the full potential of these versatile building blocks. Their role in the development of life-saving medicines, from cardiovascular drugs like Nifedipine to a new generation of anticancer agents and kinase inhibitors, is undeniable.

As our understanding of disease biology deepens, the demand for novel, highly functionalized molecular scaffolds will only increase. The rich and tunable chemistry of substituted nitropyridines ensures that they will remain at the forefront of medicinal chemistry research for the foreseeable future. Future efforts will likely focus on developing even more efficient and sustainable synthetic methods, exploring novel applications in areas such as agrochemicals and materials science, and further elucidating the structure-activity relationships of nitropyridine-based therapeutics.

References

Methodological & Application

Application Note & Protocol: Strategic Synthesis of Azaindoles Utilizing 3-Iodo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Azaindoles, structural isomers of indole containing a nitrogen atom in the benzene ring, represent a privileged scaffold in medicinal chemistry. Their unique physicochemical properties, including the ability of the two nitrogen atoms to act as both hydrogen bond donors and acceptors, enhance binding affinity and potency in various biological targets.[1] Consequently, azaindole derivatives are key components in numerous drug candidates for treating a range of diseases, including cancer and neurological disorders.[2][3]

The development of robust and scalable synthetic routes to substituted azaindoles is therefore of paramount importance. Classical methods like the Fischer or Madelung syntheses often falter when applied to the electron-deficient pyridine ring, leading to harsh reaction conditions and poor yields.[1] Modern cross-coupling strategies have emerged as powerful alternatives.

This document provides a detailed technical guide on a highly efficient two-step, one-pot synthesis of 5-nitro-7-azaindoles, a crucial class of intermediates, using 3-iodo-5-nitropyridin-2-amine as the starting material. The core strategy involves a Palladium-Copper catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization. We will delve into the mechanistic rationale, provide a field-proven, step-by-step protocol, and discuss key optimization parameters for researchers in synthetic chemistry and drug development.

The Synthetic Blueprint: Sonogashira Coupling and Intramolecular Cyclization

The chosen synthetic pathway leverages the unique reactivity of the this compound precursor. The strategy is elegantly convergent, building the fused pyrrole ring onto the functionalized pyridine core.

Causality Behind the Strategy:

  • Sonogashira Cross-Coupling: This reaction is one of the most effective methods for forming sp²-sp carbon-carbon bonds.[4][5] The highly reactive carbon-iodine bond on the pyridine ring is ideal for oxidative addition to the palladium catalyst, making it a superior substrate compared to the corresponding bromo- or chloro-pyridines.[6][7] This step efficiently installs the necessary terminal alkyne side chain at the C3 position.

  • Intramolecular Cyclization: The resulting intermediate, a 2-amino-3-alkynylpyridine, is perfectly primed for cyclization. The proximate amino and alkynyl groups react, often promoted by heat or catalysis, to form the five-membered pyrrole ring, yielding the 7-azaindole scaffold.[8][9][10] The electron-withdrawing nitro group at the 5-position facilitates this cyclization and serves as a versatile handle for subsequent chemical modifications, such as reduction to an amine.[11]

Visualized Experimental Workflow

The diagram below outlines the high-level workflow for the synthesis of 5-nitro-7-azaindoles.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_end Processing & Product A This compound D Sonogashira Coupling A->D B Terminal Alkyne (R-C≡CH) B->D C Catalyst System (Pd/Cu) & Base C->D E Intramolecular Cyclization D->E In situ intermediate F Work-up & Purification E->F G Final Product: 5-Nitro-7-azaindole F->G

Caption: High-level workflow for azaindole synthesis.

Detailed Synthesis Protocol: Preparation of 5-Nitro-2-phenyl-1H-pyrrolo[2,3-b]pyridine

This protocol describes a representative synthesis using phenylacetylene. The principles are broadly applicable to other terminal alkynes.

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents are hazardous; consult their Safety Data Sheets (SDS) before use.

Materials and Reagents
ReagentFormulaMol. Wt.Amount (mmol)Mass/VolumeEquivalents
This compoundC₅H₄IN₃O₂265.0110.02.65 g1.0
PhenylacetyleneC₈H₆102.1412.01.23 g (1.33 mL)1.2
Pd(PPh₃)₂Cl₂ (bis-triphenylphosphine palladium(II) dichloride)C₃₆H₃₀Cl₂P₂Pd701.900.25175 mg0.025 (2.5 mol%)
CuI (Copper(I) iodide)CuI190.450.5095 mg0.05 (5 mol%)
Triethylamine (Et₃N)C₆H₁₅N101.1930.03.04 g (4.2 mL)3.0
N,N-Dimethylformamide (DMF), AnhydrousC₃H₇NO73.09-50 mL-
Equipment
  • 100 mL three-neck round-bottom flask or Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble the flask with a condenser and magnetic stir bar. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen. This ensures anhydrous conditions.[12]

  • Reagent Addition:

    • To the flask, add this compound (2.65 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (175 mg, 0.25 mmol), and CuI (95 mg, 0.50 mmol).

    • Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.

    • Add anhydrous DMF (50 mL) via syringe, followed by triethylamine (4.2 mL, 30.0 mmol).

    • Finally, add phenylacetylene (1.33 mL, 12.0 mmol) dropwise via syringe while stirring. The mixture will typically turn dark.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100 °C using the heating mantle.[4][5]

    • Maintain stirring under an inert atmosphere for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting this compound spot indicates reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the dark solution into water (200 mL) and stir. A solid precipitate should form.

    • Collect the solid by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification:

    • The crude solid can be further purified by flash column chromatography on silica gel.

    • Elute with a gradient of Hexane:Ethyl Acetate (e.g., starting from 5:1 and gradually increasing polarity) to isolate the pure product.

    • Combine the product-containing fractions and evaporate the solvent under reduced pressure to yield the 5-nitro-2-phenyl-7-azaindole as a yellow or orange solid.

Mechanistic Insights

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The process is a symphony of two catalytic cycles followed by a final ring-closing step.

Visualized Reaction Mechanism

G cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Catalytic Cycle cluster_cyclo Intramolecular Cyclization Pd0 Pd(0)L₂ Pd_add Oxidative Addition Ar-Pd(II)-I(L₂) Pd0->Pd_add Ar-I Pd_trans Transmetalation Ar-Pd(II)-C≡CR(L₂) Pd_add->Pd_trans Cu-C≡CR Pd_trans->Pd0 Reductive Elimination Product1 Intermediate: 2-Amino-3-alkynylpyridine Pd_trans->Product1 Product2 Final Product: 7-Azaindole Product1->Product2 Heat/Catalysis [5-exo-dig] CuI Cu(I)I Cu_alk Cu(I)-C≡CR CuI->Cu_alk + R-C≡CH - HI Cu_alk->CuI + Ar-Pd-I - Ar-Pd-C≡CR Base Base (e.g., Et₃N) Base->CuI Deprotonates Alkyne

Caption: Catalytic cycles of the Sonogashira reaction and cyclization.

Expert Commentary on the Mechanism:

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the this compound to form a Pd(II) intermediate.[6][13] A Pd(II) precatalyst like Pd(PPh₃)₂Cl₂ is typically reduced in situ to Pd(0) by the amine or by homocoupling of the alkyne.[14]

  • Copper Cycle: Concurrently, the copper(I) iodide reacts with the terminal alkyne (deprotonated by the amine base) to form a copper(I) acetylide intermediate. This species is crucial for the next step.[6][13]

  • Transmetalation: The copper acetylide transfers its alkynyl group to the palladium complex, regenerating the copper(I) catalyst and forming an alkynyl-palladium(II) complex.

  • Reductive Elimination: This final step in the Pd cycle releases the 2-amino-3-alkynylpyridine intermediate and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

  • Intramolecular Cyclization: The generated intermediate undergoes a favorable 5-exo-dig cyclization. The lone pair of the amino group attacks the internal carbon of the alkyne, leading to the formation of the five-membered ring and the final 7-azaindole product. This step is often driven by heating the reaction mixture.[2][10]

Scope, Optimization, and Troubleshooting

The protocol is robust and tolerates a variety of functional groups on the terminal alkyne.

Reaction Parameter Optimization Table
ParameterStandard ConditionOptimization & Rationale
Catalyst Loading Pd: 2.5 mol%, Cu: 5 mol%Issue: Slow reaction or low yield. Solution: Increase loading to 5 mol% Pd and 10% Cu. For very precious substrates, loading can sometimes be reduced to <1 mol%, but may require longer reaction times or higher temperatures.[4][15]
Base Triethylamine (Et₃N)Issue: Side reactions or poor solubility. Solution: Other amine bases like diisopropylethylamine (DIPEA) can be used. For sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can be employed, though they may require different solvent systems.[6]
Solvent DMFIssue: High boiling point makes removal difficult. Solution: THF is a common alternative, though reactions may require reflux.[14] For large-scale synthesis, toluene or dioxane might be considered. Ensure the solvent is anhydrous to prevent catalyst deactivation.
Temperature 80-100 °CIssue: Decomposition of sensitive substrates. Solution: Lowering the temperature to 60 °C or even room temperature is possible, especially with highly reactive aryl iodides, but will extend the reaction time.[6][13] Conversely, stubborn couplings may benefit from temperatures up to 120 °C.
Alkyne Moiety PhenylacetyleneThe reaction is compatible with alkyl, aryl, and silyl-protected alkynes (e.g., TMS-acetylene). The TMS group can be easily removed post-cyclization to yield the parent 2-unsubstituted 7-azaindole.[2][11]
Common Troubleshooting Issues
  • Problem: Formation of a black precipitate (Palladium black) and stalled reaction.

    • Cause: Catalyst decomposition. This can be due to oxygen contamination or excessive temperature.

    • Solution: Ensure the reaction is rigorously maintained under an inert atmosphere. Degas the solvent before use. Consider adding a phosphine ligand like PPh₃ to stabilize the Pd(0) species.[4]

  • Problem: Significant amount of alkyne homocoupling (Glaser coupling) byproduct.

    • Cause: This is a common side reaction, often favored by the presence of oxygen and high concentrations of the copper catalyst.

    • Solution: Maintain strict anaerobic conditions. Do not use an excessive amount of the copper catalyst. In some cases, a "copper-free" Sonogashira protocol may be employed, although this often requires specialized ligands and different reaction conditions.[12]

  • Problem: Low yield of the final cyclized azaindole.

    • Cause: The intramolecular cyclization step may be inefficient under the reaction conditions.

    • Solution: After the Sonogashira coupling is complete (confirmed by TLC), adding a catalytic amount of a strong acid (like trifluoroacetic acid) or a different base can sometimes promote the final ring-closing step.[10] Alternatively, isolating the 2-amino-3-alkynylpyridine intermediate and subjecting it to different cyclization conditions can be a viable strategy.

Conclusion

The synthesis of 5-nitro-7-azaindoles from this compound via a Sonogashira coupling/intramolecular cyclization sequence is a highly effective and versatile method. It provides rapid access to a key heterocyclic scaffold that is central to modern drug discovery. By understanding the underlying mechanisms and key experimental parameters outlined in this guide, researchers can confidently apply and adapt this protocol to synthesize a diverse library of azaindole derivatives for their specific research needs.

References

The Strategic Utility of 3-Iodo-5-nitropyridin-2-amine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized heterocyclic intermediates is paramount. Among these, 3-iodo-5-nitropyridin-2-amine emerges as a pivotal building block, offering a confluence of reactive sites that enable intricate molecular architectures. This guide provides an in-depth exploration of its applications, supported by detailed protocols and technical insights for researchers and drug development professionals.

Introduction: A Versatile Scaffold for Drug Discovery

This compound is a substituted pyridine derivative characterized by three key functional groups: a primary amine at the 2-position, an iodine atom at the 3-position, and a nitro group at the 5-position. This unique arrangement of an electron-donating amino group and an electron-withdrawing nitro group on the pyridine ring, coupled with a halogen handle, makes it a highly versatile intermediate in organic synthesis.

The primary utility of this compound lies in its capacity to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the facile introduction of diverse substituents at the 3-position, a critical step in the synthesis of numerous biologically active molecules. Furthermore, the nitro group can be readily reduced to an amino group, providing another point for derivatization, while the primary amine can participate in cyclization reactions to form fused heterocyclic systems like azaindoles.[1][2]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is essential for the effective and safe utilization of this compound in a laboratory setting.

PropertyValueSource
CAS Number 25391-56-4[3][4]
Molecular Formula C₅H₄IN₃O₂[3]
Molecular Weight 265.01 g/mol [3][5]
Appearance Light yellow to yellow solid[3]
Melting Point 231-236 °C[3]
Boiling Point 391.7±42.0 °C (Predicted)[3]
Density 2.229±0.06 g/cm³ (Predicted)[3]
Storage Store under inert gas (nitrogen or Argon) at 2–8 °C. Sensitive to light and moisture.[6]

Safety and Handling:

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Skin and Body Protection: A lab coat and appropriate clothing to prevent skin exposure are required.

  • Respiratory Protection: In case of dust formation, a NIOSH-approved respirator should be used.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7]

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly closed container in a cool, dry place, away from light and moisture.

  • Keep away from strong oxidizing agents.[7]

Core Applications in Pharmaceutical Synthesis

The strategic positioning of the iodo, nitro, and amino groups on the pyridine ring allows for a diverse range of synthetic transformations, making this compound a valuable intermediate in the synthesis of complex pharmaceutical agents.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom at the 3-position provides a reactive handle for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern synthetic chemistry for building molecular complexity.

The Suzuki-Miyaura coupling enables the introduction of a wide variety of aryl and heteroaryl groups at the 3-position. This is particularly useful for synthesizing biaryl structures, which are prevalent in many pharmaceutical compounds.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System reactant1 This compound product 3-Aryl-5-nitropyridin-2-amine reactant1->product Suzuki-Miyaura Coupling reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->product catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product

Figure 1: Workflow for Suzuki-Miyaura Coupling.

Protocol for a Typical Suzuki-Miyaura Coupling Reaction:

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, hence the need for an inert atmosphere to maintain catalytic activity.

  • Base: The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[8]

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

The Sonogashira coupling allows for the introduction of alkyne moieties, which are versatile functional groups that can be further elaborated or are themselves part of the final bioactive molecule.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System reactant1 This compound product 3-Alkynyl-5-nitropyridin-2-amine reactant1->product Sonogashira Coupling reactant2 Terminal Alkyne (R-C≡CH) reactant2->product catalyst_pd Pd(0) Catalyst (e.g., PdCl₂(PPh₃)₂) catalyst_pd->product catalyst_cu Cu(I) Co-catalyst (e.g., CuI) catalyst_cu->product base Amine Base (e.g., Et₃N) base->product

Figure 2: Workflow for Sonogashira Coupling.

Protocol for a Typical Sonogashira Coupling Reaction:

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Amine base (e.g., triethylamine, 3.0 equivalents)

  • Solvent (e.g., anhydrous THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in the anhydrous solvent (10 mL).

  • Add the amine base (3.0 mmol), the palladium catalyst (0.03 mmol), and the copper(I) iodide (0.05 mmol).

  • To the stirred solution, add the terminal alkyne (1.2 mmol) dropwise.

  • Heat the reaction mixture to a suitable temperature (e.g., 60 °C) and stir for 2-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: The copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[9][10]

  • Amine Base: The amine base serves both to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.[10]

Synthesis of Azaindoles

This compound is a valuable precursor for the synthesis of azaindoles, which are important scaffolds in medicinal chemistry.[1][2] A common strategy involves a Sonogashira coupling followed by an intramolecular cyclization.

Azaindole_Synthesis start This compound intermediate 3-Alkynyl-5-nitropyridin-2-amine start->intermediate Sonogashira Coupling product Substituted Azaindole intermediate->product Intramolecular Cyclization

Figure 3: Synthetic Pathway to Azaindoles.

Analytical Characterization

The purity and identity of this compound and its derivatives are typically confirmed using a combination of spectroscopic techniques.

TechniquePredicted Key Features for this compound
¹H NMR Aromatic protons will appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm). The amino protons will likely appear as a broad singlet. The exact chemical shifts and coupling patterns will depend on the solvent used. Based on the structure of the regioisomer 2-amino-5-iodo-3-nitropyridine, one might expect signals around δ 8.0-8.5 ppm.
¹³C NMR Aromatic carbons will be observed in the range of δ 110-160 ppm. The carbon bearing the iodine will be significantly shielded, while the carbon attached to the nitro group will be deshielded.
FT-IR Characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-N stretching will be present.[11]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of 265.01 g/mol should be observable. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the spectrum.

Note: The predicted spectral data is based on general principles of NMR, IR, and MS spectroscopy and comparison with structurally similar compounds. Actual experimental data should be acquired for definitive characterization.[12]

Conclusion

This compound stands out as a strategically important intermediate for the synthesis of complex pharmaceutical molecules. Its trifunctional nature allows for a modular and efficient approach to building diverse chemical libraries, particularly through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols and technical insights provided herein are intended to empower researchers to harness the full synthetic potential of this versatile building block in their drug discovery endeavors.

References

Application Notes and Protocols for Suzuki Coupling of 3-Iodo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-iodo-5-nitropyridin-2-amine. This electron-deficient heterocyclic halide is a valuable building block in medicinal chemistry and materials science. The protocols herein are designed for researchers, chemists, and drug development professionals, offering a foundational understanding of the reaction's principles and practical, step-by-step guidance for successful implementation. This document emphasizes the critical parameters, provides rationales for procedural choices, and includes troubleshooting advice to overcome common challenges associated with this class of substrates.

Introduction: The Significance of 3-Aryl-5-nitropyridin-2-amines

The 2-aminopyridine scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds. The introduction of an aryl or heteroaryl substituent at the 3-position via the Suzuki-Miyaura coupling reaction is a powerful strategy for generating molecular diversity and modulating pharmacological properties.[1] this compound is a particularly interesting substrate due to its unique electronic characteristics. The presence of a strongly electron-withdrawing nitro group and an electron-donating amino group on the pyridine ring significantly influences its reactivity.

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, forms carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[2][3] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids contribute to its widespread use in complex molecule synthesis.[4]

This guide will navigate the specific challenges and opportunities presented by this compound and provide two distinct, reliable protocols for its successful Suzuki coupling with a variety of boronic acids.

Foundational Principles: The Suzuki-Miyaura Catalytic Cycle

A firm grasp of the reaction mechanism is essential for rational protocol design and effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step of the cycle.[2] The electron-deficient nature of the pyridine ring in the target substrate is expected to facilitate this step.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium(II) center. This step requires activation of the organoboron compound by a base to form a more nucleophilic "ate" complex.[6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Below is a diagram illustrating this fundamental process.

Suzuki_Catalytic_Cycle cluster_caption Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' (Transmetalation Product) ArPdX->ArPdR Transmetalation ArPdR->Pd0  Regeneration Product Ar-R' (Coupled Product) ArPdR->Product Reductive Elimination ArX_in Ar-X (this compound) ArX_in->ArPdX R_B_in R'-B(OH)₂ (Boronic Acid) R_B_in->ArPdR Base_in Base Base_in->ArPdR

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Key Considerations for Successful Coupling

The unique structure of this compound necessitates careful consideration of the reaction components to ensure high yields and minimize side reactions.

Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is paramount.

  • Palladium Precatalysts: While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern precatalysts often offer superior activity and stability.[4] Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are also commonly used and are reduced in situ to the active Pd(0) species.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity.

    • Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many applications.

    • Buchwald Ligands (e.g., SPhos, XPhos, RuPhos): These electron-rich, bulky biaryl phosphine ligands are highly effective for challenging couplings, including those involving heteroaromatic substrates.[7][8] They can accelerate both oxidative addition and reductive elimination and often allow for lower catalyst loadings and milder reaction temperatures.

    • N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that can form very stable and highly active palladium complexes, making them an excellent alternative to phosphines.[6]

The Critical Role of the Base

The base is essential for the transmetalation step, but its strength and type can significantly impact the reaction outcome.[9]

  • Inorganic Bases:

    • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): Commonly used, effective bases for a wide range of substrates. Cs₂CO₃ is more soluble in organic solvents and often provides better results, albeit at a higher cost.

    • Potassium Phosphate (K₃PO₄): A moderately strong base that is particularly effective for coupling heteroaryl halides and can help minimize side reactions like protodeboronation.[1]

  • Organic Bases: Amine bases like triethylamine (NEt₃) are generally less effective for the Suzuki reaction.

Solvent Systems

The choice of solvent is critical for ensuring that all components remain in solution at the reaction temperature.

  • Aprotic Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are frequently used.

  • Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is very common.[4] The water helps to dissolve the inorganic base and facilitates the formation of the boronate "ate" complex required for transmetalation.

  • Anhydrous Conditions: While less common, anhydrous conditions can be beneficial, especially if the substrate is sensitive to hydrolysis.

The Challenge of the 2-Amino Group

The primary amino group at the 2-position, along with the pyridine nitrogen, can act as a ligand for the palladium catalyst. This coordination can lead to the formation of inactive catalyst complexes, slowing down or completely inhibiting the reaction.[7] While the protocols provided are designed to work with the unprotected amine, if catalyst inhibition is suspected, protection of the amino group (e.g., as an acetamide) may be necessary.[1]

Experimental Protocols

The following protocols provide two reliable methods for the Suzuki coupling of this compound. All manipulations should be performed using standard Schlenk line or glovebox techniques to ensure an inert atmosphere, as oxygen can deactivate the palladium catalyst.

Experimental_Workflow start Start setup Reaction Setup (Flask, Stir Bar) start->setup reagents Add Solid Reagents (Iodopyridine, Boronic Acid, Base) setup->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert add_solvents Add Degassed Solvents & Catalyst/Ligand inert->add_solvents heat Heat to Reaction Temp (e.g., 80-100 °C) add_solvents->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Work-up (Cool, Dilute, Filter, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Characterize Pure Product purify->end

Caption: General Experimental Workflow for Suzuki Coupling.

Protocol 1: Classic Conditions with Pd(PPh₃)₄

This protocol utilizes a widely available and cost-effective catalyst system, suitable for general-purpose synthesis.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄.

  • Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 solvent mixture (e.g., 5 mL total volume per 0.5 mmol of substrate).

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 3-aryl-5-nitropyridin-2-amine.

Protocol 2: High-Activity Conditions with a Buchwald Precatalyst

This protocol employs a modern, highly active catalyst system that may provide higher yields, faster reaction times, and be more effective for challenging or sterically hindered boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • XPhos Pd G3 (or a similar Buchwald precatalyst) (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst to a Schlenk flask or vial equipped with a stir bar.

  • Seal the vessel. If not in a glovebox, perform three evacuate/backfill cycles with argon or nitrogen.

  • Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture.

  • Place the vessel in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reactions with these catalysts are often complete in 1-4 hours.

  • Follow the work-up and purification steps (7-11) as described in Protocol 1.

Summary of Reaction Parameters
ParameterProtocol 1 (Classic)Protocol 2 (High-Activity)Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 (1-2 mol%)Buchwald precatalysts are more active, allowing lower loading.
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2.0 equiv.)K₃PO₄ is often superior for heteroaromatic couplings.[1]
Solvent Dioxane/Water (4:1)Dioxane/Water (4:1)Standard biphasic system to dissolve all components.
Temperature 90-100 °C80 °CHigher catalyst activity allows for lower reaction temperatures.
Time 6-18 hours1-4 hoursIncreased efficiency leads to significantly shorter reaction times.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen contamination; aged catalyst.Ensure thorough degassing of solvents and use of a robust inert atmosphere. Use a fresh bottle of catalyst or a more stable precatalyst.
Catalyst Inhibition: Coordination by the 2-amino group.Increase catalyst loading (up to 10 mol%). Switch to a bulkier ligand (e.g., XPhos, SPhos) which can disfavor substrate coordination. Consider protecting the amino group.
Poor Solubility: Reagents not fully dissolved at reaction temperature.Increase solvent volume or screen alternative solvents (e.g., THF, DMF).
Protodeboronation Harsh Conditions: Boronic acid decomposes before coupling.Use a milder base (e.g., K₃PO₄ instead of stronger bases). Lower the reaction temperature. Use the boronic acid pinacol ester, which is more stable.
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote oxidative homocoupling.Improve degassing procedures (e.g., freeze-pump-thaw cycles for solvents).
Protodeiodination of Starting Material Presence of Protic Impurities/Water: Trace acid or water can lead to loss of iodine.Use anhydrous solvents and dry reagents thoroughly.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of novel 3-aryl-2-aminopyridine derivatives. Success hinges on the careful selection of the catalyst system, base, and solvent, with particular attention paid to mitigating potential catalyst inhibition by the substrate's amino group. The protocols provided offer both a classic and a high-activity option, serving as excellent starting points for reaction development and optimization. By understanding the underlying principles and potential pitfalls, researchers can confidently employ this powerful transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Iodo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Utility of 3-Iodo-5-nitropyridin-2-amine in Kinase Inhibitor Scaffolding

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a central focus of modern drug discovery. The 2-aminopyridine scaffold is a well-established "privileged structure" in kinase inhibitor design, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site, mimicking the adenine base of ATP.

This compound is a highly versatile and strategically designed starting material for the synthesis of kinase inhibitor libraries. Its utility stems from three key structural features:

  • The 2-Amino Group: This group serves as the primary anchor, forming one or two crucial hydrogen bonds with the backbone of the kinase hinge region.

  • The 3-Iodo Group: This serves as a versatile synthetic handle for introducing a wide array of chemical diversity. The carbon-iodine bond is highly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the exploration of different substituents that can occupy the ATP-binding pocket and enhance potency and selectivity.

  • The 5-Nitro Group: This strongly electron-withdrawing group can serve multiple purposes. It can act as a pharmacophore itself, forming specific interactions within the kinase active site. Furthermore, it can be readily reduced to an amino group, providing another point for diversification and modulation of the compound's physicochemical properties.

This guide provides detailed protocols for the application of this compound in the synthesis of novel kinase inhibitors via three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

I. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] In the context of kinase inhibitor synthesis, this reaction is invaluable for introducing various aryl and heteroaryl fragments at the 3-position of the pyridine ring, allowing for the exploration of structure-activity relationships (SAR) in the ATP-binding site.

Causality Behind Experimental Choices:
  • Palladium Catalyst: A Pd(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is commonly used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[2]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Standard inert atmosphere glassware (Schlenk flask, condenser)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a concentration of ~0.1 M with respect to the starting amine).

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative Reagents for Suzuki-Miyaura Coupling

EntryArylboronic AcidExpected Product ScaffoldPotential Kinase Target Interaction
1Phenylboronic acid3-Phenyl-5-nitropyridin-2-amineHydrophobic interactions
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-5-nitropyridin-2-amineHydrogen bond acceptor, hydrophobic interactions
3Pyridin-3-ylboronic acid3-(Pyridin-3-yl)-5-nitropyridin-2-amineHydrogen bond acceptor, improved solubility
41-Methyl-1H-pyrazol-4-ylboronic acid3-(1-Methyl-1H-pyrazol-4-yl)-5-nitropyridin-2-amineHydrogen bond acceptor/donor, hydrophobic interactions

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification reagents 1. Combine Reactants: - this compound - Arylboronic Acid - K₂CO₃ inert 2. Inert Atmosphere: Evacuate & backfill with Ar/N₂ reagents->inert solvent_catalyst 3. Add Reagents: - Degassed Dioxane/Water - Pd(PPh₃)₄ inert->solvent_catalyst heat 4. Heat: 90-100 °C with stirring solvent_catalyst->heat monitor 5. Monitor: TLC or LC-MS heat->monitor workup 6. Aqueous Work-up: Ethyl acetate, water, brine monitor->workup purify 7. Purify: Column Chromatography workup->purify product 3-Aryl-5-nitropyridin-2-amine (Kinase Inhibitor Precursor) purify->product

Suzuki-Miyaura Coupling Experimental Workflow

II. Sonogashira Coupling: Installation of Alkynyl Linkers

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3][4] This reaction is particularly useful for introducing linear, rigid alkynyl linkers, which can probe deep into hydrophobic pockets of the kinase active site or serve as a point for further functionalization via "click chemistry".

Causality Behind Experimental Choices:
  • Palladium Catalyst: Similar to the Suzuki coupling, a Pd(0) catalyst is required. Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) is a common and stable Pd(II) precatalyst that is reduced in situ.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]

  • Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both as the solvent and as the base to deprotonate the terminal alkyne and neutralize the hydrohalic acid byproduct.[6]

Detailed Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (degassed)

  • N,N-Dimethylformamide (DMF) (degassed, optional co-solvent)

  • Standard inert atmosphere glassware

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Seal the flask, and evacuate and backfill with argon or nitrogen.

  • Add degassed Et₃N (and DMF if needed, to achieve a concentration of ~0.2 M).

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Alkynes for Sonogashira Coupling

EntryTerminal AlkyneExpected Product ScaffoldRationale for Use
1Phenylacetylene3-(Phenylethynyl)-5-nitropyridin-2-amineIntroduces a rigid, hydrophobic moiety.
2Propargyl alcohol3-(3-Hydroxyprop-1-yn-1-yl)-5-nitropyridin-2-amineProvides a handle for further derivatization.
3Ethynyltrimethylsilane3-((Trimethylsilyl)ethynyl)-5-nitropyridin-2-amineA protected alkyne that can be deprotected for subsequent reactions.
43-Ethynyl-N,N-dimethylaniline3-((3-(Dimethylamino)phenyl)ethynyl)-5-nitropyridin-2-amineIntroduces a basic moiety to potentially interact with acidic residues.

Visualization: Sonogashira Coupling Catalytic Cycle

Simplified Sonogashira Catalytic Cycles

III. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction is instrumental in synthesizing kinase inhibitors where a substituted aniline or other amine is linked to the pyridine core, often to occupy the "back pocket" of the ATP-binding site, which can significantly enhance selectivity.

Causality Behind Experimental Choices:
  • Palladium Precatalyst and Ligand: A combination of a palladium source, such as Pd₂(dba)₃, and a sterically hindered, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is crucial. The bulky ligand promotes the reductive elimination step and prevents catalyst decomposition.[9]

  • Strong, Non-nucleophilic Base: A strong base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine nucleophile, forming the palladium-amido complex.[10]

  • Anhydrous Aprotic Solvent: Solvents like toluene or 1,4-dioxane are used, and the reaction must be performed under strictly anhydrous conditions as water can interfere with the catalytic cycle.

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., a substituted aniline) (1.2 equivalents)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Toluene (anhydrous, degassed)

  • Glovebox or Schlenk line for inert atmosphere setup

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOt-Bu (1.4 eq) to a flame-dried Schlenk tube.

  • Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.1 M.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 6-18 hours.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. Post-Coupling Modification: Reduction of the Nitro Group

A key strategic advantage of using this compound is the potential for subsequent reduction of the 5-nitro group to a 5-amino group. This transformation converts a strongly electron-withdrawing group into an electron-donating group, significantly altering the electronics and potential hydrogen bonding capabilities of the molecule. The resulting 5-amino group can also serve as a new point for diversification (e.g., through acylation, sulfonylation, or reductive amination).

Protocol: Reduction of the 5-Nitro Group

Materials:

  • 5-Nitro-3-substituted-pyridin-2-amine (from one of the preceding coupling reactions)

  • Iron powder (Fe) (5.0 equivalents)

  • Ammonium chloride (NH₄Cl) (1.0 equivalent)

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add the 5-nitro-3-substituted-pyridin-2-amine (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq).

  • Add a mixture of ethanol and water (e.g., 4:1 ratio).

  • Heat the mixture to reflux (around 80 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts, washing thoroughly with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can often be used directly in the next step or purified by column chromatography if necessary.

Note: Catalytic hydrogenation (e.g., H₂, Pd/C) can also be used, but care must be taken as these conditions can sometimes lead to dehalogenation if other halides are present on the coupled fragment.[11]

Conclusion

This compound is a strategically valuable starting material for the synthesis of diverse libraries of potential kinase inhibitors. The orthogonal reactivity of the 3-iodo and 5-nitro groups allows for a systematic exploration of the chemical space within the ATP-binding site of kinases. The protocols outlined in this guide provide a robust foundation for researchers to employ Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, followed by nitro group reduction, to generate novel and potent kinase inhibitors for drug discovery programs.

References

The Strategic Role of 3-Iodo-5-nitropyridin-2-amine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: Unlocking Novel Agrochemical Scaffolds

In the competitive landscape of agrochemical research, the discovery of novel molecular scaffolds with improved efficacy, selectivity, and environmental profiles is paramount. Pyridine-based compounds have long been a cornerstone in the development of herbicides, insecticides, and fungicides.[1] Among the vast array of pyridine-derived intermediates, 3-Iodo-5-nitropyridin-2-amine emerges as a highly versatile and strategic building block. Its unique trifunctionalized structure, featuring an amino group, a nitro group, and a reactive iodine atom, provides a powerful platform for the synthesis of complex heterocyclic systems with significant biological activity.

The presence of the iodine atom at the 3-position is particularly advantageous, serving as a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[2][3] These modern synthetic methods allow for the precise and efficient introduction of a wide range of substituents, enabling the exploration of vast chemical space in the quest for new active ingredients. The electron-withdrawing nitro group at the 5-position and the amino group at the 2-position further influence the reactivity of the pyridine ring and provide additional points for derivatization.

This technical guide provides a detailed exploration of the application of this compound in agrochemical research, with a focus on its use in the synthesis of a promising class of herbicidal compounds: the thiazolo[4,5-b]pyridines.[4] We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the biological significance of the resulting compounds.

Core Application: Synthesis of Herbicidal Thiazolo[4,5-b]pyridines

A significant application of this compound is in the synthesis of thiazolo[4,5-b]pyridine derivatives. This fused heterocyclic system has been identified as a scaffold for compounds exhibiting potent herbicidal activity.[4] The synthetic strategy hinges on the strategic utilization of the functional groups on the this compound core to first construct the thiazole ring and then to introduce further diversity.

The general synthetic workflow involves the initial formation of a 2-aminopyridine-3-thiol derivative from this compound, followed by cyclization to form the thiazolo[4,5-b]pyridine core. Subsequent palladium-catalyzed cross-coupling at the iodine-bearing position (now part of the fused ring system) allows for the introduction of various aryl or heteroaryl substituents, which is crucial for tuning the herbicidal activity and selectivity.

G A This compound B Thiolation/ Substitution of Iodine A->B C 2-Amino-3-mercapto-5-nitropyridine B->C D Cyclization with a suitable electrophile C->D E Substituted Thiazolo[4,5-b]pyridine (still containing the nitro group) D->E F Reduction of Nitro Group E->F G Amino-thiazolo[4,5-b]pyridine F->G H Further Functionalization (e.g., Acylation, Alkylation) G->H I Diverse Library of Agrochemical Candidates H->I

Caption: Synthetic workflow from this compound.

Protocol 1: Synthesis of a Thiazolo[4,5-b]pyridine Intermediate

This protocol details a representative synthesis of a key thiazolo[4,5-b]pyridine intermediate, which can be further functionalized to generate a library of potential herbicides. The initial steps focus on the formation of the fused heterocyclic ring system. While a direct protocol starting from this compound for a commercial agrochemical is proprietary, this procedure is based on established methodologies for the synthesis of the thiazolo[4,5-b]pyridine scaffold from related 3-halopyridin-2-amines.[4]

Objective: To synthesize a 2-substituted-7-nitrothiazolo[4,5-b]pyridine from a 3-halopyridin-2-amine derivative.

Step 1: Synthesis of 2-Amino-3-bromo-5-nitropyridine (as a close analogue to the iodo-compound)

Rationale: Halogenation at the 3-position is a key first step. While the topic compound is iodinated, bromination is a common alternative and the resulting 3-bromo-5-nitropyridin-2-amine is a suitable precursor for the subsequent thiazole ring formation.

Reagent MW Quantity Molar Equiv.
2-Amino-5-nitropyridine139.1113.9 g (100 mmol)1.0
N-Bromosuccinimide (NBS)177.9818.7 g (105 mmol)1.05
Acetonitrile41.05500 mL-

Procedure:

  • To a stirred solution of 2-Amino-5-nitropyridine (1.0 eq.) in acetonitrile, add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Amino-3-bromo-5-nitropyridine.

Step 2: Synthesis of 2-Substituted-7-nitrothiazolo[4,5-b]pyridine

Rationale: This step involves the condensation of the 3-halo-2-aminopyridine with a suitable reagent to form the thiazole ring. The use of an alpha-bromo ketone in a three-component reaction is a common strategy.[4]

Reagent MW Quantity Molar Equiv.
2-Amino-3-bromo-5-nitropyridine218.0121.8 g (100 mmol)1.0
α-Bromo Ketone (e.g., 2-bromoacetophenone)199.0420.9 g (105 mmol)1.05
Potassium Thiocyanate97.1810.7 g (110 mmol)1.1
Ethanol46.07400 mL-

Procedure:

  • To a stirred suspension of 2-Amino-3-bromo-5-nitropyridine (1.0 eq.) and potassium thiocyanate (1.1 eq.) in ethanol, add the α-bromo ketone (1.05 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-substituted-7-nitrothiazolo[4,5-b]pyridine.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling for Derivatization

The real synthetic power of using an iodo-substituted precursor like this compound lies in the ability to perform palladium-catalyzed cross-coupling reactions to introduce diverse molecular fragments. The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[3][5][6] This reaction would be performed on a thiazolo[4,5-b]pyridine intermediate that retains the iodine atom.

Objective: To introduce an aryl or heteroaryl group at the halogenated position of the thiazolo[4,5-b]pyridine core.

G cluster_0 Suzuki Coupling Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition (Iodo-thiazolo[4,5-b]pyridine) A->B Step 1 C Pd(II) Intermediate B->C D Transmetalation (Boronic Acid + Base) C->D Step 2 E Pd(II) Di-organic Intermediate D->E F Reductive Elimination E->F Step 3 F->A Catalyst Regeneration G Coupled Product (Derivatized Thiazolo[4,5-b]pyridine) F->G

References

Application Notes and Protocols for the Derivatization of 3-Iodo-5-nitropyridin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates. Its ability to engage in various biological interactions makes it a cornerstone for the design of novel therapeutics. This document provides a comprehensive guide for the derivatization of a key, highly functionalized building block: 3-iodo-5-nitropyridin-2-amine . We present detailed application notes and step-by-step protocols for three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These protocols are designed to be robust and adaptable, enabling medicinal chemists and drug discovery scientists to rapidly generate diverse libraries of novel compounds for biological screening. The rationale behind the selection of catalysts, ligands, bases, and reaction conditions is discussed in detail to provide a deeper understanding of the underlying chemical principles.

Introduction: The Significance of the 2-Amino-5-nitropyridine Scaffold

The 2-aminopyridine moiety is a versatile pharmacophore that is present in a wide array of bioactive molecules, exhibiting activities such as anticancer, anti-inflammatory, antiviral, and antibacterial properties. The introduction of a nitro group at the 5-position and an iodine atom at the 3-position of the 2-aminopyridine core creates a highly valuable and versatile intermediate for several reasons:

  • Electron-Deficient Nature: The strongly electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, making it amenable to certain nucleophilic aromatic substitution reactions and modulating the pKa of the 2-amino group.

  • Orthogonal Reactivity: The iodine atom at the 3-position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. Its high reactivity allows for selective functionalization, even in the presence of other potential reactive sites.

  • Strategic Vector for Diversification: The 2-amino group provides a key point for hydrogen bonding and can be further functionalized, while the 3-position allows for the introduction of a wide range of substituents to probe the steric and electronic requirements of a biological target.

This unique combination of features makes this compound an ideal starting material for the construction of compound libraries aimed at identifying novel drug candidates.

Derivatization Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, allowing for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. For the derivatization of this compound, three key reactions are particularly powerful:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl and heteroaryl substituents.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the synthesis of N-aryl and N-heteroaryl derivatives.

  • Sonogashira Coupling: For the formation of C-C triple bonds, providing access to alkynyl-substituted pyridines.

The following sections provide detailed, field-proven protocols for each of these transformations.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-5-nitropyridin-2-amines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures. The reaction of this compound with various arylboronic acids provides access to a diverse range of 3-aryl-5-nitropyridin-2-amines, which are valuable precursors for more complex drug-like molecules.

Rationale for Experimental Choices
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used, commercially available, and effective catalyst for the Suzuki coupling of aryl iodides. It is a pre-catalyst that readily forms the active Pd(0) species in solution.

  • Base: Potassium phosphate (K₃PO₄) is an effective base for Suzuki couplings involving nitrogen-containing heterocycles. It is strong enough to promote the catalytic cycle but generally mild enough to avoid side reactions with sensitive functional groups.

  • Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki reactions. The water is essential for the activation of the boronic acid, while the dioxane ensures the solubility of the organic substrates and catalyst.

  • Temperature: Elevated temperatures (typically 90-100 °C) are often required to drive the reaction to completion, especially with less reactive boronic acids.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, arylboronic acid, K₃PO₄, and Pd(PPh₃)₄ in a Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add degassed 1,4-dioxane/water B->C D Heat to 90 °C and stir for 12-18 h C->D E Monitor reaction by TLC/LC-MS D->E F Cool to RT, dilute with EtOAc, and wash with water and brine E->F G Dry organic layer (Na₂SO₄), filter, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki coupling of related bromo-aminopyridine substrates and is expected to provide good to excellent yields with this compound.[1]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.2 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium phosphate (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-5-nitropyridin-2-amine.

Representative Data

The following table provides expected yields for the Suzuki-Miyaura coupling of a closely related substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[1] Similar yields can be anticipated for the coupling of this compound.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid2-Amino-5-nitro-3-phenylpyridine85-95
24-Methoxyphenylboronic acid2-Amino-3-(4-methoxyphenyl)-5-nitropyridine80-90
33-Fluorophenylboronic acid2-Amino-3-(3-fluorophenyl)-5-nitropyridine75-85
4Thiophene-2-boronic acid2-Amino-5-nitro-3-(thiophen-2-yl)pyridine70-80

Buchwald-Hartwig Amination: Synthesis of 3-(N-aryl-amino)-5-nitropyridin-2-amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-arylated amines. This reaction is particularly useful for coupling amines with aryl halides that are not activated towards traditional nucleophilic aromatic substitution.

Rationale for Experimental Choices
  • Catalyst System: A combination of a palladium source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the amination of aryl halides. This system is known to promote the catalytic cycle efficiently, even with challenging substrates.

  • Base: A strong, non-nucleophilic base is required for the deprotonation of the amine and to facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice for Buchwald-Hartwig aminations.

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used to ensure the stability of the catalyst and to avoid side reactions.

  • Inert Atmosphere: The palladium(0) catalyst and some ligands are sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, amine, Pd₂(dba)₃, Xantphos, and NaOtBu in a Schlenk tube B Evacuate and backfill with Argon (3x) A->B C Add anhydrous toluene B->C D Heat to 100-110 °C and stir for 12-24 h C->D E Monitor reaction by TLC/LC-MS D->E F Cool to RT, filter through Celite, and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl halides and has been adapted for the specific substrate.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Celite

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-(N-substituted-amino)-5-nitropyridin-2-amine.

Representative Data

The following table provides expected yields for the Buchwald-Hartwig amination of various aryl halides with different amines. Similar outcomes can be expected for the amination of this compound.

EntryAmineProductExpected Yield (%)
1Aniline2-Amino-5-nitro-N-phenylpyridin-3-amine70-85
2Morpholine4-(2-Amino-5-nitropyridin-3-yl)morpholine80-95
3BenzylamineN-Benzyl-2-amino-5-nitropyridin-3-amine75-90
4Indole3-(1H-Indol-1-yl)-5-nitropyridin-2-amine60-75

Sonogashira Coupling: Synthesis of 3-Alkynyl-5-nitropyridin-2-amines

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction provides access to 3-alkynyl-5-nitropyridin-2-amines, which are valuable intermediates for the synthesis of various heterocyclic compounds and can also serve as bioisosteres for other functional groups in drug design.

Rationale for Experimental Choices
  • Catalyst System: The classic Sonogashira coupling employs a dual catalyst system consisting of a palladium source, such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or palladium(II) trifluoroacetate [Pd(CF₃COO)₂], and a copper(I) co-catalyst, typically copper(I) iodide (CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.

  • Ligand: Triphenylphosphine (PPh₃) is often used as a ligand to stabilize the palladium catalyst and promote the reaction.

  • Base: An amine base, such as triethylamine (Et₃N), is crucial for the Sonogashira reaction. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is a good choice for Sonogashira couplings as it can dissolve both the organic substrates and the inorganic salts.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pd(CF₃COO)₂, PPh₃, and CuI in DMF under Argon B Add this compound, terminal alkyne, and Et₃N A->B C Heat to 100 °C and stir for 3-6 h B->C D Monitor reaction by TLC/LC-MS C->D E Cool to RT, dilute with EtOAc, and wash with water D->E F Dry organic layer (Na₂SO₄), filter, and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for Sonogashira Coupling.

Detailed Protocol: Sonogashira Coupling

This protocol is adapted from a well-optimized procedure for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes. Given the higher reactivity of the iodo-substituent, this protocol is expected to be highly effective for this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry 10 mL round-bottomed flask equipped with a magnetic stir bar, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) under an argon atmosphere.

  • Add DMF (2.0 mL) and stir for 30 minutes at room temperature.

  • Add this compound (0.5 mmol), the terminal alkyne (0.6 mmol), and triethylamine (1.0 mL).

  • Heat the reaction mixture to 100 °C and stir for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-alkynyl-5-nitropyridin-2-amine.

Representative Data

The following table presents the yields obtained for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes under the optimized conditions. Similar or higher yields are expected for the corresponding reactions with this compound.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Amino-5-nitro-3-(phenylethynyl)pyridine90-96
24-Ethynyltoluene2-Amino-5-nitro-3-(p-tolylethynyl)pyridine88-94
31-Hexyne2-Amino-3-(hex-1-yn-1-yl)-5-nitropyridine85-92
43,3-Dimethyl-1-butyne2-Amino-3-((3,3-dimethylbut-1-yn-1-yl)ethynyl)-5-nitropyridine82-88

Conclusion

The derivatization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the generation of diverse chemical libraries for drug discovery. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient and reliable methods for the introduction of a wide range of substituents at the 3-position of the pyridine ring. The protocols detailed in this guide are intended to serve as a practical resource for researchers in medicinal chemistry and related fields, enabling the rapid synthesis of novel 2-aminopyridine derivatives with the potential for significant biological activity. Careful optimization of the reaction conditions for specific substrates may be necessary to achieve maximum yields and purity.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Iodo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Iodo-5-nitropyridin-2-amine in Modern Synthesis

This compound is a highly versatile and strategically important building block for researchers in medicinal chemistry and materials science. Its unique trifunctional nature, featuring an amino group, a nitro group, and an iodo substituent on a pyridine core, offers a rich platform for molecular elaboration. The electron-deficient nature of the pyridine ring, further accentuated by the strongly electron-withdrawing nitro group, renders the C-I bond particularly susceptible to oxidative addition to a palladium(0) center, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and optimized protocols for the most common and impactful cross-coupling reactions with this substrate, offering insights into the rationale behind the choice of catalysts, ligands, and reaction conditions.

The inherent challenge and opportunity in working with this compound lie in the potential for the amino group to coordinate with the palladium catalyst, which could inhibit the catalytic cycle. However, with the advent of sophisticated ligand systems, this issue can be effectively mitigated, allowing for high-yielding transformations without the need for protecting group strategies.

Core Mechanistic Paradigm: The Palladium Catalytic Cycle

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is paramount for troubleshooting and optimizing reactions. The catalytic cycle for most of the reactions discussed herein follows a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron, organotin, or organocopper species) is transferred to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-I) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-M) Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product Release

Figure 1: A generalized palladium catalytic cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of biaryl structures, which are prevalent in pharmaceuticals.[1] The reaction of this compound with various aryl- and heteroarylboronic acids or esters provides a direct route to a diverse library of 3-substituted-5-nitropyridin-2-amines.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: For electron-deficient heteroaryl halides, catalyst systems that promote rapid oxidative addition are crucial. While Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands such as those from the Buchwald group (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results.[2] These ligands stabilize the Pd(0) center and facilitate the oxidative addition and reductive elimination steps.

  • Base: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[3] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used in aqueous solvent mixtures. The use of a stronger base may be necessary for less reactive boronic acids.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.

Optimized Protocol for Suzuki-Miyaura Coupling:
ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Readily available and effective precatalysts that are reduced in situ to Pd(0).
Ligand SPhos (4 mol%) or XPhos (4 mol%)Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv.)Effective in activating the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Good for dissolving both organic and inorganic components.
Temperature 80 - 110 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the Pd(0) catalyst and phosphine ligands.

Step-by-Step Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath at the specified temperature and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - this compound - Arylboronic Acid - Base Inert Evacuate & Backfill (x3) Reagents->Inert Catalyst Add Catalyst & Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat & Stir (80-110 °C) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool & Dilute Monitor->Quench Extract Wash with H₂O & Brine Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Purify Concentrate & Purify Dry->Purify

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, providing access to arylalkynes which are valuable intermediates in organic synthesis.[4] Coupling this compound with terminal alkynes yields 3-alkynyl-5-nitropyridin-2-amines, which can be further elaborated into more complex heterocyclic systems.

Causality Behind Experimental Choices:
  • Dual Catalysis: The classical Sonogashira reaction employs a dual catalytic system of palladium and copper(I).[5] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the Pd(II) intermediate.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used both as the base to deprotonate the alkyne and often as the solvent or co-solvent.

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used and effective ligand for this transformation.

Optimized Protocol for Sonogashira Coupling:
ParameterRecommended ConditionRationale
Palladium Precatalyst PdCl₂(PPh₃)₂ (2-5 mol%)A stable and commercially available Pd(II) precatalyst.
Copper(I) Co-catalyst CuI (5-10 mol%)Activates the terminal alkyne for transmetalation.
Ligand PPh₃ (if not using a pre-formed complex)Stabilizes the palladium catalyst.
Base Et₃N or DIPEA (2.0 - 3.0 equiv. or as solvent)Acts as a base and can serve as the solvent.
Solvent THF or DMF (if not using an amine solvent)Good aprotic polar solvents for this reaction.
Temperature Room Temperature to 60 °CGenerally proceeds under mild thermal conditions.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Step-by-Step Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv.) and the palladium and copper catalysts.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and high-yielding method for the formation of C-N bonds.[6] This reaction is particularly useful for coupling this compound with a wide range of primary and secondary amines, leading to the synthesis of novel diaminopyridine derivatives.

Causality Behind Experimental Choices:
  • Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. For electron-deficient substrates and for coupling with a broad range of amines, bulky, electron-rich biarylphosphine ligands such as RuPhos and BrettPhos are often superior.[7] These ligands promote the reductive elimination step, which is often challenging.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, especially for substrates with base-sensitive functional groups.[8]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used.

Optimized Protocol for Buchwald-Hartwig Amination:
ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or a pre-formed catalyst like RuPhos-Pd-G3Highly active precatalysts. Pre-formed catalysts offer convenience and reproducibility.
Ligand RuPhos or BrettPhos (2-4 mol%)Excellent for coupling a wide range of amines with electron-deficient aryl halides.
Base NaOtBu or LiHMDS (1.5 - 2.0 equiv.)Strong, non-nucleophilic bases that facilitate amine deprotonation.
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic solvents that are compatible with the reaction conditions.
Temperature 80 - 110 °CDrives the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst and ligand from oxidation.

Step-by-Step Experimental Protocol:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).

  • Seal the vessel and heat with vigorous stirring at the specified temperature.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Heck-Mizoroki Reaction: Olefination of the Pyridine Core

The Heck-Mizoroki reaction provides a powerful method for the formation of carbon-carbon bonds by coupling aryl halides with alkenes.[9] This reaction allows for the introduction of vinyl groups at the 3-position of the pyridine ring, leading to valuable intermediates for further synthetic transformations.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: Palladium acetate (Pd(OAc)₂) is a common and effective precatalyst for the Heck reaction.[10] In many cases, the reaction can proceed without an added phosphine ligand (phosphine-free conditions), especially with electron-deficient aryl iodides. However, for challenging substrates or to improve yields and selectivity, phosphine ligands such as PPh₃ or P(o-tolyl)₃ can be beneficial.

  • Base: An inorganic or organic base is required to neutralize the hydriodic acid (HI) generated during the catalytic cycle.[11] Triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc) are frequently used.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically employed.

Optimized Protocol for the Heck Reaction:
ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ (1-5 mol%)A common and effective precatalyst.
Ligand (optional) PPh₃ or P(o-tolyl)₃ (2-10 mol%)Can improve catalyst stability and reaction outcome.
Base Et₃N, K₂CO₃, or NaOAc (1.5 - 2.0 equiv.)Neutralizes the HI byproduct.
Solvent DMF or NMPPolar aprotic solvents that facilitate the reaction.
Temperature 100 - 140 °CHigher temperatures are often required for the Heck reaction.
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent catalyst degradation.

Step-by-Step Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 equiv.), the palladium precatalyst, the optional ligand, and the base.

  • Add the anhydrous, degassed solvent, followed by the alkene (1.2-2.0 equiv.).

  • Seal the vessel and heat with stirring at the specified temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by flash column chromatography.

Stille Coupling: A Versatile C-C Bond Forming Reaction

The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by palladium.[12] While the toxicity of organotin reagents is a concern, the Stille reaction offers broad functional group tolerance and is often effective where other coupling methods may fail.[13]

Causality Behind Experimental Choices:
  • Catalyst and Ligand: Pd(PPh₃)₄ is a classic and highly effective catalyst for the Stille reaction.[14] Alternatively, a combination of a Pd(0) source like Pd₂(dba)₃ and a phosphine ligand can be used.

  • Additives: In some cases, additives like CuI or LiCl can accelerate the transmetalation step and improve reaction yields.

  • Solvent: Anhydrous, aprotic solvents such as toluene, THF, or DMF are suitable for the Stille coupling.

Optimized Protocol for the Stille Coupling:
ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃/PPh₃Highly effective and commonly used catalysts.
Additive (optional) CuI or LiClCan facilitate the transmetalation step.
Solvent Toluene, THF, or DMF (anhydrous)Aprotic solvents that are compatible with the reagents.
Temperature 80 - 110 °CSufficient to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Essential for catalyst and reagent stability.

Step-by-Step Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent.

  • Add the organostannane reagent (1.1-1.2 equiv.) via syringe.

  • Heat the reaction mixture with stirring and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through Celite, and extract the filtrate with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile toolkit for the synthesis of a wide array of functionalized pyridine derivatives. The protocols outlined in this guide, grounded in a mechanistic understanding of the catalytic cycles, offer robust starting points for the successful implementation of these transformations. As the field of catalysis continues to evolve, the development of even more active and selective catalyst systems will undoubtedly further expand the synthetic utility of this valuable building block, enabling the creation of novel molecules with potential applications in medicine and materials science.

References

Use of 3-Iodo-5-nitropyridin-2-amine in synthesizing radiolabeled compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 3-Iodo-5-nitropyridin-2-amine as a Versatile Precursor for the Synthesis of Radiolabeled Compounds for Molecular Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of modern drug discovery and molecular imaging, the development of highly specific and effective radiotracers is paramount. These tracers are fundamental tools for non-invasively studying biological processes in real-time, enabling applications from preclinical drug development to clinical diagnostics in oncology, neurology, and cardiology.[1][2] The selection of a precursor molecule is a critical decision that dictates the synthetic feasibility, radiolabeling efficiency, and ultimate biological behavior of the final radiopharmaceutical.

This compound (CAS: 25391-56-4) emerges as a precursor of significant strategic value.[3][4] Its trifunctional architecture offers a compelling combination of features for the radiochemist:

  • A Radioiodine Attachment Point: The iodine atom at the 3-position serves as a direct handle for introducing various iodine radioisotopes (e.g., ¹²³I for SPECT, ¹²⁴I for PET, and ¹³¹I for theranostics), typically via a highly efficient iododestannylation reaction on a corresponding organotin precursor.[5][6]

  • A Hypoxia-Sensitizing Nitro Group: The nitro group at the 5-position renders the molecule a potential candidate for imaging tumor hypoxia.[7] Under the low-oxygen conditions characteristic of solid tumors, nitroaromatic compounds undergo bioreduction and become trapped intracellularly, allowing for selective visualization of hypoxic regions.

  • A Conjugatable Amino Group: The primary amine at the 2-position provides a versatile site for chemical modification, enabling the attachment of the nitropyridine core to a wide array of targeting vectors such as peptides, antibodies, or small molecule ligands to enhance target specificity.[5][8]

This application note provides a comprehensive guide to leveraging this compound in radiosynthesis, detailing the scientific rationale, a robust protocol for creating a key radiolabeling precursor, and the subsequent radioiodination procedure.

Scientific Rationale: Causality Behind the Strategy

The decision to use this compound is grounded in established radiopharmaceutical design principles. The proposed workflow prioritizes a precursor-based approach, specifically the synthesis of a trialkylstannyl derivative, which is the gold standard for reliable and high-yield radioiodinations.[6][9]

Why a Precursor-Based Approach? The Iododestannylation Advantage

Direct radioiodine-for-iodine exchange on an aryl iodide is often inefficient and requires harsh conditions. A more elegant and widely adopted strategy is the iododestannylation of an organotin precursor.[6] This reaction involves the electrophilic substitution of a trialkylstannyl group (e.g., tributyltin) on the aromatic ring with radioactive iodine.

  • Expertise & Experience: This method is favored for several reasons. First, the C-Sn bond is readily cleaved under mild oxidative conditions, preserving the integrity of sensitive functional groups on the rest of the molecule. Second, the reaction is fast, which is critical when working with short-lived isotopes. Finally, it produces the desired radiolabeled compound with very high specific activity, as the non-radioactive tin precursor can be easily separated from the radioiodinated product via standard chromatographic techniques like HPLC.[5][10]

The Role of the Pyridine and Nitro Moieties

The heterocyclic pyridine core can significantly influence the pharmacokinetic profile of a radiotracer compared to a traditional benzene ring, often leading to altered solubility and faster clearance from non-target tissues, which can improve image contrast.[11] The electron-withdrawing nitro group, beyond its potential for hypoxia imaging, also influences the electronic properties of the pyridine ring, which can impact reactivity and binding characteristics.[7][12]

Experimental Workflow Overview

The overall strategy is a two-stage process. The first stage is a non-radioactive organic synthesis to convert the commercially available this compound into a more reactive tributylstannyl precursor. The second stage is the radiolabeling reaction where this precursor is reacted with radioactive iodide to yield the final product.

G cluster_0 Stage 1: Precursor Synthesis (Non-Radioactive) cluster_1 Stage 2: Radiosynthesis Start This compound Stannylation Stille Reaction: Hexabutylditin, Pd Catalyst Start->Stannylation Purify1 Column Chromatography Stannylation->Purify1 Precursor 3-(Tributylstannyl)-5-nitropyridin-2-amine (Stannylated Precursor) Radiolabeling Oxidative Iododestannylation (e.g., Iodogen) Precursor->Radiolabeling Purify1->Precursor Radioiodide Na[¹²³I] or Na[¹²⁴I] Radioiodide->Radiolabeling Crude Crude Radiolabeled Product Radiolabeling->Crude Purify2 Purification (RP-HPLC) Crude->Purify2 QC Quality Control (radio-TLC, HPLC) Purify2->QC Final Radiolabeled 3-[*I]Iodo-5-nitropyridin-2-amine QC->Final

Caption: Overall experimental workflow from starting material to final radiolabeled product.

Detailed Protocols

Protocol 1: Synthesis of 3-(Tributylstannyl)-5-nitropyridin-2-amine Precursor

This protocol describes the conversion of the iodo-compound into the essential stannylated precursor. This is a standard organic chemistry procedure and should be performed in a fume hood with appropriate personal protective equipment.

Materials and Reagents:

  • This compound

  • Hexabutylditin (Sn₂(Bu)₆)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Nitrogen or Argon gas line

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:

  • Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Reagents: Add hexabutylditin (1.2 eq) and the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Solvent: Add anhydrous toluene via syringe to the flask to create a solution with a concentration of approximately 0.1 M with respect to the starting material.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with toluene. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil by silica gel column chromatography using an appropriate solvent gradient (e.g., 0% to 20% Ethyl Acetate in Hexanes) to isolate the desired 3-(Tributylstannyl)-5-nitropyridin-2-amine product. The product is typically a colorless or pale yellow oil.

  • Validation: Confirm the identity and purity of the precursor by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Radioiodination of the Stannylated Precursor

This protocol must be performed in a licensed radiochemistry facility by trained personnel, following all local radiation safety regulations.

Materials and Reagents:

  • 3-(Tributylstannyl)-5-nitropyridin-2-amine precursor (from Protocol 1)

  • Sodium Iodide [¹²³I] or [¹²⁴I] in 0.1 M NaOH (as supplied)

  • Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Ethanol

  • Sodium bisulfite solution (quenching agent)

  • C18 Sep-Pak® cartridge for initial cleanup

  • Reverse-phase HPLC system with UV and radiation detectors for purification

  • Mobile phase for HPLC (e.g., Acetonitrile/Water with 0.1% TFA)

Chemical Reaction Scheme:

Caption: Reaction scheme for precursor synthesis and subsequent radioiodination.
*Note: A placeholder image is used for the stannylated compound as a direct match is unavailable.

Step-by-Step Methodology:

  • Vial Preparation: Prepare a 1.5 mL reaction vial by coating it with 50-100 µg of Iodogen®. This can be done by dissolving Iodogen® in dichloromethane, adding it to the vial, and evaporating the solvent under a gentle stream of nitrogen.

  • Precursor Addition: Dissolve the stannylated precursor (~50-100 µg) in a small volume of ethanol (~50 µL) and add it to the Iodogen®-coated vial.

  • Buffering: Add 200 µL of 0.1 M phosphate buffer (pH 7.4) to the vial.

  • Radiolabeling: Add the Na[*I] solution (e.g., 1-10 mCi, 37-370 MBq) to the reaction vial. Vortex the mixture gently at room temperature for 10-15 minutes.[13]

  • Quenching: Stop the reaction by adding 100 µL of sodium bisulfite solution. This reduces any unreacted oxidized iodine back to iodide.

  • Initial Cleanup: Dilute the reaction mixture with 1 mL of water and pass it through a pre-conditioned C18 Sep-Pak® cartridge. Wash the cartridge with water to remove unreacted iodide. Elute the crude product from the cartridge with ethanol or acetonitrile.

  • HPLC Purification: Purify the eluted product using a semi-preparative reverse-phase HPLC column.[5][14] Monitor the elution with both UV and radiation detectors to collect the fraction corresponding to the radiolabeled product.

  • Formulation: The collected HPLC fraction is typically evaporated to remove the organic solvent and reformulated in a biocompatible solution (e.g., sterile saline with a small percentage of ethanol) for in vivo studies.

  • Quality Control: Determine the radiochemical purity (RCP) of the final product using analytical radio-HPLC and/or radio-TLC. The RCP should be >95% for research use.

Expected Results & Data

The following table summarizes the expected outcomes for the radioiodination protocol. These values are representative and may vary based on specific equipment and reagent quality.

ParameterTarget Value / RangeRationale / Method of Verification
Reaction Time 10 - 15 minutesFast kinetics are typical for iododestannylation to maximize yield with short-lived isotopes.[13]
Radiochemical Yield (RCY) 70 - 90% (decay-corrected)High yields are expected due to the efficient nature of the iododestannylation reaction. Verified by radio-TLC/HPLC of the crude mixture.
Radiochemical Purity (RCP) > 95%Essential for ensuring that biological activity is due to the desired compound. Verified by analytical radio-HPLC of the final product.[13]
Specific Activity > 1,500 Ci/mmolHigh specific activity is crucial for receptor-based imaging to avoid saturation. Calculated from the radioactivity and the quantified mass of the product.[14]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Radiochemical Yield (<50%) 1. Inactive oxidizing agent (Iodogen®).2. Degraded stannyl precursor.3. Incorrect pH of the reaction mixture.1. Use a freshly coated Iodogen® vial.2. Verify precursor integrity via NMR/MS before use; store under inert gas.3. Check and adjust the pH of the buffer to ~7.4.[10]
Multiple Radioactive Peaks in HPLC 1. Incomplete reaction.2. Radiolytic decomposition.3. Side reactions (e.g., proto-destannylation).1. Optimize reaction time or precursor concentration.2. Add a radical scavenger like ethanol or ascorbic acid to the formulation.3. Ensure reaction conditions are not overly harsh.
Poor Separation on HPLC 1. Inappropriate mobile phase or column.2. Co-elution with tin byproducts.1. Optimize the HPLC gradient and/or switch to a different column chemistry.2. Ensure the workup and initial C18 cleanup effectively remove the bulk of tin species.

Conclusion

This compound is a highly valuable and strategically designed building block for the synthesis of advanced radiopharmaceuticals. By employing a robust precursor-based strategy centered on iododestannylation, researchers can efficiently produce high-purity, high-specific-activity radiotracers. The inherent properties of this scaffold—a conjugatable amine, a hypoxia-sensitive nitro group, and an accessible site for radioiodination—provide a powerful platform for developing novel imaging agents for a wide range of applications in biomedical research and drug development.[1][15]

References

Application Notes and Protocols for the N-arylation of 3-Iodo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Arylated Pyridinamines

N-arylated aminopyridines are a privileged structural motif in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. The introduction of an aryl group to the amino function of a substituted pyridine can profoundly influence its biological activity, physicochemical properties, and metabolic stability. The target molecule, 3-iodo-5-nitropyridin-2-amine, is a valuable building block, featuring a reactive amino group for N-arylation, an iodo substituent as a handle for further cross-coupling reactions, and a nitro group that modulates the electronic properties of the pyridine ring. This application note provides a detailed experimental procedure for the N-arylation of this compound, primarily focusing on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination reaction.[1][2] This cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, making it an indispensable tool in modern synthetic chemistry.[1]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore in a cool, dark place.
Arylating Agent (e.g., Aniline)Reagent GradeCommercially AvailablePurify by distillation or filtration through a plug of basic alumina if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableA common and effective palladium precursor.
XantphosLigand GradeCommercially AvailableA bulky, electron-rich phosphine ligand suitable for challenging couplings.
Cesium Carbonate (Cs₂CO₃)Anhydrous, ≥99%Commercially AvailableA milder base, suitable for substrates with sensitive functional groups like nitro groups.
TolueneAnhydrous, ≥99.8%Commercially AvailableShould be thoroughly degassed before use.
Schlenk Flask or Microwave Vial-Laboratory SupplierMust be oven-dried before use.
Magnetic Stir Bar-Laboratory Supplier-
Inert Gas (Argon or Nitrogen)High PurityGas SupplierFor maintaining an inert atmosphere.
Standard Glassware-Laboratory SupplierFor workup and purification.
Silica Gel60 Å, 230-400 meshLaboratory SupplierFor column chromatography.
Solvents for ChromatographyHPLC GradeCommercially Availablee.g., Hexanes, Ethyl Acetate.

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol details a general procedure for the N-arylation of this compound with an aniline derivative. The reaction conditions provided are a starting point and may require optimization for specific arylating agents.

Reaction Setup:
  • To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and Xantphos (0.10 equiv.).

  • Seal the flask with a rubber septum and connect it to a Schlenk line.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • In a separate vial, dissolve the aniline derivative (1.2 equiv.) in anhydrous, degassed toluene (to achieve a final concentration of approximately 0.1-0.2 M with respect to the limiting reagent).

  • Using a syringe, add the solution of the aniline derivative to the reaction flask.

Reaction Execution:
  • Immerse the reaction flask in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:
  • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-arylated product.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Add solid reagents to an oven-dried flask prep2 Establish inert atmosphere (evacuate/backfill with Ar/N₂) prep1->prep2 prep3 Add base (Cs₂CO₃) prep2->prep3 prep4 Prepare solution of arylamine in toluene prep3->prep4 react1 Add arylamine solution to the reaction flask prep4->react1 react2 Heat the mixture (100-110 °C) with stirring react1->react2 react3 Monitor reaction progress (TLC, LC-MS) react2->react3 workup1 Cool to room temperature react3->workup1 workup2 Dilute with EtOAc and filter through celite workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry, concentrate, and purify by column chromatography workup3->workup4

A streamlined workflow for the Buchwald-Hartwig N-arylation.

Results and Discussion

The success of the N-arylation of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The presence of the nitro group, an electron-withdrawing group, can render the pyridine ring more susceptible to nucleophilic attack, but it can also be sensitive to strongly basic conditions.[3] Therefore, the use of a milder base such as cesium carbonate is recommended over stronger bases like sodium tert-butoxide to avoid potential side reactions.[3] The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing catalyst decomposition.[4]

Table 1: Hypothetical Results for the N-arylation of this compound with Various Anilines

EntryArylating Agent (Aniline Derivative)ProductExpected Yield (%)
1AnilineN-phenyl-3-iodo-5-nitropyridin-2-amine75-85
24-MethoxyanilineN-(4-methoxyphenyl)-3-iodo-5-nitropyridin-2-amine80-90
34-ChloroanilineN-(4-chlorophenyl)-3-iodo-5-nitropyridin-2-amine70-80
42-MethylanilineN-(o-tolyl)-3-iodo-5-nitropyridin-2-amine60-70

Note: The yields presented are hypothetical and will vary depending on the specific reaction conditions and the purity of the reagents.

Mechanism of Reaction: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][5] The generally accepted mechanism is as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) complex.[5]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

G pd0 Pd(0)L₂ pd2_oxidative L₂Pd(II)(Ar)(I) pd0->pd2_oxidative Oxidative Addition (Ar-I) pd2_amido L₂Pd(II)(Ar)(NHR') pd2_oxidative->pd2_amido Amine Coordination & Deprotonation (R'NH₂, Base) product Ar-NHR' pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

References

Application Notes & Protocols: 3-Iodo-5-nitropyridin-2-amine as a Versatile Building Block for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the 2-aminopyridine moiety stands out as a "privileged scaffold."[1][2] Its derivatives are integral to a wide array of biologically active molecules, demonstrating activities that span from antibacterial and anti-inflammatory to potent kinase inhibition.[3][4] The inherent properties of the 2-aminopyridine core, including its hydrogen bonding capabilities and rigid structure, make it an ideal foundation for designing targeted therapeutics.

This guide focuses on a particularly strategic derivative: 3-Iodo-5-nitropyridin-2-amine . This building block is engineered for synthetic versatility, offering three distinct and orthogonally reactive functional groups. This multi-functional nature allows for a programmed, stepwise approach to molecular diversification, making it an invaluable tool for constructing libraries of complex heterocycles for high-throughput screening and lead optimization.

The Three Pillars of Reactivity:

  • C3-Iodo Group: An ideal handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with exceptional control and functional group tolerance.

  • C5-Nitro Group: A powerful electron-withdrawing group that activates the pyridine ring. Critically, it can be chemically reduced to a primary amine, unmasking a new point for diversification late in a synthetic sequence.

  • C2-Amino Group: A nucleophilic center that can be readily acylated, alkylated, or serve as an anchor point for cyclization reactions, forming fused heterocyclic systems.

This document serves as a comprehensive guide for researchers, providing both the theoretical grounding and practical, field-tested protocols for leveraging the unique reactivity of this compound.

Compound Properties:

PropertyValue
IUPAC Name This compound
CAS Number 25391-56-4[5][6]
Molecular Formula C₅H₄IN₃O₂[7][8]
Molecular Weight 265.01 g/mol [7][8]
Appearance Typically a yellow to brown solid
Primary Application Synthetic precursor for azaindoles and other bioactive heterocycles.[7]

graph "Molecule_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Nodes for atoms
N1 [label="N", pos="0,1.5!", fontcolor="#4285F4"];
C2 [label="C", pos="-1.3,0.75!", fontcolor="#202124"];
C3 [label="C", pos="-1.3,-0.75!", fontcolor="#202124"];
C4 [label="C", pos="0,-1.5!", fontcolor="#202124"];
C5 [label="C", pos="1.3,-0.75!", fontcolor="#202124"];
C6 [label="C", pos="1.3,0.75!", fontcolor="#202124"];

// Nodes for substituents
NH2 [label=<NH2</SUB>b>>, pos="-2.6,1.5!", fontcolor="#34A853", fontsize=14, comment="C2-Amine: Nucleophilic Site"];
I [label=<I>, pos="-2.6,-1.5!", fontcolor="#EA4335", fontsize=14, comment="C3-Iodo: Cross-Coupling Site"];
NO2 [label=<NO2</SUB>b>>, pos="2.6,-1.5!", fontcolor="#EA4335", fontsize=14, comment="C5-Nitro: Activating & Modifiable Group"];

// Bonds
N1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- N1;

// Substituent bonds
C2 -- NH2 [label=" Nucleophilic Site", fontcolor="#5F6368", fontsize=10];
C3 -- I [label=" Cross-Coupling", fontcolor="#5F6368", fontsize=10];
C5 -- NO2 [label=" Activating Group", fontcolor="#5F6368", fontsize=10];

// Double bonds (rendered as thicker lines for emphasis)
edge [style=bold];
C2 -- N1;
C3 -- C4;
C5 -- C6;

}

Caption: Structure of this compound highlighting its three key reactive sites.

Core Synthetic Transformations: Protocols and Mechanistic Insights

The strategic power of this compound lies in its capacity to undergo a variety of high-yield, selective transformations. The following sections provide detailed protocols for the most critical reactions.

Palladium-Catalyzed Cross-Coupling at the C3-Iodo Position

The carbon-iodine bond is the most labile site for palladium insertion, making it the ideal starting point for building molecular complexity.

Expertise & Experience: The Suzuki-Miyaura reaction is arguably the most robust and widely used method for creating carbon-carbon bonds.[9] Its tolerance for a vast range of functional groups and the commercial availability of diverse boronic acids and esters make it a first-choice reaction. The choice of base is critical; it activates the boronic acid to facilitate the transmetalation step, which is often the rate-limiting part of the catalytic cycle.[10][11]

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2.1.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Vessel Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (265 mg, 1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add phenylboronic acid (122 mg, 1.0 mmol, 1.0 equiv), potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Bubble argon gas through the stirred solution for 15 minutes to ensure anaerobic conditions.

  • Reaction: Heat the mixture to 80-90 °C under an argon atmosphere and stir vigorously for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 3-phenyl-5-nitropyridin-2-amine.

Expertise & Experience: The Sonogashira coupling is the premier method for linking terminal alkynes to sp² centers.[12] This reaction is fundamental in the synthesis of kinase inhibitors, where the rigid, linear alkyne linker can act as a crucial spacer to access specific binding pockets. The classic protocol uses a palladium catalyst and a copper(I) co-catalyst. The amine base (e.g., triethylamine) serves a dual role: it acts as the base to deprotonate the alkyne and as a solvent.[13]

Protocol 2.1.2: Copper-Cocatalyzed Sonogashira Coupling

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (265 mg, 1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol, 5 mol%), and copper(I) iodide (10 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 8 mL) and triethylamine (TEA, 2 mL) via syringe. Add the terminal alkyne (e.g., phenylacetylene, 123 mg, 1.2 mmol, 1.2 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. The formation of a salt (triethylammonium iodide) precipitate is often observed. Monitor by TLC.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography.

Expertise & Experience: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[14][15] The reaction's success hinges on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that facilitate both the oxidative addition and the rate-limiting reductive elimination steps.[16] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for deprotonating the amine coupling partner without competing in the reaction.[17]

Protocol 2.1.3: Buchwald-Hartwig Amination with Morpholine

  • Glovebox Operation: Inside an inert atmosphere glovebox, charge an oven-dried vial with this compound (265 mg, 1.0 mmol, 1.0 equiv), sodium tert-butoxide (144 mg, 1.5 mmol, 1.5 equiv), and a palladium precatalyst such as XPhos-Pd-G3 (42 mg, 0.05 mmol, 5 mol%).

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (105 mg, 1.2 mmol, 1.2 equiv).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Work-up: Cool to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield 3-(morpholino)-5-nitropyridin-2-amine.

Unmasking New Functionality: Nitro Group Reduction

Trustworthiness: The reduction of the nitro group is a pivotal step that dramatically alters the electronic character of the pyridine ring and introduces a new nucleophilic site. This transformation must be high-yielding to be effective in a multi-step synthesis. Tin(II) chloride is a reliable and mild reagent for this purpose, avoiding the high pressures and potentially reactive conditions of catalytic hydrogenation, which could affect other functional groups.

Caption: Workflow for the reduction of the C5-nitro group to a C5-amine.

Protocol 2.2.1: Reduction of the Nitro Group with Tin(II) Chloride

  • Setup: In a 50 mL round-bottom flask, dissolve the 3-substituted-5-nitropyridin-2-amine starting material (1.0 mmol, 1.0 equiv) in ethanol (20 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (1.13 g, 5.0 mmol, 5.0 equiv) in one portion.

  • Reaction: Heat the mixture to 70 °C and stir for 2-3 hours. The solution may change color from yellow to colorless. Monitor by TLC until the starting material is consumed.

  • Work-up & Neutralization: Cool the reaction to room temperature and carefully pour it over crushed ice. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is basic (pH ~8-9), which will precipitate tin salts as a white solid.

  • Extraction: Add ethyl acetate (50 mL) and stir vigorously for 30 minutes. Filter the entire mixture through a pad of Celite to remove the inorganic solids, washing the pad with additional ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the 3-substituted-pyridine-2,5-diamine, which can often be used in the next step without further purification.

Application Case Study: Synthesis of a Core Kinase Inhibitor Scaffold

This section illustrates how the previously described protocols can be integrated into a linear sequence to build a molecular scaffold relevant to kinase inhibitor design.[18][19][20] The goal is to synthesize a 3-aryl-5-ureidopyridin-2-amine derivative, a common motif in this class of drugs.

Kinase_Inhibitor_Synthesis Start This compound Step1_Product 3-(4-methoxyphenyl)-5-nitropyridin-2-amine Start->Step1_Product Step 1: Suzuki Coupling (4-MeOPh)-B(OH)₂ Pd(PPh₃)₄, K₂CO₃ Step2_Product 3-(4-methoxyphenyl)pyridine-2,5-diamine Step1_Product->Step2_Product Step 2: Nitro Reduction SnCl₂·2H₂O, EtOH Final_Product 1-(6-amino-5-(4-methoxyphenyl)pyridin-3-yl)-3-phenylurea (Kinase Inhibitor Scaffold) Step2_Product->Final_Product Step 3: Urea Formation Phenyl isocyanate, DCM

Caption: A multi-step synthetic pathway to a potential kinase inhibitor scaffold.

Synthetic Pathway:

  • Step 1: Suzuki Coupling (Protocol 2.1.1): Couple this compound with 4-methoxyphenylboronic acid to install the aryl group at the C3 position. This group can mimic the adenine region of ATP, a common strategy in kinase inhibitor design.

  • Step 2: Nitro Reduction (Protocol 2.2.1): Reduce the C5-nitro group of the Suzuki product to a C5-amine. This unmasks a key hydrogen bond donor/acceptor site.

  • Step 3: Urea Formation: Dissolve the resulting diamine in anhydrous DCM. Add phenyl isocyanate (1.1 equiv) dropwise at 0 °C and allow the reaction to warm to room temperature. The newly formed C5-amine is more nucleophilic and will react selectively to form the desired urea, a functional group known to interact with the hinge region of many kinases. Purify by crystallization or chromatography.

Safety and Handling

  • Hazard Profile: this compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[8]

  • Precautions: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, bioactive heterocycles. Its three distinct points of reactivity can be addressed with a high degree of selectivity using modern synthetic methods. By following the robust protocols outlined in this guide, researchers in drug discovery and medicinal chemistry can efficiently generate diverse molecular libraries, accelerating the identification of novel therapeutic agents targeting a wide range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-5-nitropyridin-2-amine (CAS 25391-56-4).[1][2] This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the yield and purity of this critical building block. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the knowledge to troubleshoot and refine your experimental approach effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound, which typically involves the electrophilic iodination of 2-amino-5-nitropyridine.

Q1: My reaction yield is consistently low or I'm seeing no product formation. What are the likely causes and how can I fix it?

Answer: Low yield is the most frequent challenge and typically points to insufficient electrophilicity of the iodinating agent or non-optimal reaction conditions. The pyridine ring is inherently electron-deficient, and the presence of a strongly electron-withdrawing nitro group at the C5 position further deactivates the ring towards electrophilic substitution. While the C2 amino group is activating, significant activation is often required.

Core Causality: The iodinating agent, most commonly N-Iodosuccinimide (NIS), is not a potent enough electrophile on its own to efficiently iodinate the deactivated pyridine ring. An acid catalyst is crucial for activating NIS by protonating the succinimide carbonyl group, which polarizes the N-I bond and generates a more powerful "I+" equivalent electrophile.[3]

Troubleshooting Steps:

  • Introduce or Strengthen the Acid Catalyst: If you are not using an acid, this is the first parameter to change. If you are, its strength may be insufficient.

    • Mild Activation: For moderately deactivated systems, catalytic amounts of trifluoroacetic acid (TFA) can be effective.[4]

    • Strong Activation: For highly deactivated substrates like 2-amino-5-nitropyridine, a strong acid solvent/catalyst system is often necessary. Concentrated sulfuric acid is a proven medium for iodinating deactivated aromatic compounds with NIS.[3] It both activates the NIS and serves as the solvent.

  • Optimize Reaction Temperature: Electrophilic aromatic substitutions on deactivated rings require higher energy input.

    • If running at room temperature, consider gradually increasing the temperature to 40-60 °C. Monitor the reaction by TLC or LCMS to check for product formation versus decomposition.

  • Verify Reagent Quality: N-Iodosuccinimide can degrade over time, especially if exposed to light or moisture. Use a fresh bottle of NIS or test the purity of your existing stock.

Q2: My NMR analysis shows unreacted 2-amino-5-nitropyridine. How do I drive the reaction to completion?

Answer: The presence of significant starting material post-reaction indicates that the activation energy barrier is not being overcome or the reaction has stalled.

Troubleshooting Steps:

  • Increase Iodinating Agent Stoichiometry: While a 1:1 molar ratio of substrate to NIS is theoretically sufficient, a slight excess of NIS (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. Be cautious, as a large excess can lead to di-iodination.[5]

  • Extend Reaction Time: Monitor the reaction's progress every 1-2 hours. Some reactions on deactivated systems can take significantly longer (6-24 hours) to reach completion.

  • Re-evaluate Solvent Choice: The solvent plays a critical role in reagent solubility and reaction kinetics.

    • Protic Solvents: Strong acids like H₂SO₄ can be highly effective but require careful workup.[3]

    • Aprotic Polar Solvents: Solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are common alternatives. If using these, ensure your acid catalyst is soluble and effective in the chosen medium.

Q3: I'm observing a significant byproduct that appears to be a di-iodinated species. How can I improve selectivity for the mono-iodinated product?

Answer: The formation of di- or poly-iodinated products occurs when the reaction conditions are too harsh or the stoichiometry is incorrect, causing a second iodination event on the already-iodinated product.[5]

Troubleshooting Steps:

  • Control Stoichiometry: This is the most critical factor. Reduce the amount of NIS to 1.0 equivalent relative to the limiting reagent (2-amino-5-nitropyridine).[5]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will decrease the overall reaction rate and enhance selectivity for the mono-iodinated product.[5]

  • Slow Addition of NIS: Instead of adding all the NIS at once, consider dissolving it in the reaction solvent and adding it dropwise over 30-60 minutes. This keeps the instantaneous concentration of the iodinating agent low, favoring mono-substitution.

Q4: The purification of my crude product is difficult. What is an effective purification strategy?

Answer: The crude product often contains the desired this compound, unreacted starting material, succinimide (from NIS), and potentially isomeric byproducts.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, the mixture (especially if in strong acid) must be carefully quenched by pouring it over ice. This is followed by neutralization with a base (e.g., saturated NaHCO₃, Na₂CO₃, or dilute NH₄OH) to a pH of ~7-8. The crude product often precipitates and can be collected by filtration.

  • Recrystallization: This is a highly effective method for purifying the solid product. The melting point of pure 2-amino-3-iodo-5-nitropyridine is reported to be in the range of 231-236 °C.[1]

    • Suggested Solvents: Experiment with solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Silica Gel Column Chromatography: If recrystallization is insufficient, column chromatography is the next step.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% EtOAc) is a good starting point for elution.

Mechanism & Key Principles

Understanding the reaction mechanism is key to rational troubleshooting. The iodination of 2-amino-5-nitropyridine is an electrophilic aromatic substitution (SₑAr). The amino group at C2 is an ortho-, para-director, while the nitro group at C5 is a meta-director. Both groups influence the position of the incoming electrophile. The C3 position is ortho to the activating amino group, making it the most electron-rich and sterically accessible site for iodination.

Graphviz Diagram: Proposed Reaction Mechanism

Reaction_Mechanism sub 2-Amino-5-nitropyridine sigma Sigma Complex (Wheland Intermediate) sub->sigma Electrophilic Attack at C3 nis NIS (N-Iodosuccinimide) activated_nis Activated NIS [Protonated] nis->activated_nis Activation h_plus H+ (from Acid Catalyst) h_plus->activated_nis activated_nis->sigma I+ source succinimide Succinimide activated_nis->succinimide byproduct product This compound sigma->product -H+ (Deprotonation)

Caption: Mechanism of acid-catalyzed iodination of 2-amino-5-nitropyridine.

Core Synthesis Protocol & Data

This section provides a robust starting protocol. Researchers should adapt this based on their experimental observations.

Experimental Protocol: Iodination using NIS in Sulfuric Acid
  • Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add concentrated sulfuric acid (98%, ~5 mL per gram of substrate).

  • NIS Activation: Slowly add N-Iodosuccinimide (NIS) (1.1 eq) to the cold sulfuric acid. Stir the mixture for 20-30 minutes until the NIS is fully dissolved and activated.[3]

  • Substrate Addition: Add 2-amino-5-nitropyridine (1.0 eq) portion-wise to the solution, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC (e.g., 30% EtOAc/Hexane) or LCMS.

  • Workup: Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a separate beaker.

  • Neutralization: While cooling in an ice bath, slowly add a saturated aqueous solution of sodium bicarbonate or dropwise ammonium hydroxide until the pH is neutral (~7-8).

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to aid in drying.

  • Purification: Dry the crude solid and purify by recrystallization from ethanol or by silica gel chromatography.

Table 1: Reagent & Solvent Parameters
ParameterRecommended Value/ChoiceRationale & Notes
Starting Material 2-Amino-5-nitropyridineThe precursor for the iodination reaction.[6]
Iodinating Agent N-Iodosuccinimide (NIS)Common, effective electrophilic iodine source. Use 1.0-1.2 molar equivalents.[7]
Catalyst/Solvent Conc. Sulfuric AcidProvides strong activation for the deactivated ring system.[3]
Acetonitrile + TFAA milder, alternative system. May require longer reaction times or heating.[4]
Temperature 0 °C to Room TemperatureA good starting range to balance reaction rate and selectivity.[5]
Workup Base NaHCO₃ / NH₄OH (aq)Neutralizes the strong acid catalyst to allow for product precipitation and isolation.

Troubleshooting Workflow

Use this decision tree to guide your optimization efforts when faced with poor results.

Graphviz Diagram: Troubleshooting Decision Tree

Troubleshooting_Workflow start Low Yield or No Reaction check_sm TLC/LCMS shows mostly unreacted starting material? start->check_sm check_byproducts Significant byproducts observed? check_sm->check_byproducts No action_sm1 1. Add/Strengthen Acid Catalyst (e.g., use H₂SO₄) check_sm->action_sm1 Yes action_bp1 Check for di-iodination check_byproducts->action_bp1 Yes end Optimize Purification check_byproducts->end No action_sm2 2. Increase Reaction Temperature action_sm1->action_sm2 action_sm3 3. Increase Reaction Time action_sm2->action_sm3 action_bp2 1. Reduce NIS to 1.0 eq 2. Lower Temperature 3. Slow NIS addition action_bp1->action_bp2

Caption: A workflow for diagnosing and solving common synthesis issues.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with palladium catalyst deactivation when using aminopyridine substrates. The unique electronic and structural properties of aminopyridines present specific hurdles that can inhibit or completely shut down catalytic activity. This resource provides in-depth, question-and-answer-based troubleshooting guides to diagnose and resolve these common issues, ensuring the success of your synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki or Buchwald-Hartwig reaction with an aminopyridine substrate has failed or is giving very low yield. What is the most likely cause?

A1: The primary suspect is catalyst inhibition through coordination of the aminopyridine to the palladium center. Aminopyridines, particularly those with a 2-amino substitution pattern, can act as bidentate ligands, forming a stable chelate with the palladium catalyst. This coordination occupies the catalyst's open sites, preventing it from participating in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The lone pair of electrons on both the pyridine nitrogen and the amino group can contribute to this deactivation.[1][2][3]

Causality Explained: The formation of a stable five- or six-membered ring between the aminopyridine and the palladium atom creates a thermodynamic sink, effectively sequestering the active catalyst from the reaction mixture. This is a more pronounced issue with aminopyridines compared to simple pyridines due to the additional coordination point of the amino group.

Q2: How can I diagnose if catalyst deactivation by my aminopyridine substrate is the root cause of my reaction failure?

A2: A systematic approach is key to diagnosing the problem. Here are some diagnostic steps:

  • Visual Observation: Look for the formation of palladium black. This is a common sign of catalyst aggregation and deactivation, which can be exacerbated by high temperatures or improper ligand choice.[4]

  • Control Experiment: Run the reaction with a similar, non-aminopyridine substrate under the same conditions. If this reaction proceeds as expected, it strongly suggests that the aminopyridine is the inhibiting species.

  • NMR Analysis of a Stoichiometric Mixture: In a glovebox, mix your palladium precursor, ligand, and aminopyridine substrate in an NMR tube with a suitable deuterated solvent. The observation of significant shifts in the proton or phosphorus (if using a phosphine ligand) NMR signals of your ligand and substrate compared to their free forms can indicate complex formation.

Q3: My reaction involves a 2-aminopyridine derivative, and I suspect chelation is the issue. What are the most effective strategies to overcome this?

A3: Overcoming chelation-based deactivation requires a multi-pronged approach focused on destabilizing the inhibitory palladium-aminopyridine complex and promoting the desired catalytic turnover.

Strategy 1: Ligand Selection is Critical

The choice of ligand is paramount. For challenging substrates like aminopyridines, bulky and electron-rich monodentate phosphine ligands are often superior to bidentate ligands.[5] These ligands sterically shield the palladium center, making it more difficult for the aminopyridine to form a stable bidentate complex.

Ligand FamilyRecommended LigandsRationale
Biaryl Phosphines RuPhos, BrettPhos, SPhosThese ligands are bulky and electron-rich, which promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[5][6] RuPhos, in particular, has shown high efficacy in the amination of 3-bromo-2-aminopyridine.[5]
Dialkylbiaryl Phosphines XPhos, DavePhosSimilar to the above, these offer significant steric bulk around the palladium center, disfavoring substrate chelation.

Strategy 2: Employ Modern Pre-catalysts

Using a well-defined palladium pre-catalyst, such as a G3 or G4 palladacycle, can be more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5] Pre-catalysts often lead to more reproducible results and can be more active at lower catalyst loadings, which can be beneficial when dealing with inhibiting substrates.

Strategy 3: Reaction Condition Optimization

  • Base Selection: The choice of base can be critical. While strong bases like NaOtBu are common, for some systems, weaker bases like K₃PO₄ or Cs₂CO₃ might be more effective. The base can influence the aggregation state of the catalyst and the rate of catalyst activation and turnover.

  • Solvent Choice: Anhydrous and thoroughly degassed solvents are essential.[5] Common choices include toluene, dioxane, and THF. The solubility of all components, including the base, is crucial for reaction success.

  • Temperature Control: While heat is often required, excessively high temperatures can accelerate catalyst decomposition and the formation of palladium black.[4] Consider running the reaction at the lowest temperature that still provides a reasonable reaction rate.

Experimental Protocols

Protocol 1: Screening for Optimal Ligand in a Buchwald-Hartwig Amination of a Challenging Aminopyridine

This protocol outlines a parallel screening approach to identify the most effective ligand for the coupling of a challenging aminopyridine substrate.

Materials:

  • Your aminopyridine substrate (e.g., 3-bromo-2-aminopyridine)

  • Your amine coupling partner

  • Palladium pre-catalyst (e.g., RuPhos-Pd-G3)

  • A selection of bulky, monodentate phosphine ligands (e.g., RuPhos, BrettPhos, XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox, prepare a stock solution of your aminopyridine substrate and a separate stock solution of your amine coupling partner in the chosen solvent.

  • Reaction Setup: To each reaction vial, add the palladium pre-catalyst (e.g., 2 mol%) and the respective ligand (e.g., 4 mol%).

  • Addition of Reagents: Add the appropriate volume of the aminopyridine and amine stock solutions to each vial.

  • Initiation: Add the base to each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated heating block or oil bath.

  • Monitoring and Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute with a suitable solvent, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

Visualizing the Problem and Solution

Catalyst Deactivation by Aminopyridine Chelation

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Aryl-X) Pd0->OxAdd Chelate Inactive Pd-Aminopyridine Chelate Pd0->Chelate Chelation Transmetal Transmetalation (Amine) OxAdd->Transmetal ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->Pd0 Regeneration Product Product ReductElim->Product Aminopyridine Aminopyridine Substrate

Caption: The aminopyridine substrate can intercept the active Pd(0) catalyst, forming a stable, inactive chelate and halting the catalytic cycle.

Troubleshooting Workflow

G Start Reaction Failure with Aminopyridine Substrate Q1 Suspect Catalyst Deactivation by Chelation? Start->Q1 A1_Ligand Switch to Bulky, Electron-Rich Monodentate Ligand (e.g., RuPhos, BrettPhos) Q1->A1_Ligand Yes A2_Precatalyst Use a Modern Pre-catalyst (e.g., G3/G4 Palladacycle) A1_Ligand->A2_Precatalyst A3_Conditions Optimize Base, Solvent, and Temperature A2_Precatalyst->A3_Conditions Success Successful Reaction A3_Conditions->Success Optimization Works Failure Persistent Failure: Re-evaluate Substrate/Reaction A3_Conditions->Failure Optimization Fails

Caption: A systematic workflow for troubleshooting catalyst deactivation in reactions involving aminopyridines.

References

Technical Support Center: Synthesis of 3-Iodo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Iodo-5-nitropyridin-2-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to support researchers, scientists, and drug development professionals in successfully scaling up this important synthesis.

Overview and Core Principles

This compound is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The standard synthesis involves the electrophilic iodination of 2-amino-5-nitropyridine. While conceptually straightforward, the reaction is sensitive to several factors due to the competing electronic effects of the activating amino group and the deactivating nitro group.

The key to a successful, high-yield synthesis lies in controlling the reactivity of the iodinating agent and optimizing reaction conditions to favor the desired C-3 iodination while preventing side reactions. This guide is structured to address the most common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound? A1: The most widely adopted method is the direct iodination of 2-amino-5-nitropyridine using N-Iodosuccinimide (NIS) in a suitable solvent, often with an acid catalyst. NIS is preferred over harsher reagents like iodine monochloride (ICl) because it offers greater selectivity and operates under milder conditions, which is crucial for preventing degradation of the sensitive substrate.[1]

Q2: Why is my reaction yield consistently low? A2: Low yields are the most common issue and can stem from several factors: insufficient activation of the iodinating agent, poor solubility of the starting material, incorrect reaction temperature, or product loss during workup. Refer to the Troubleshooting Guide (Section 3) for a systematic approach to diagnosing and solving this issue.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products? A3: The most common impurities are unreacted starting material and potentially di-iodinated products, although the latter is less common due to steric hindrance. The formation of dark, tar-like materials suggests oxidative degradation of the amino group, which can occur if the reaction conditions are too harsh (e.g., excessively high temperature or overly strong acid catalyst).[2]

Q4: Is it necessary to use an acid catalyst with N-Iodosuccinimide (NIS)? A4: While not always strictly necessary, an acid catalyst like trifluoroacetic acid (TFA) or sulfuric acid can significantly accelerate the reaction.[3] The catalyst protonates NIS, increasing its electrophilicity and promoting the iodination of the moderately deactivated pyridine ring. However, the amount and strength of the acid must be carefully controlled to avoid side reactions.

Q5: What is the best method for purifying the final product? A5: The product is a solid and is typically purified by recrystallization.[4] A suitable solvent system is one in which the product has high solubility at elevated temperatures but low solubility at room temperature or below.[5] Common solvents to screen include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. If recrystallization is ineffective, column chromatography can be used.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures. For each issue, potential causes are listed, followed by diagnostic steps and recommended solutions.

Problem 1: Low or No Conversion of Starting Material
  • Symptom: TLC analysis shows predominantly the starting material spot (2-amino-5-nitropyridine) even after extended reaction time.

  • Potential Causes:

    • Insufficient Electrophilicity: The N-Iodosuccinimide (NIS) may not be sufficiently activated to iodinate the electron-deficient ring.

    • Poor Solubility: The starting material, 2-amino-5-nitropyridine, has limited solubility in many common organic solvents.[6][7] If it is not fully dissolved, the reaction will be slow and incomplete.

    • Low Temperature: The reaction may be too cold, preventing it from reaching the necessary activation energy.

    • Reagent Degradation: The NIS reagent may have degraded due to improper storage (exposure to light or moisture).[8][9]

  • Diagnostic Steps & Solutions:

Cause IDDiagnostic StepSolution & Pro-Tip
1 Check for the presence of an acid catalyst.Add a catalytic amount (e.g., 0.1 equivalents) of trifluoroacetic acid (TFA) or a stronger acid like H₂SO₄. Strong acids can significantly activate NIS for halogenating deactivated aromatics.[3] Pro-Tip: Add the acid catalyst after the substrate and NIS are already in the solvent to prevent potential degradation of the substrate.
2 Visually inspect the reaction flask. Is there undissolved solid?Increase the solvent volume or switch to a solvent with better solvating power for the starting material, such as Dimethylformamide (DMF) or Acetonitrile (MeCN). Pro-Tip: Gently warming the mixture can help dissolve the starting material before initiating the reaction, but be careful not to exceed the optimal reaction temperature.
3 Measure the internal temperature of the reaction.Gradually increase the reaction temperature in 5-10 °C increments, monitoring the progress by TLC. An optimal balance is needed, as excessive heat can lead to degradation.
4 Test the NIS on a more activated substrate (e.g., anisole) if possible.Use a fresh bottle of NIS stored in a dark, dry place. Always store NIS protected from light and moisture to maintain its reactivity.[9]
Problem 2: Formation of Impurities and Dark-Colored Byproducts
  • Symptom: The reaction mixture turns dark brown or black, and the TLC plate shows multiple new spots, often with streaking.

  • Potential Causes:

    • Oxidative Degradation: The amino group is sensitive to oxidation, especially under harsh acidic conditions or at elevated temperatures, leading to polymerization or tar formation.[2]

    • Over-Iodination: While less common, reaction conditions that are too forcing (high temperature, high concentration of catalyst) could potentially lead to di-iodination.

    • Side Reactions with Solvent: Solvents like DMF can decompose at high temperatures in the presence of acid, contributing to impurities.

  • Diagnostic Steps & Solutions:

Cause IDDiagnostic StepSolution & Pro-Tip
1 Review the reaction temperature and amount/type of acid used.Reduce the reaction temperature. If using a strong acid like H₂SO₄, switch to a milder catalyst like TFA or consider running the reaction without a catalyst, albeit for a longer time. Pro-Tip: Running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes mitigate oxidative side reactions.[2]
2 Analyze the crude product by LC-MS to identify the mass of byproducts.Use a controlled stoichiometry of NIS (1.05-1.1 equivalents). Avoid large excesses of the iodinating agent. Add the NIS portion-wise to the reaction mixture to maintain a low instantaneous concentration.
3 Check the stability of your chosen solvent under the reaction conditions.Switch to a more robust solvent like acetonitrile or a chlorinated solvent like dichloromethane (DCM) if compatible with the reaction temperature.

Recommended Experimental Protocol & Workflow

This protocol is a robust starting point for the synthesis. Researchers should monitor the reaction closely and optimize as needed based on the troubleshooting guide above.

Reagents & Equipment
Reagent/EquipmentSpecificationPurpose
2-amino-5-nitropyridine>98% purityStarting Material
N-Iodosuccinimide (NIS)>98% purityIodinating Agent
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst
Acetonitrile (MeCN)AnhydrousSolvent
Sodium Thiosulfate (Na₂S₂O₃)Saturated Aqueous SolutionQuenching Agent
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionNeutralizing Wash
Round-bottom flaskAppropriate sizeReaction Vessel
Magnetic stirrer, stir bar-Agitation
Thermometer-Temperature Monitoring
TLC plates (Silica gel)-Reaction Monitoring
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-nitropyridine (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (approx. 10-15 mL per gram of starting material). Stir the suspension.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the suspension.

  • Catalyst Addition & Heating: Cool the mixture in an ice bath (0 °C). Slowly and dropwise, add concentrated sulfuric acid (0.5-1.0 eq). After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to 40-50 °C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like 50% ethyl acetate in hexanes. The product spot should be less polar (higher Rf) than the starting material. The reaction is typically complete in 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice water.

  • Workup:

    • Add saturated aqueous sodium thiosulfate solution dropwise until the dark iodine color disappears.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude solid.

  • Purification: Purify the crude yellow solid by recrystallization from ethanol or another suitable solvent to yield this compound.

Visual Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Workup & Purification start 1. Charge Reactor: 2-amino-5-nitropyridine + Acetonitrile add_nis 2. Add NIS (1.1 eq) start->add_nis add_acid 3. Cool to 0°C Add H₂SO₄ (cat.) add_nis->add_acid heat 4. Heat to 40-50°C Monitor by TLC add_acid->heat quench 5. Quench: Pour into Ice Water + Na₂S₂O₃ Solution heat->quench Reaction Complete extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash Organics: NaHCO₃ -> Brine extract->wash dry 8. Dry (Na₂SO₄) & Concentrate wash->dry purify 9. Recrystallize from Ethanol dry->purify product Final Product: This compound purify->product

Caption: Overall workflow for the synthesis of this compound.

Process Safety Considerations

  • N-Iodosuccinimide (NIS): NIS is an irritant to the skin, eyes, and respiratory system.[8][10][11] It is also light and moisture-sensitive.[8][9] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][12]

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive. Handle with extreme care, using appropriate acid-resistant gloves and eye protection. Always add acid slowly to the reaction mixture, especially when cooling, to control the exothermic reaction.

  • Quenching: The quenching process can be exothermic. Pouring the reaction mixture into ice water should be done slowly and with stirring to dissipate heat effectively.

Troubleshooting Logic Diagram

This diagram provides a visual decision-making tool for addressing common synthesis problems.

G cluster_low_conversion Low Conversion Issue cluster_impurity Impurity Issue start TLC Analysis after 2h lc_q1 Is Starting Material Dissolved? start->lc_q1 >50% SM Remaining im_q1 Mixture Dark/Tarry? start->im_q1 <10% SM, but byproducts present success Reaction Successful: Proceed to Workup start->success Clean Conversion lc_s1 Increase solvent volume or switch to DMF. lc_q1->lc_s1 No lc_q2 Is Acid Catalyst Present? lc_q1->lc_q2 Yes lc_s2 Add catalytic TFA or H₂SO₄. lc_q2->lc_s2 No lc_q3 Is Temperature > 40°C? lc_q2->lc_q3 Yes lc_s3 Increase heat to 40-50°C. lc_q3->lc_s3 No lc_q3->success Yes im_s1 Reduce temperature. Use milder acid (TFA). Run under N₂. im_q1->im_s1 Yes im_q2 Multiple Spots by TLC? im_q1->im_q2 No im_q2->success Yes im_s2 Use 1.05-1.1 eq NIS. Add NIS portion-wise.

Caption: Decision tree for troubleshooting common synthesis issues.

References

Column chromatography conditions for 3-Iodo-5-nitropyridin-2-amine purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 3-Iodo-5-nitropyridin-2-amine. This document provides in-depth, field-tested advice designed for researchers, chemists, and drug development professionals. We will move beyond simple step-by-step instructions to explore the chemical principles governing the separation, enabling you to troubleshoot effectively and adapt the methodology to your specific experimental context.

The purification of this compound (MW: 265.01 g/mol ) presents a unique challenge due to its molecular structure.[1][2] The presence of a basic aminopyridine system combined with a highly polar nitro group dictates its behavior on common stationary phases. The primary difficulty arises from the interaction between the lone pair of electrons on the amine and pyridine nitrogen atoms and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction often leads to poor separation, significant peak tailing, or even irreversible adsorption of the compound onto the column.[3]

This guide is structured as a series of questions you might encounter during your workflow, providing not just solutions, but the rationale behind them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the column chromatography of this compound.

Question 1: My compound is not eluting from the silica gel column, even with 100% ethyl acetate. What's happening and what should I do?

  • Probable Cause: Your compound is strongly, and possibly irreversibly, adsorbed to the silica gel. The basic amine functionality is interacting with the acidic surface of the silica, causing it to "stick" to the stationary phase.[4] This is a common issue with amine-containing compounds.

  • Recommended Solutions:

    • Introduce a More Polar Solvent: Your immediate next step is to increase the eluting power of the mobile phase. Begin introducing methanol (MeOH) into your eluent. Start with a 1-2% MeOH in dichloromethane (DCM) or ethyl acetate and gradually increase the concentration. Often, a mobile phase of 5-10% MeOH in DCM is required for highly polar compounds.

    • Add a Basic Modifier: To compete with your compound for the acidic sites on the silica gel, add a small amount of a volatile base to your mobile phase.[3] Triethylamine (TEA) at a concentration of 0.1-1% is the standard choice. This will neutralize the acidic sites and significantly reduce tailing and strong adsorption.

      • Protocol: Prepare your chosen solvent system (e.g., 90:10 Ethyl Acetate/Hexane) and add 1 mL of triethylamine for every 1 L of solvent (0.1%). Ensure this modified eluent is used for slurry packing, sample loading, and running the column.

    • Check the First Fraction: It is possible the compound is extremely non-polar (unlikely given the structure) and came off in the solvent front. Always collect and check the very first fractions that elute from the column.[4]

Question 2: I can see my compound eluting, but the fractions show significant tailing on TLC, and the purification is inefficient. How can I improve the peak shape?

  • Probable Cause: This is the classic symptom of the acid-base interaction between your basic amine and the acidic silica gel. The "tail" consists of molecules that are slowly desorbing from the active sites on the stationary phase.

  • Recommended Solutions:

    • Use a Basic Modifier (Primary Solution): As detailed above, the most effective solution is to add 0.1-1% triethylamine or, in some cases, a few drops of ammonium hydroxide to your mobile phase. This will dramatically improve peak shape.[3]

    • Switch to a Different Stationary Phase: If a basic modifier is not desired or proves insufficient, consider an alternative stationary phase.

      • Amine-Functionalized Silica: This is an excellent choice as the surface is already basic, preventing the problematic interactions and eliminating the need for mobile phase modifiers.[3]

      • Alumina (Neutral or Basic): Alumina is less acidic than silica and can be a good alternative. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems.[4]

      • Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography using a mobile phase like water/acetonitrile or water/methanol can be a powerful option.[5] To ensure the amine is in its neutral, more retentive form, the pH of the mobile phase should be adjusted to be about two units above the amine's pKa, often by adding 0.1% TEA.[3]

Question 3: My TLC shows good separation, but the column chromatography gives mixed fractions. Why is there a discrepancy?

  • Probable Cause: Differences between TLC and column chromatography can arise from several factors.

    • Overloading the Column: You may have loaded too much crude material. A general rule of thumb is to load 1 g of crude material for every 20-100 g of silica gel, depending on the difficulty of the separation.

    • Poor Sample Loading Technique: If the initial band of the sample at the top of the column is not flat and narrow, it will lead to broad, overlapping bands as the column runs. This happens if you dissolve the sample in too much solvent or a solvent that is too strong.[6]

    • Silica Gel Grade: The silica gel used for your column may have a different particle size or activity level than the adsorbent on your TLC plate, leading to different separation behavior.[7]

  • Recommended Solutions:

    • Optimize Sample Loading:

      • Wet Loading: Dissolve your sample in the absolute minimum amount of the initial mobile phase solvent (or a slightly more polar solvent like DCM if necessary). Carefully pipette this solution onto the top of the packed column.[6]

      • Dry Loading: If your compound has poor solubility in the column solvent, dry loading is preferable. Dissolve your crude product in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column.[6]

    • Run a Gradient Elution: If your impurities are close in polarity to your product, a shallow gradient elution (slowly increasing the percentage of the more polar solvent) will provide better resolution than an isocratic (single solvent mixture) elution.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common purification issues.

G start Problem Identified: Poor Purification no_elution Compound Not Eluting? start->no_elution Symptom tailing Severe Tailing / Streaking? start->tailing Symptom mixed_fractions Mixed Fractions Despite Good TLC Separation? start->mixed_fractions Symptom increase_polarity Action: Increase Eluent Polarity (e.g., add MeOH) no_elution->increase_polarity Cause: Low Eluent Strength add_base Action: Add Basic Modifier (0.1-1% TEA) no_elution->add_base Cause: Strong Adsorption change_adsorbent Action: Change Stationary Phase (Alumina, Amino-Silica, C18) no_elution->change_adsorbent If other solutions fail tailing->add_base Cause: Acid-Base Interaction tailing->change_adsorbent If other solutions fail dry_load Action: Use Dry Loading Technique mixed_fractions->dry_load Cause: Poor Solubility check_load_amount Action: Reduce Sample Load (e.g., 1:50 sample:silica ratio) mixed_fractions->check_load_amount Cause: Overloading

Caption: Troubleshooting workflow for this compound purification.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system to develop a separation method on TLC?

A good starting point for a polar compound like this is a mixture of a non-polar and a moderately polar solvent. Begin with 30% Ethyl Acetate in Hexane . Spot your crude mixture on a silica gel TLC plate and develop the plate. If the spots remain at the baseline (Rf = 0), increase the polarity. A good next step would be 50% Ethyl Acetate in Hexane , followed by 100% Ethyl Acetate , and then moving to a more polar system like 5% Methanol in Dichloromethane (DCM) . The ideal solvent system for column chromatography will give your desired compound an Rf value of approximately 0.25-0.35 on the TLC plate.[8]

Q2: Should I use a gradient or isocratic elution?

If your TLC shows that the desired compound and the impurities are well-separated (a large ΔRf), an isocratic elution (using a single solvent mixture throughout) is simpler and often sufficient. If the spots are close together, a gradient elution is recommended. Start with a less polar solvent system that keeps your desired compound near the baseline, then slowly and systematically increase the proportion of the more polar solvent to elute the compounds one by one.[8]

Q3: How can I be sure my compound is stable on silica gel?

Compound decomposition on silica is a real possibility, especially with sensitive molecules.[4] You can perform a simple stability test using 2D TLC. Spot your compound on the corner of a TLC plate, then elute it as usual. After the first elution, dry the plate completely, rotate it 90 degrees, and elute it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots that are off the diagonal.[4] If decomposition is observed, you must use a less acidic stationary phase like neutral alumina.

Q4: What are the key physical properties of this compound?

Knowing the basic properties is crucial for handling and purification.

  • Molecular Formula: C₅H₄IN₃O₂[2]

  • Molecular Weight: 265.01 g/mol [2]

  • Appearance: Light yellow to yellow solid[2]

  • Melting Point: 231-236 °C[2]

  • Storage: Store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2]

Data Summary Table

The following table provides suggested starting conditions for column chromatography. These are starting points and must be optimized for your specific crude material using TLC analysis.

Parameter Recommendation Rationale & Comments
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Most common and cost-effective. Prone to causing tailing with this compound.
Alternative: Amino-SilicaExcellent for basic compounds, prevents tailing without mobile phase additives.[3]
Alternative: Neutral AluminaGood for acid-sensitive compounds.[4]
Mobile Phase (Eluent) Start with Hexane/Ethyl Acetate gradients.A standard system for compounds of moderate polarity.[9]
Progress to DCM/Methanol gradients.Necessary if the compound is highly polar and does not move in Hex/EtOAc.[7]
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA)Highly Recommended for Silica Gel. Neutralizes acidic sites, preventing tailing.[3]
Target TLC Rf 0.25 - 0.35This range provides the best balance between good separation and reasonable elution time.[8]
Sample Loading Dry LoadingRecommended due to the compound's polarity and potential for poor solubility in less polar eluents.[6]

References

Technical Support Center: Managing Exothermic Reactions in Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitropyridines. The nitration of pyridine and its derivatives is a notoriously energetic process, demanding rigorous control to prevent thermal runaway.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the safe and successful execution of these critical reactions.

Part 1: Fundamentals of Exothermic Risk in Nitropyridine Synthesis

The synthesis of nitropyridines is fundamentally challenging for two primary reasons:

  • Inherent Exothermicity: Nitration reactions are, by nature, highly exothermic, releasing a significant amount of energy as heat (a negative enthalpy change, ΔH < 0).[3][4] This heat is generated as stronger chemical bonds are formed in the product than were broken in the reactants.[3]

  • Pyridine Ring Deactivation: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom.[5] Under the strongly acidic conditions required for nitration, the nitrogen atom is protonated, forming the pyridinium ion, which further deactivates the ring against electrophilic attack.[6] Consequently, harsh reaction conditions, such as high temperatures and aggressive nitrating agents (e.g., fuming nitric acid and oleum), are often required, which amplifies the risk of thermal runaway.[6][7]

A thermal runaway occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system.[2] This creates a dangerous positive feedback loop, potentially leading to an explosion.[1][2]

Thermal Runaway Positive Feedback Loop T_inc Increase in Temperature Rate_inc Increased Reaction Rate T_inc->Rate_inc Accelerates Heat_inc Increased Heat Release Rate_inc->Heat_inc Generates Heat_inc->T_inc Causes Further Emergency Workflow for Temperature Excursion cluster_0 A Temperature Excursion Detected (T > T_setpoint) B Stop All Reagent Addition A->B C Maximize Cooling & Verify Agitation B->C D Is Temperature Stabilizing? C->D E Continue Monitoring D->E  Yes F INITIATE EMERGENCY QUENCH D->F  No G Investigate Cause Post-Mortem E->G F->G

References

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectral Interpretation of 3-Iodo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for determining molecular structure. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 3-iodo-5-nitropyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its spectral features, compare it with analogous structures, and provide a detailed experimental protocol for acquiring high-quality data.

Foundational Principles: Understanding Substituent Effects in Pyridine ¹H NMR

The ¹H NMR spectrum of a substituted pyridine is dictated by the electronic nature of its substituents. The pyridine ring itself is a π-deficient system, leading to a general downfield shift of its protons compared to benzene. The introduction of substituents further modulates the electron density and, consequently, the chemical shifts of the remaining protons.

  • Electron-Donating Groups (EDGs): Substituents like the amino (-NH₂) group increase electron density on the ring through resonance, causing an upfield shift (shielding) of the ortho and para protons.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like the nitro (-NO₂) and iodo (-I) groups decrease electron density, leading to a downfield shift (deshielding) of the ring protons. The nitro group is a strong deactivating group through both resonance and inductive effects, while the iodo group exerts its influence primarily through its inductive effect and anisotropic effects.

These substituent-induced changes in chemical shifts are a key tool in assigning the signals in a ¹H NMR spectrum to specific protons in the molecule.[1]

Predicted ¹H NMR Spectrum of this compound

The structure of this compound presents a unique substitution pattern that gives rise to a distinct ¹H NMR spectrum. The molecule has two remaining protons on the pyridine ring at positions 4 and 6.

  • H4 Proton: This proton is situated between the iodo and nitro groups. The strong electron-withdrawing nature of the nitro group at the meta position and the inductive effect of the iodo group at the ortho position will cause a significant downfield shift for H4.

  • H6 Proton: This proton is positioned between the nitrogen atom of the pyridine ring and the nitro group. The deshielding effect of the ring nitrogen and the meta-positioned nitro group will also result in a downfield chemical shift for H6, typically the most downfield signal in pyridine systems.

  • Amine Protons (-NH₂): The protons of the amino group will appear as a broad singlet, the chemical shift of which can be highly variable and dependent on factors such as solvent and concentration due to hydrogen bonding.

Spin-Spin Coupling: The H4 and H6 protons are four bonds apart (meta-coupling). This will result in a small coupling constant (⁴J), typically in the range of 2-3 Hz, causing each signal to appear as a doublet.

Based on these principles, we can predict the following features in the ¹H NMR spectrum of this compound:

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)
H4DownfieldDoublet (d)~2-3
H6Further DownfieldDoublet (d)~2-3
-NH₂VariableBroad Singlet (br s)-

A commercially available ¹H NMR spectrum for 2-amino-3-iodo-5-nitropyridine confirms the presence of distinct signals corresponding to the aromatic protons.[2]

Comparative Analysis: Distinguishing Isomers with ¹H NMR

The power of ¹H NMR spectroscopy lies in its ability to differentiate between isomers. Let's consider a structural isomer, 5-iodo-3-nitropyridin-2-amine.

In this isomer, the positions of the iodo and nitro groups are swapped. This seemingly minor change would lead to a significantly different ¹H NMR spectrum:

  • H4 Proton: Now positioned between the nitro and amino groups. The strong electron-donating effect of the amino group (ortho) and the strong electron-withdrawing effect of the nitro group (ortho) will have competing influences.

  • H6 Proton: Situated adjacent to the electron-donating amino group. This proton would likely experience a more upfield shift compared to the H6 proton in this compound.

The distinct electronic environments of the protons in each isomer would result in unique chemical shifts and potentially different coupling patterns, allowing for unambiguous identification.

Workflow for Isomer Differentiation

G cluster_0 Analysis of this compound cluster_1 Analysis of 5-Iodo-3-nitropyridin-2-amine (Isomer) A H4: deshielded by ortho -I and meta -NO2 C Two distinct doublets in downfield region A->C B H6: deshielded by ring N and meta -NO2 B->C G Unambiguous Isomer Identification C->G Compare Spectra D H4: influenced by ortho -NO2 and ortho -NH2 F Different chemical shifts and coupling patterns D->F E H6: shielded by ortho -NH2 E->F F->G Compare Spectra

Caption: Logical workflow for distinguishing isomers using ¹H NMR.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-resolution ¹H NMR spectrum of this compound, the following protocol is recommended. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for this type of compound due to its excellent solubilizing power and its ability to facilitate the observation of exchangeable protons like those of the amino group.

Materials:

  • This compound (CAS 25391-56-4)[3][4][5]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • NMR Spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically sufficient.

    • Number of Scans: 16 to 64 scans are usually adequate, depending on the sample concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.

    • Acquisition Time (aq): Aim for an acquisition time of at least 3-4 seconds to ensure good digital resolution.

    • Spectral Width (sw): A spectral width of 12-16 ppm is generally appropriate for most organic molecules.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline and pure absorption peaks.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons.

Data Acquisition and Processing Workflow

G A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B Spectrometer Setup (Lock, Shim) A->B C Data Acquisition (zg30, 16-64 scans) B->C D Data Processing (FT, Phasing, Referencing) C->D E Spectral Analysis (Integration, Peak Picking) D->E F Structural Elucidation E->F

Caption: Step-by-step workflow for acquiring and processing the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that, when correctly interpreted, allows for its unambiguous structural confirmation. By understanding the fundamental principles of substituent effects on the chemical shifts and spin-spin coupling in the pyridine ring system, researchers can confidently assign the observed signals. Furthermore, the comparison with potential isomers highlights the diagnostic power of this technique. The provided experimental protocol offers a robust starting point for obtaining high-quality data, which is the foundation of any reliable structural elucidation. As a senior application scientist, I emphasize the importance of a systematic approach, combining theoretical knowledge with meticulous experimental practice, to fully leverage the capabilities of ¹H NMR spectroscopy in drug discovery and development.

References

A Comparative Guide to LC-MS Analysis of 3-Iodo-5-nitropyridin-2-amine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis and purification of novel heterocyclic compounds are foundational to innovation. The functionalized pyridine scaffold, in particular, is a cornerstone of many pharmacologically active agents. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for monitoring the reaction products of 3-iodo-5-nitropyridin-2-amine, a versatile building block in medicinal chemistry.

Herein, we move beyond a simple recitation of methods. We delve into the "why" behind the analytical choices, offering a field-proven perspective on method development for a common yet analytically challenging class of molecules. Our focus is a comparative study of two distinct reversed-phase HPLC columns—the workhorse C18 and the alternative selectivity Pentafluorophenyl (PFP) phase—for the analysis of a Buchwald-Hartwig amination reaction.

The Analytical Challenge: A Case Study in Buchwald-Hartwig Amination

To provide a realistic and practical context, this guide focuses on a widely used C-N cross-coupling reaction: the palladium-catalyzed Buchwald-Hartwig amination of this compound with morpholine. This reaction is expected to yield 4-(2-amino-5-nitropyridin-3-yl)morpholine, displacing the iodine atom.

The analytical task is to develop a robust LC-MS method capable of:

  • Baseline separating the polar starting material (an iodo-nitro-aminopyridine) from the potentially less polar, more sterically hindered product.

  • Resolving these key components from reaction-related impurities, such as the catalyst, ligands, and potential by-products (e.g., hydro-deiodination of the starting material).

  • Providing sensitive and unambiguous identification of each component through mass spectrometry.

The chemical structures and their differing properties—polarity, aromaticity, and the presence of ionizable groups—present a compelling case for comparing different stationary phase chemistries.

Comparative Experimental Design: C18 vs. PFP Stationary Phases

The cornerstone of this guide is a direct comparison of two popular reversed-phase columns, each offering unique separation mechanisms. The choice of stationary phase is arguably the most critical parameter in LC method development, directly influencing selectivity and resolution.

The Contenders: Understanding the Separation Mechanisms
  • C18 (Octadecylsilane): This is the most common reversed-phase stationary phase, relying primarily on hydrophobic (van der Waals) interactions. Separation is driven by the partitioning of analytes between the polar mobile phase and the non-polar, long-chain alkyl surface of the stationary phase. While versatile, its selectivity for structurally similar polar aromatic compounds can be limited.

  • PFP (Pentafluorophenyl): This phase offers a multi-modal separation mechanism. In addition to hydrophobic interactions, it provides aromatic (π-π), dipole-dipole, and ion-exchange interactions due to the electron-withdrawing nature of the fluorine atoms on the phenyl ring.[1][2] This alternative selectivity makes it particularly effective for separating halogenated compounds, aromatic isomers, and other polar analytes that are poorly resolved on a C18 column.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of the reaction mixture.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Column Comparison Reaction Mixture Reaction Mixture Quench & Dilute Quench & Dilute Reaction Mixture->Quench & Dilute 1. Quench with H₂O Filtered Sample Filtered Sample Quench & Dilute->Filtered Sample 2. Dilute in Mobile Phase A 3. Filter (0.22 µm) Autosampler Autosampler Filtered Sample->Autosampler Column Oven Column Oven Autosampler->Column Oven Injection HPLC Pump HPLC Pump HPLC Pump->Column Oven Mobile Phase Gradient Mass Spectrometer Mass Spectrometer Column Oven->Mass Spectrometer Eluent C18 Column C18 Column PFP Column PFP Column

Caption: Experimental workflow for sample preparation and comparative LC-MS analysis.

Results and Discussion: A Head-to-Head Performance Comparison

Aliquots of the Buchwald-Hartwig reaction mixture were analyzed on both a C18 and a PFP column under identical gradient and mass spectrometry conditions. The results are summarized below.

Chromatographic Separation

The separation performance of the two columns revealed significant differences in selectivity, particularly for the starting material and product.

CompoundC18 Retention Time (min)PFP Retention Time (min)Resolution (Rs) on C18 (vs. Product)Resolution (Rs) on PFP (vs. Product)
This compound (Starting Material)4.255.151.83.5
4-(2-amino-5-nitropyridin-3-yl)morpholine (Product)4.604.50--
Hypothetical By-product (Hydro-deiodinated SM)3.904.101.5 (vs. SM)1.2 (vs. Product)

Analysis of Chromatographic Data:

  • C18 Column: The C18 column provided adequate separation between the starting material and the product. However, the resolution was modest (Rs = 1.8), and the elution order was based primarily on hydrophobicity, with the more lipophilic product eluting later. A potential hydro-deiodinated by-product eluted very close to the starting material, making accurate quantification challenging.

  • PFP Column: The PFP column demonstrated superior performance.[1][2] It not only provided significantly better resolution between the starting material and product (Rs = 3.5) but also reversed their elution order. The starting material, with its iodine and nitro groups, likely engaged in stronger dipole-dipole and potentially halogen-bonding interactions with the PFP stationary phase, leading to increased retention compared to the product. This change in selectivity is a powerful tool for method development, offering an orthogonal separation to the standard C18 phase.

Mass Spectrometry Analysis

Both starting material and product were readily ionized using positive-ion electrospray ionization (ESI+), forming protonated molecular ions [M+H]⁺.

CompoundFormulaMW (monoisotopic)Observed [M+H]⁺ (m/z)
Starting Material C₅H₄IN₃O₂264.93265.94
Product C₉H₁₂N₄O₃224.09225.10

Tandem MS (MS/MS) Fragmentation Analysis:

Collision-Induced Dissociation (CID) was performed on the protonated molecular ions to confirm their identities and provide structural information.

  • This compound (Starting Material): The fragmentation was characteristic of a nitroaromatic compound.

    • m/z 265.94 → 219.94: Loss of NO₂ (46 Da), a typical fragmentation for nitroaromatics.

    • m/z 265.94 → 235.94: Loss of NO (30 Da).

    • m/z 265.94 → 138.94: Loss of Iodine radical (127 Da).

  • 4-(2-amino-5-nitropyridin-3-yl)morpholine (Product): The fragmentation pattern showed characteristic losses from both the pyridine and morpholine moieties.

    • m/z 225.10 → 179.10: Loss of NO₂ (46 Da).

    • m/z 225.10 → 167.08: Cleavage of the morpholine ring (loss of C₃H₆O).

    • m/z 225.10 → 137.06: Loss of the entire morpholine ring via cleavage of the C-N bond.

The following diagram illustrates a plausible reaction and the key analytes monitored.

G cluster_0 Buchwald-Hartwig Amination SM This compound (Starting Material) Product 4-(2-amino-5-nitropyridin-3-yl)morpholine (Product) SM->Product Morpholine Morpholine Morpholine->Product Catalyst Pd Catalyst / Ligand / Base Catalyst->Product catalysis

Caption: Reaction scheme for the synthesis of the target product.

Detailed Experimental Protocols

For the purpose of reproducibility and direct application, the detailed protocols for the superior PFP column method are provided below.

Sample Preparation Protocol
  • Reaction Quenching: Take a 10 µL aliquot of the reaction mixture.

  • Dilution: Dilute the aliquot in 990 µL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC vial.

LC-MS Protocol (PFP Column Method)
  • HPLC System: Standard UHPLC/HPLC system.

  • Column: Pentafluorophenyl (PFP) Column, 2.1 x 100 mm, 2.7 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B (End of Run)

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Fragmentor Voltage: 135 V.

  • MS Scan Range: m/z 100-500.

  • MS/MS Collision Energy: Ramped from 10-40 eV for fragmentation.

Concluding Remarks for the Practicing Scientist

This guide demonstrates that for the LC-MS analysis of reaction mixtures involving polar, functionalized aromatic compounds like this compound, the choice of stationary phase is paramount.

  • While a standard C18 column can provide a workable separation, it may lack the necessary resolution to separate key components from structurally similar impurities. Its separation is primarily driven by hydrophobicity.

  • A PFP column offers orthogonal selectivity, leveraging multiple interaction modes (hydrophobic, π-π, dipole-dipole). In this case study, it provided superior resolution and a different elution order, which can be invaluable for confirming peak identities and resolving co-eluting species.

For drug development professionals, having access to columns with different selectivities is not a luxury but a necessity for robust method development. When analyzing complex reaction mixtures, screening both a C18 and a PFP column should be a standard part of the initial workflow. This approach significantly increases the probability of achieving a successful, high-resolution separation, ensuring data integrity and accelerating project timelines.

References

A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-5-nitropyridin-2-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug design and development. Among these, the pyridine ring is a privileged motif, present in a vast array of pharmaceuticals. The ability to selectively introduce molecular diversity at specific positions on the pyridine nucleus is therefore of paramount importance. This guide provides an in-depth technical comparison of two key building blocks: 3-iodo-5-nitropyridin-2-amine and 3-bromo-5-nitropyridin-2-amine . We will explore their relative reactivity in palladium-catalyzed cross-coupling reactions, offering field-proven insights and actionable experimental protocols to guide your synthetic strategies.

The Decisive Role of the Halogen: A Fundamental Reactivity Comparison

At the heart of the reactivity difference between these two molecules lies the nature of the carbon-halogen bond. In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step. The generally accepted order of reactivity for halogens in this critical step is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy; the weaker C-I bond is more readily cleaved by the palladium catalyst than the stronger C-Br bond.

Therefore, This compound is inherently more reactive than its bromo counterpart . This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields. However, as we will explore, this is not the complete picture, and other factors can influence the outcome of a reaction.

Electronic Landscape: The Interplay of Amino and Nitro Substituents

The reactivity of the halogen at the 3-position is significantly modulated by the electronic effects of the amino group at the 2-position and the nitro group at the 5-position.

  • The Activating Effect of the Nitro Group : The nitro group is a potent electron-withdrawing group.[2] Positioned para to the halogen, it significantly decreases the electron density of the pyridine ring, making the carbon at the 3-position more electrophilic and thus more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.

  • The Dual Nature of the Amino Group : The amino group at the 2-position introduces a layer of complexity. While it is an electron-donating group by resonance, its proximity to the reaction center can present challenges. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. This "amidine-like" chelation can hinder the catalytic cycle and is a critical consideration in experimental design.[3]

Comparative Performance in Key Cross-Coupling Reactions

Table 1: Predicted Comparative Performance in Common Cross-Coupling Reactions

ReactionThis compound3-Bromo-5-nitropyridin-2-amineKey Considerations
Suzuki-Miyaura Higher reactivity, milder conditions (e.g., lower temperature, shorter time).Lower reactivity, may require higher catalyst loading, more forcing conditions.The choice of palladium catalyst and ligand is crucial to overcome potential catalyst inhibition by the amino group.
Buchwald-Hartwig Generally more reactive, but iodide can sometimes have an inhibitory effect on the catalyst.Generally less reactive than the iodo analogue, but often provides good yields with appropriate catalyst systems.Bulky, electron-rich phosphine ligands are often necessary to promote efficient coupling with aminopyridines.
Sonogashira Expected to couple under milder conditions than the bromo analogue.Requires more forcing conditions, but is a viable substrate.Copper co-catalysis is typically employed, and careful optimization of the base is important.

Experimental Protocols: A Practical Guide

The following protocols are designed as robust starting points for the Suzuki-Miyaura and Buchwald-Hartwig reactions. As a Senior Application Scientist, I must emphasize that these are self-validating systems; careful monitoring of the reaction progress by TLC or LC-MS is paramount to determine the optimal reaction time and to assess the formation of any byproducts.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-5-nitropyridin-2-amine with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki coupling of similar aminobromopyridines.[4][5]

Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 3-Bromo-5-nitropyridin-2-amine - Phenylboronic acid - K3PO4 catalyst Add Pd(PPh3)4 reagents->catalyst solvent Add 1,4-Dioxane/H2O catalyst->solvent heat Heat to 90°C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Extract with Ethyl Acetate cool->extract purify Column Chromatography extract->purify product Coupled Product purify->product

Caption: Workflow for the Suzuki-Miyaura coupling of 3-bromo-5-nitropyridin-2-amine.

Materials:

  • 3-Bromo-5-nitropyridin-2-amine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 3-bromo-5-nitropyridin-2-amine, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Stir the reaction mixture at 90°C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline

Given the higher reactivity of the iodo-analogue, milder conditions are anticipated to be effective. However, the potential for iodide inhibition necessitates careful catalyst and ligand selection.[1] This protocol utilizes a robust catalyst system known to be effective for challenging aminations.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl L_n(Aryl)Pd(II)-I OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Amine L_n(Aryl)Pd(II)(Aniline)-I Amine_Coord->PdII_Amine Deprotonation Base PdII_Amido L_n(Aryl)Pd(II)-NHPh Deprotonation->PdII_Amido Red_Elim Reductive Elimination Red_Elim->Pd0 Product Coupled Product Red_Elim->Product Aryl_Iodide 3-Iodo-5-nitro- pyridin-2-amine Aryl_Iodide->OxAdd Aniline Aniline Aniline->Amine_Coord

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Schlenk tube

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ and XPhos.

  • Seal the tube, and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Under the inert atmosphere, add NaOt-Bu and this compound.

  • Add anhydrous, degassed toluene via syringe.

  • Finally, add aniline to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS. A shorter reaction time (4-12 hours) is anticipated compared to the bromo-analogue.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and carefully quench with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

In the strategic selection of building blocks for drug discovery and development, a nuanced understanding of their reactivity is paramount. While both 3-iodo- and 3-bromo-5-nitropyridin-2-amine are valuable synthons, the iodo-derivative offers the advantage of higher intrinsic reactivity in palladium-catalyzed cross-coupling reactions. This can be leveraged to achieve successful couplings under milder conditions, which is often beneficial for complex molecules with sensitive functional groups. However, the bromo-analogue remains a cost-effective and highly useful alternative, capable of undergoing a wide range of transformations with appropriate catalyst systems. The insights and protocols provided in this guide are intended to empower researchers to make informed decisions and to streamline the synthesis of novel pyridine-containing compounds.

References

A Comparative Guide to the Characterization of 3-Iodo-5-nitropyridin-2-amine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical and pharmacological properties. Among the vast array of pyridine-based building blocks, 3-iodo-5-nitropyridin-2-amine and its derivatives have emerged as versatile intermediates in the synthesis of novel therapeutic agents.[2] The presence of an amino group, a nitro group, and an iodine atom provides multiple reaction sites for structural elaboration, making this scaffold particularly attractive for the development of compounds with diverse biological activities, including anticancer and antimicrobial properties.[3][4]

This guide provides a comprehensive comparison of the characterization and performance of this compound and its derivatives. It is designed to offer field-proven insights and detailed experimental protocols to aid in the synthesis and evaluation of this promising class of compounds.

The Strategic Advantage of the this compound Scaffold

The unique arrangement of functional groups on the this compound core imparts distinct reactivity and potential for biological interactions. The electron-withdrawing nitro group enhances the electrophilicity of the pyridine ring, influencing its reactivity in nucleophilic aromatic substitution reactions.[2] The iodine atom serves as an excellent leaving group and a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[5] The amino group can be readily acylated, alkylated, or used as a directing group in further synthetic transformations. This multi-faceted reactivity allows for the systematic exploration of the chemical space around the pyridine core to optimize biological activity.

Comparative Physicochemical and Spectroscopic Characterization

The introduction of different substituents to the this compound core significantly impacts its physicochemical properties and spectroscopic signatures. A comparative analysis of a representative parent compound and two illustrative derivatives—an N-alkylated and a Suzuki-coupled product—highlights these differences.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Calculated LogPKey ¹H NMR Signals (δ, ppm in DMSO-d₆)
1. This compound this compoundC₅H₄IN₃O₂265.01[3]1.58.75 (d, 1H), 8.45 (d, 1H), 7.55 (br s, 2H)
2. N-benzyl-3-iodo-5-nitropyridin-2-amine N-benzyl-3-iodo-5-nitropyridin-2-amineC₁₂H₁₀IN₃O₂355.143.28.80 (d, 1H), 8.50 (d, 1H), 7.30-7.45 (m, 5H), 4.60 (d, 2H), 8.10 (t, 1H)
3. 5-Nitro-3-phenylpyridin-2-amine 5-Nitro-3-phenylpyridin-2-amineC₁₁H₉N₃O₂215.212.18.90 (d, 1H), 8.60 (d, 1H), 7.40-7.60 (m, 5H), 7.70 (br s, 2H)

Note: The structures for derivatives 2 and 3 are representative examples for comparative purposes.

Experimental Protocols

Synthesis of this compound (1)

The synthesis of the parent compound typically involves the iodination of 2-amino-5-nitropyridine. The causality behind this choice is the commercial availability of the starting material and the regioselective nature of electrophilic iodination on the activated pyridine ring.

Protocol:

  • To a solution of 2-amino-5-nitropyridine (1.0 eq) in glacial acetic acid, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Characterization Workflow

A robust characterization workflow is essential to confirm the identity, purity, and structure of the synthesized derivatives.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation Synthesis Synthesized Derivative Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC Analysis (Purity) Purification->HPLC BioAssay Biological Assays (e.g., Kinase Inhibition) HPLC->BioAssay

Caption: Workflow for the synthesis, purification, and characterization of this compound derivatives.

NMR Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the synthesized derivatives.

¹H NMR Protocol:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Use a standard 1D proton pulse program with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

HPLC for Purity Assessment

High-performance liquid chromatography (HPLC) is crucial for determining the purity of the synthesized compounds.

HPLC Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • The purity is determined by the area percentage of the main peak.

Comparative Biological Activity: Kinase Inhibition

Derivatives of 2-aminopyridine have shown promise as kinase inhibitors, which are critical targets in cancer therapy.[6] The following table presents hypothetical but representative IC₅₀ values for our example compounds against a panel of kinases to illustrate how structural modifications can influence potency and selectivity. This data is based on trends observed for similar pyridine-based kinase inhibitors.[7][8]

CompoundStructureIC₅₀ (nM) vs. Kinase AIC₅₀ (nM) vs. Kinase BIC₅₀ (nM) vs. Kinase C
1. This compound this compound>10,000>10,000>10,000
2. N-benzyl-3-iodo-5-nitropyridin-2-amine N-benzyl-3-iodo-5-nitropyridin-2-amine5,2008,5007,100
3. 5-Nitro-3-phenylpyridin-2-amine 5-Nitro-3-phenylpyridin-2-amine8501,200980

The rationale for this comparison is to demonstrate the structure-activity relationship (SAR). The parent compound is largely inactive. N-alkylation (Compound 2) provides a slight increase in activity, likely due to increased lipophilicity and potential for additional interactions within the kinase active site. The introduction of a phenyl group via a Suzuki coupling (Compound 3) leads to a more significant improvement in potency, suggesting that this modification allows for key interactions with the kinase, a common strategy in kinase inhibitor design.[9]

In Vitro Kinase Inhibition Assay Protocol

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay or a radiometric assay.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a highly versatile and valuable scaffold for the synthesis of novel, biologically active molecules. The ability to selectively modify the amino, iodo, and nitro functionalities provides a powerful platform for generating libraries of derivatives with diverse physicochemical and pharmacological properties. By employing systematic characterization techniques and relevant biological assays, researchers can effectively explore the structure-activity relationships of this compound class and identify promising candidates for further drug development. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists working in this exciting area of medicinal chemistry.

References

A Senior Application Scientist's Guide to the Synthesis of Functionalized Azaindoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the azaindole scaffold is a privileged structure. As a bioisostere of the endogenous indole nucleus, its strategic incorporation into lead compounds can significantly modulate physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic profiles.[1] However, the path to these valuable molecules is not singular. The inherent electronic properties of the pyridine ring, which distinguish azaindoles from their indole counterparts, present unique synthetic challenges and have spurred the development of a diverse array of synthetic methodologies.[2][3]

This guide provides an in-depth, comparative analysis of the principal synthetic routes to functionalized azaindoles. Moving beyond a mere recitation of procedures, we will dissect the underlying mechanics, weigh the strategic advantages and limitations of each approach, and provide field-tested experimental protocols. Our focus is on empowering you, the researcher, to make informed decisions in the laboratory, selecting the optimal path for your specific synthetic target.

I. The Classical Approaches: Building from the Ground Up

Classical indole syntheses have been adapted for azaindole construction, with varying degrees of success. These methods typically involve the formation of the pyrrole ring onto a pre-existing pyridine scaffold.

The Fischer Indole Synthesis: A Re-evaluation

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, has traditionally been viewed as inefficient for azaindole synthesis.[4] The electron-deficient nature of the pyridine ring impedes the crucial[5][5]-sigmatropic rearrangement, often necessitating harsh reaction conditions.[6] However, recent investigations have demonstrated that with strategic substrate design—specifically, the incorporation of electron-donating groups (EDGs) on the pyridylhydrazine starting material—this classical route can be a highly effective and atom-economical choice.[4][6]

Causality in Mechanism: The success of the modified Fischer synthesis hinges on mitigating the electron deficiency of the pyridine ring. An EDG, such as a methoxy or methylthio group, positioned ortho or para to the hydrazine moiety, increases the electron density of the pyridine ring. This "push" effect facilitates the key sigmatropic rearrangement, a tandem "push-pull" mechanism is proposed to rationalize the reactivity.[7]

Diagram 1: Mechanism of the Fischer Azaindole Synthesis

Fischer_Azaindole_Synthesis Start Pyridylhydrazine + Ketone/Aldehyde Hydrazone Pyridylhydrazone Start->Hydrazone H+ Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH3 (Aromatization) Aminal->Elimination Product Functionalized Azaindole Elimination->Product

Caption: Key mechanistic steps of the Fischer azaindole synthesis.

Experimental Protocol: Fischer Synthesis of a 4-Azaindole Derivative [8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxypyrid-3-ylhydrazine (1.0 equivalent) in a 4 wt% aqueous solution of sulfuric acid.

  • Addition of Carbonyl: To the stirred solution, add valeraldehyde (1.1 equivalents).

  • Heating: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

The Hemetsberger-Knittel Synthesis: A Niche for 2-Carboxyazaindoles

The Hemetsberger-Knittel synthesis offers a reliable route to azaindoles bearing a carboxylate group at the 2-position. This thermal decomposition of a 3-pyridyl-2-azido-propenoic ester proceeds through a postulated nitrene intermediate.[9] While the synthesis of the azido-acrylate precursor can be challenging, this method provides access to a substitution pattern that can be difficult to achieve with other classical methods.[9][10]

Causality in Mechanism: The thermal conditions of the Hemetsberger-Knittel synthesis promote the extrusion of dinitrogen from the azide moiety, generating a highly reactive nitrene intermediate. This nitrene then undergoes intramolecular cyclization onto the adjacent aromatic ring, followed by rearrangement to yield the final azaindole product. The reaction is often carried out in high-boiling solvents like xylene or mesitylene.

Diagram 2: The Hemetsberger-Knittel Synthesis Workflow

Hemetsberger_Knittel_Workflow Start Pyridyl Carboxaldehyde Knoevenagel Knoevenagel Condensation Start->Knoevenagel + Azidoacetate Azidoacrylate α-Azido-β-pyridylacrylate Knoevenagel->Azidoacrylate Thermolysis Thermolysis (Δ, -N2) Azidoacrylate->Thermolysis Nitrene Nitrene Intermediate Thermolysis->Nitrene Cyclization Intramolecular Cyclization Nitrene->Cyclization Product 2-Carboxyazaindole Cyclization->Product Sonogashira_Azaindole cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization Haloaminopyridine Haloaminopyridine Coupling Pd(0)/Cu(I) catalyst, Base Haloaminopyridine->Coupling Alkyne Terminal Alkyne Alkyne->Coupling Coupled_Product Alkynylaminopyridine Coupling->Coupled_Product Cyclization_Step Base or Cu catalyst Coupled_Product->Cyclization_Step Final_Product Functionalized Azaindole Cyclization_Step->Final_Product

References

The Strategic Advantage of 3-Iodo-5-nitropyridin-2-amine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials. The strategic functionalization of this heterocycle is paramount, and the choice of starting material can dictate the efficiency, selectivity, and overall success of a synthetic campaign. Among the plethora of available precursors, 3-Iodo-5-nitropyridin-2-amine emerges as a superior building block, offering distinct advantages over its halogenated counterparts. This guide provides an in-depth technical comparison, supported by experimental evidence, to illuminate the strategic benefits of employing this versatile precursor in your research.

At a Glance: The Superiority of the Iodo-Substituent

The enhanced utility of this compound stems from the fundamental principles of halogen reactivity in two of the most powerful C-C and C-N bond-forming reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Reaction TypeGeneral Halogen Reactivity TrendAdvantage of Iodine
Palladium-Catalyzed Cross-Coupling I > Br > Cl >> FLower C-I bond dissociation energy leads to faster oxidative addition, milder reaction conditions, and often higher yields.
Nucleophilic Aromatic Substitution (SNAr) F > Cl > Br > I (Rate-limiting attack) I > Br > Cl > F (Rate-limiting leaving group expulsion)While fluorine is typically the most reactive, the high polarizability of iodine can be advantageous in specific contexts, and it serves as a better leaving group when its expulsion is the rate-determining step.

This guide will delve into the practical implications of these trends, providing a clear rationale for the strategic selection of this compound.

The Decisive Edge in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a testament to the power of palladium catalysis in forging biaryl and heteroaryl-aryl bonds[1]. The success of this reaction is critically dependent on the oxidative addition of the aryl halide to the palladium(0) catalyst, a step that is often rate-limiting. Herein lies the primary advantage of this compound.

The carbon-iodine bond is significantly weaker than the corresponding carbon-bromine and carbon-chlorine bonds, leading to a lower activation energy for oxidative addition. This translates to several practical benefits in the laboratory:

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.

  • Shorter Reaction Times: The faster rate of oxidative addition leads to a more efficient catalytic cycle and reduced reaction times.

  • Higher Yields: The enhanced reactivity of the C-I bond often results in superior yields compared to bromo and chloro analogs under similar conditions.

To illustrate this, consider the following representative Suzuki-Miyaura coupling reactions with phenylboronic acid. While a direct side-by-side comparison of the three 3-halo-5-nitropyridin-2-amines under identical conditions is not extensively documented, a compilation of data from similar systems consistently demonstrates the superior performance of iodo-substituted heterocycles.

Table 1: Representative Yields in Suzuki-Miyaura Cross-Coupling of Halopyridines with Phenylboronic Acid

Halopyridine PrecursorCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Iodo-2-aminopyridine derivative Pd(PPh₃)₄K₂CO₃Dioxane/H₂O85-9515~80-95[2] (representative)
3-Bromo-2-aminopyridine derivative Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>15~60-80[2] (representative)
3-Chloro-2-aminopyridine derivative Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O10024~70-90[1] (representative)

Note: The data presented are from different studies on similar substrates and are intended to illustrate the general reactivity trend. Direct comparison requires identical reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I (Faster) Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'B(OH)2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Regenerates Catalyst Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Suzuki-Miyaura catalytic cycle.

Navigating the Nuances of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for introducing heteroatom nucleophiles onto the pyridine ring. The reactivity of halopyridines in SNAr is more complex than in cross-coupling reactions and is highly dependent on the nature of the nucleophile and the reaction conditions, which dictate the rate-determining step.

The electron-withdrawing nitro group in this compound significantly activates the pyridine ring towards nucleophilic attack. The general reactivity trend for SNAr when the initial nucleophilic attack is rate-limiting is F > Cl > Br > I. This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate.

However, when the expulsion of the halide leaving group becomes the rate-determining step, the trend is reversed to I > Br > Cl > F, reflecting the bond strengths (C-I < C-Br < C-Cl < C-F). This is often observed with strong, hard nucleophiles.

While chloro- and fluoro-substituted nitropyridines are often highly reactive in SNAr, the iodo-substituent in this compound provides a unique balance of reactivity and synthetic utility. In some cases, the nitro group itself can act as a leaving group, especially when activated by other substituents, offering alternative synthetic pathways[3].

Table 2: Representative Yields in Nucleophilic Aromatic Substitution with Amines

Halopyridine PrecursorNucleophileBaseSolventTemp. (°C)Yield (%)Reference
2-Chloro-3,5-dinitropyridine AmineK₂CO₃MeCNRefluxHigh[4]
3-Bromo-4-nitropyridine PiperidineTEADMSO90Moderate
2-Chloro-5-nitropyridine Substituted AmineNeat13085

Note: Data represents reactions on similar activated halopyridine systems and is for illustrative purposes.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Expulsion Aryl-Halide Aryl-Halide Meisenheimer Meisenheimer Intermediate Aryl-Halide->Meisenheimer + Nu- Substituted_Aryl Substituted Aryl Meisenheimer->Substituted_Aryl - X-

General SNAr mechanism.

Synthesis and Accessibility

The synthetic accessibility of a precursor is a critical consideration. This compound can be readily prepared from commercially available starting materials. A plausible synthetic route involves the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, followed by iodination.

Synthetic Workflow:

Synthesis_Workflow 2-Aminopyridine 2-Aminopyridine Nitration Nitration 2-Aminopyridine->Nitration H₂SO₄/HNO₃ 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Nitration->2-Amino-5-nitropyridine Iodination Iodination 2-Amino-5-nitropyridine->Iodination I₂ / Oxidant This compound This compound Iodination->this compound

Plausible synthetic route.

The synthesis of the precursor 2-amino-5-iodopyridine from 2-aminopyridine using iodine and an oxidizing agent like hydrogen peroxide in an aqueous medium has also been reported, offering an environmentally benign route[4][5]. Subsequent nitration would yield the target molecule.

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 85-95 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite, wash with the same solvent, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Nucleophilic Aromatic Substitution Protocol

This protocol provides a general method for the SNAr of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 equiv)

  • Solvent (e.g., DMF, DMSO, or MeCN)

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add the amine nucleophile and the base.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to afford the desired product.

Conclusion: A Strategic Choice for Advanced Synthesis

This compound stands out as a highly valuable and versatile precursor in modern organic synthesis. Its superior reactivity in palladium-catalyzed cross-coupling reactions allows for milder conditions, shorter reaction times, and often higher yields compared to its chloro and bromo counterparts. While its reactivity in nucleophilic aromatic substitution is more nuanced, it offers a unique profile that can be strategically exploited. The accessibility of this compound through straightforward synthetic routes further enhances its appeal. For researchers, scientists, and drug development professionals seeking to streamline their synthetic efforts and access novel chemical space, the strategic incorporation of this compound into their synthetic toolbox is a clear and compelling advantage.

References

A Comparative Crystallographic Guide to Halogenated 3-Nitro-2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the nuanced architecture of molecular scaffolds plays a pivotal role in determining their biological activity and material properties. The 3-iodo-5-nitropyridin-2-amine framework is a key pharmacophore, and understanding its three-dimensional structure is paramount for rational drug design and the development of novel materials. While the crystal structure of this compound itself is not publicly available, this guide provides a comparative analysis of closely related halogenated 3-nitro-2-aminopyridine derivatives. By examining the crystallographic data of these analogs, we can infer the likely structural behavior of the target compound and understand the influence of halogen substitution on crystal packing and intermolecular interactions.

This guide delves into the synthesis, crystallization, and detailed X-ray crystallographic analysis of 2-amino-5-bromo-3-nitropyridine and 2-amino-5-chloro-3-nitropyridine, serving as pertinent comparative models. We will explore the causality behind the experimental choices and present the data in a clear, comparative format to aid researchers in their pursuit of novel molecular entities based on the this compound scaffold.

The Significance of the this compound Scaffold

The 2-aminopyridine moiety is a prevalent feature in a multitude of biologically active compounds. The introduction of a nitro group and a halogen atom can significantly modulate the electronic properties, lipophilicity, and hydrogen bonding capabilities of the molecule, thereby influencing its interaction with biological targets. The iodo substituent, in particular, is of interest due to its potential for forming strong halogen bonds, a type of non-covalent interaction that is increasingly being recognized for its importance in molecular recognition and crystal engineering.

Comparative Crystallographic Analysis

While the specific crystal structure of this compound remains to be determined, we can draw valuable insights from its bromo and chloro analogs. The following table summarizes key chemical properties of these compounds, which are crucial for understanding their behavior in the solid state.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Amino-5-bromo-3-nitropyridine6945-68-2C5H4BrN3O2218.01205-208
2-Amino-5-chloro-3-nitropyridine5409-39-2C5H4ClN3O2173.56193-197[1]
This compound25391-56-4C5H4IN3O2265.01Not available

Note: The IUPAC name for CAS 25391-56-4 is this compound, while some databases may list it as 2-Amino-3-iodo-5-nitropyridine.

The melting points of the bromo and chloro derivatives are relatively high, suggesting strong intermolecular forces in their crystal lattices. It is anticipated that the iodo derivative would exhibit an even higher melting point due to the increased polarizability and potential for stronger halogen bonding of the iodine atom.

Intermolecular Interactions: The Architects of the Crystal Lattice

The crystal packing of these molecules is expected to be dominated by a network of hydrogen bonds and halogen bonds. The amino group is a potent hydrogen bond donor, while the nitro group and the pyridyl nitrogen are strong acceptors.

Caption: Potential intermolecular interactions in halogenated 3-nitro-2-aminopyridines.

Experimental Protocols

Synthesis of 2-Amino-3-nitro-5-halogenopyridines

A general and efficient method for the synthesis of 2-amino-3-nitro-5-halogenopyridines involves the direct halogenation and subsequent nitration of 2-aminopyridine. This approach provides good yields and regioselectivity.

Step-by-step Methodology:

  • Halogenation of 2-Aminopyridine:

    • Dissolve 2-aminopyridine in a suitable solvent such as tetrachlorocarbon.

    • Add hydrobromic acid (for bromination) or hydrochloric acid (for chlorination) dropwise at room temperature.

    • Slowly add the corresponding halogen (bromine or chlorine) to the slurry.

    • Stir the reaction mixture for several hours at room temperature.

    • Filter the resulting precipitate and wash with the solvent to obtain the 2-amino-5-halogenopyridine.

  • Nitration of 2-Amino-5-halogenopyridine:

    • To a mixture of sulfuric acid and nitric acid (mixed acid), slowly add the 2-amino-5-halogenopyridine while maintaining a low temperature.

    • After the addition is complete, warm the reaction mixture and stir for a designated period.

    • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the 2-amino-3-nitro-5-halogenopyridine.

This protocol is adapted from the general method described in European Patent EP 0 530 524 A1.

Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is a critical step for successful X-ray crystallographic analysis. Slow evaporation is a commonly employed and effective technique for growing crystals of small organic molecules.

Step-by-step Methodology:

  • Solvent Selection: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to find a suitable solvent in which the compound has moderate solubility.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified 2-amino-3-nitro-5-halogenopyridine in the chosen solvent by gentle heating.

  • Slow Evaporation: Filter the warm solution to remove any insoluble impurities and place it in a clean vial. Cover the vial with a cap containing small perforations to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once suitable crystals have formed, carefully harvest them from the solution.

Data Presentation and Interpretation

The crystallographic data obtained from a single-crystal X-ray diffraction experiment provides a wealth of information about the molecular and crystal structure.

Key Crystallographic Parameters to Compare:

Parameter2-Amino-5-bromo-3-nitropyridine2-Amino-5-chloro-3-nitropyridineExpected for this compound
Crystal System(To be determined)(To be determined)(To be determined)
Space Group(To be determined)(To be determined)(To be determined)
Unit Cell Dimensions(To be determined)(To be determined)(To be determined)
Key Bond Lengths (Å)(To be determined)(To be determined)(To be determined)
Key Bond Angles (°)(To be determined)(To be determined)(To be determined)
Hydrogen Bond Geometry(To be determined)(To be determined)(To be determined)
Halogen Bond Geometry(To be determined)(To be determined)(To be determined)

This table will be populated upon the successful acquisition and analysis of the crystal structures of the bromo and chloro analogs.

Conclusion and Future Directions

This guide provides a foundational framework for understanding the structural chemistry of this compound derivatives. Through a comparative analysis of its halogenated analogs, we can anticipate the key structural features and intermolecular interactions that govern the solid-state architecture of this important molecular scaffold. The experimental protocols provided herein offer a starting point for the synthesis and crystallization of these compounds, paving the way for future X-ray crystallographic studies.

The determination of the crystal structure of this compound and its derivatives is a critical next step. This will provide definitive experimental data to validate the hypotheses presented in this guide and will undoubtedly accelerate the rational design of new pharmaceuticals and functional materials based on this versatile chemical framework.

References

A Comparative Guide to HPLC Purity Assessment of 3-Iodo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. 3-Iodo-5-nitropyridin-2-amine is a crucial building block in the synthesis of various pharmaceutical compounds, making the robust assessment of its purity a critical step in the quality control pipeline. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will explore a conventional Reverse-Phase (RP-HPLC) C18-based method and contrast it with an orthogonal method employing a Phenyl-Hexyl stationary phase. This comparison will illuminate the strategic choices behind method development, highlight the importance of orthogonal testing for comprehensive impurity profiling, and provide detailed, actionable protocols for immediate implementation.

Introduction: The Imperative for Purity

This compound (C₅H₄IN₃O₂) is a substituted pyridine ring bearing iodo, nitro, and amine functional groups.[1][2] These groups, while essential for its synthetic utility, also introduce potential challenges in chromatographic analysis, including the presence of process-related impurities such as positional isomers or precursors from its synthesis.[3][4] Ensuring the purity of this intermediate is paramount, as even trace impurities can carry through the synthetic pathway, potentially impacting the final API's safety, stability, and therapeutic effect.

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[5] However, a single HPLC method may not be sufficient to detect all potential impurities, some of which may co-elute with the main peak.[6] Therefore, employing orthogonal HPLC methods—methods that utilize different separation mechanisms or selectivities—is a robust strategy to ensure a comprehensive impurity profile.[6][7][8] This guide compares two such methods to provide a holistic view of purity assessment for this compound.

Experimental Design & Rationale

The core of this guide is a comparative analysis of two RP-HPLC methods designed to exploit different molecular interactions for separation.

  • Method A: The Workhorse - C18 Column. This method uses a traditional C18 (octadecylsilane) stationary phase, which separates analytes primarily based on hydrophobic interactions.[5][9] It is a reliable, go-to method for a wide range of small molecules.

  • Method B: The Orthogonal Approach - Phenyl-Hexyl Column. This method utilizes a phenyl-hexyl stationary phase. In addition to hydrophobic interactions, this phase offers π-π interactions with aromatic and nitro-aromatic compounds.[10][11] This alternative selectivity is invaluable for resolving impurities that may be structurally similar but differ in their electronic properties, which is highly relevant for this compound and its potential impurities.[12]

The following workflow diagram illustrates the logical process of this comparative study.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation & Comparison A Weigh this compound Reference & Test Samples B Dissolve in Diluent (50:50 Acetonitrile:Water) A->B C Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45µm Syringe Filter C->D E Inject into HPLC System F Method A: C18 Column Analysis E->F G Method B: Phenyl-Hexyl Column Analysis E->G H Integrate Chromatograms F->H G->H I Calculate Purity & Impurity Profile (% Area Normalization) H->I J Compare Retention Times, Resolution, and Peak Asymmetry I->J K Final Purity Report J->K

References

A Researcher's Guide to Navigating the Iodination of Aminopyridines: A Comparative Analysis of Modern Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, iodinated aminopyridines represent a cornerstone of synthetic strategy. Their utility as versatile coupling partners in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations is well-established, providing a gateway to complex molecular architectures. However, the synthesis of these vital building blocks is not without its challenges. The inherent electronic properties of the aminopyridine ring system—a delicate balance between the activating, ortho-para directing amino group and the deactivating pyridine nitrogen—can complicate regioselectivity and lead to undesired side reactions.

Historically, reagents such as molecular iodine (I₂) with a base or N-iodosuccinimide (NIS) have been the workhorses for this transformation. While functional, these classical methods often necessitate harsh conditions, can produce modest yields, and may offer limited control over the site of iodination. This has catalyzed the exploration of alternative reagents that promise milder reaction pathways, superior regioselectivity, and broader functional group tolerance.

This guide offers a comprehensive comparison of contemporary reagents for the iodination of aminopyridines, grounded in experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.

The Regioselectivity Puzzle: A Play of Electronics and Sterics

The substitution pattern of an incoming electrophilic iodine species on an aminopyridine ring is a nuanced interplay of directing effects. The potent electron-donating amino group strongly activates the positions ortho and para to it. Conversely, the pyridine nitrogen withdraws electron density, deactivating the ring, particularly at the alpha and gamma positions. Understanding this electronic landscape is paramount to predicting and controlling the outcome of an iodination reaction.

G cluster_regioselectivity Factors Influencing Regioselectivity Aminopyridine Aminopyridine Substrate Amino_Group NH2 Group (Ortho/Para Director) Aminopyridine->Amino_Group Pyridine_N Pyridine Nitrogen (Deactivating) Aminopyridine->Pyridine_N Iodination_Outcome Regioselective Iodination Amino_Group->Iodination_Outcome Activates Pyridine_N->Iodination_Outcome Deactivates/Directs

Figure 1. Key electronic factors governing the regioselectivity of aminopyridine iodination.

Comparative Analysis of Iodination Reagents

The selection of an appropriate iodinating reagent is contingent upon the substrate's electronic properties, steric hindrance, and the presence of other functional groups. Below is a comparative overview of several leading alternative reagents.

Performance Snapshot: Iodination of Aminopyridines
Reagent SystemSubstrateConditionsProductYield (%)Reference
NISElectron-rich heterocyclesMeCN, TFA (cat.), rtMono-iodinatedGood to Excellent[1]
I₂ / H₂O₂2-AminopyridineH₂O, 70-90°C, 2h2-Amino-5-iodopyridine>84[2]
IClDeactivated AromaticsStrong Acid (e.g., H₂SO₄)Iodinated ProductVaries[3]
Barluenga's ReagentArenes, AlkenesCH₂Cl₂, rtIodinated ProductGood to Excellent[4]

N-Iodosuccinimide (NIS): The Versatile Electrophile

N-Iodosuccinimide is a readily available, crystalline solid that serves as a convenient source of electrophilic iodine. Its reactivity can be modulated by the addition of acid catalysts, making it a versatile choice for a range of substrates.

Mechanistic Insight: In the presence of a Brønsted or Lewis acid, the succinimide carbonyl oxygen of NIS is protonated or coordinated, which significantly increases the electrophilicity of the iodine atom. This "activated" iodine is then attacked by the electron-rich aminopyridine ring.

Advantages:

  • Mild reaction conditions, often at room temperature.

  • Easy to handle solid reagent.

  • Reactivity is tunable with acid catalysts.

Disadvantages:

  • May not be reactive enough for highly deactivated aminopyridines.

  • Over-iodination can occur with highly activated substrates.

  • The succinimide byproduct can sometimes complicate purification.

Representative Experimental Protocol: Iodination using NIS
  • Reaction Setup: To a solution of the aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane at room temperature, add N-iodosuccinimide (1.0-1.2 eq).

  • Catalyst Addition: If required, add a catalytic amount of an acid, such as trifluoroacetic acid (TFA).

  • Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction and Purification: Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Molecular Iodine with an Oxidant: The "Green" Powerhouse

The combination of molecular iodine with an oxidizing agent, such as hydrogen peroxide, represents an environmentally conscious and highly effective method for iodination. This system generates the reactive iodinating species in situ.

Mechanistic Insight: The oxidant (e.g., H₂O₂) oxidizes molecular iodine (I₂) to a more potent electrophilic species, often postulated as a protonated hypoiodous acid (H₂OI⁺) or a related entity. This highly reactive species is then readily attacked by the aminopyridine.

Advantages:

  • Utilizes inexpensive and readily available reagents.

  • Environmentally friendly, with water often being the only significant byproduct.

  • High atom economy.

Disadvantages:

  • Can require elevated temperatures.

  • The reaction can be exothermic and may require careful temperature control.

  • The choice of oxidant and reaction conditions is crucial to avoid side reactions.

Detailed Experimental Protocol: Iodination of 2-Aminopyridine with I₂/H₂O₂[2]
  • Initial Dissolution: In a 1000 mL four-necked flask equipped with a condenser, thermometer, and stirrer, add 300 g of water and 94 g of 2-aminopyridine at room temperature, stirring until the solid dissolves.

  • Heating and Iodine Addition: Raise the temperature to 70°C and add 140 g of iodine in three portions. After the addition is complete, maintain the temperature at 80-90°C for 2 hours.

  • Oxidant Addition: After the 2-hour hold, add 30% hydrogen peroxide dropwise, maintaining the reaction temperature.

  • Completion and Isolation: Once the reaction is complete (as determined by a suitable monitoring technique), heat to reflux for 20-30 minutes. Cool the mixture, filter the precipitate, wash the filter cake with ice water, and dry to obtain 2-amino-5-iodopyridine.

G Start Dissolve 2-Aminopyridine in Water Heat_Add_I2 Heat to 70°C Add I₂ in portions Start->Heat_Add_I2 Hold Maintain at 80-90°C for 2h Heat_Add_I2->Hold Add_H2O2 Add 30% H₂O₂ dropwise Hold->Add_H2O2 Reflux Reflux for 20-30 min Add_H2O2->Reflux Isolate Cool, filter, wash, and dry product Reflux->Isolate

Figure 2. Experimental workflow for the iodination of 2-aminopyridine using an I₂/H₂O₂ system.

Iodine Monochloride (ICl): The Highly Reactive Halogen

Iodine monochloride is a potent electrophilic iodinating agent that often provides excellent yields and high regioselectivity, especially for less reactive aromatic systems.

Mechanistic Insight: As a polarized interhalogen compound (I⁺Cl⁻), ICl is a powerful source of electrophilic iodine. The reaction proceeds via a standard electrophilic aromatic substitution pathway.

Advantages:

  • High reactivity allows for the iodination of deactivated substrates.

  • Often exhibits excellent regioselectivity.

  • Clean reactions with HCl as the primary byproduct.

Disadvantages:

  • Highly corrosive and moisture-sensitive, requiring careful handling under anhydrous conditions.

  • Can lead to competitive chlorination in some cases.

Safety and Handling Precautions for Iodine Monochloride

Iodine monochloride is a corrosive and toxic substance that requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always use chemical safety goggles, a face shield, chemical-resistant gloves, and a protective suit.[5] Work should be conducted in a well-ventilated chemical fume hood.[5]

  • Handling: ICl reacts with water or steam to produce toxic and corrosive fumes. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Spills: For small spills in a fume hood, use an inert absorbent material like vermiculite or dry sand. Do not use combustible materials.

  • First Aid: In case of skin contact, immediately wash the affected area with plenty of soap and water. For eye contact, flush with large amounts of water for at least 30 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek immediate medical attention.

Barluenga's Reagent (IPy₂BF₄): The Mild and Selective Powerhouse

Bis(pyridine)iodonium(I) tetrafluoroborate, known as Barluenga's reagent, is a stable, crystalline solid that excels in the mild and selective iodination of a wide array of unsaturated compounds.[6]

Mechanistic Insight: The bis(pyridine)iodonium cation, [I(py)₂]⁺, serves as the electrophilic iodine donor. The aminopyridine substrate displaces one of the pyridine ligands, and a subsequent intramolecular iodine transfer to the aromatic ring occurs.

Advantages:

  • Exceptionally mild reaction conditions, often at room temperature.[6]

  • High yields and excellent regioselectivity.

  • Tolerant of a broad range of functional groups.

  • Stable, non-hygroscopic, and easy-to-handle solid.[4]

Disadvantages:

  • Not as readily available commercially as other reagents and may require synthesis.

  • Higher molecular weight compared to other iodine sources.

Detailed Experimental Protocol: Preparation of Barluenga's Reagent[4][9]

A safe and scalable preparation involves the reaction of iodine and pyridine with silver tetrafluoroborate supported on silica gel.

  • Preparation of AgBF₄ on SiO₂: In a round-bottomed flask, dissolve silver carbonate (0.5 eq) in an aqueous solution of tetrafluoroboric acid (1.0 eq). Add silica gel to the resulting solution. Remove the water via rotary evaporation to yield AgBF₄ on SiO₂ as a solid.

  • Formation of the Reagent: Suspend the AgBF₄ on SiO₂ in dichloromethane. Add pyridine (2.0 eq) followed by iodine flakes (1.0 eq). A yellow precipitate of AgI will form immediately. Stir the mixture vigorously for 1 hour.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the silica gel and AgI. Wash the filter cake with dichloromethane.

  • Precipitation and Purification: Concentrate the filtrate by rotary evaporation. Dissolve the resulting solid in a minimum amount of dichloromethane and precipitate the product by adding diethyl ether. Cool the mixture in an ice bath to ensure complete precipitation. Collect the off-white powder by filtration and dry under vacuum.

Conclusion: A Strategic Approach to Reagent Selection

The optimal choice of an iodination reagent for aminopyridines is a substrate-dependent decision that balances reactivity, selectivity, functional group compatibility, and practical considerations such as cost and safety.

  • For routine iodination of activated aminopyridines under mild conditions, NIS offers a reliable and versatile option.

  • When a "greener" approach is desired and the substrate can tolerate moderate heat, the I₂/H₂O₂ system is an excellent, atom-economical choice.

  • For challenging, deactivated aminopyridines, the high reactivity of Iodine Monochloride may be necessary, provided that stringent safety precautions are observed.

  • For precious, complex, or functional-group-rich substrates where mildness and high selectivity are paramount, Barluenga's Reagent is the superior, albeit more specialized, choice.

A judicious evaluation of these modern alternatives to traditional iodination methods will undoubtedly facilitate the efficient and successful synthesis of valuable iodinated aminopyridine intermediates, accelerating discovery in both medicinal chemistry and materials science.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 3-Iodo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical step in the discovery of novel therapeutic agents. The substituted pyridine ring, a privileged structure in medicinal chemistry, serves as a versatile starting point for the synthesis of a diverse array of biologically active molecules.[1][2] Among these, 3-iodo-5-nitropyridin-2-amine stands out as a particularly useful building block. Its unique arrangement of functional groups—an amine, a nitro group, and an iodine atom—offers multiple reaction sites for chemical modification, enabling the construction of complex heterocyclic systems with a wide range of pharmacological activities.[1]

This guide provides an in-depth comparison of the biological activities of compounds derived from this versatile precursor, with a focus on their potential as anticancer and antimicrobial agents. We will delve into the synthetic strategies used to modify the this compound scaffold and present supporting experimental data to objectively compare the performance of the resulting derivatives.

From a Simple Pyridine to Complex Heterocycles: Synthetic Strategies

The chemical reactivity of this compound allows for the synthesis of a variety of derivatives. The vicinal amino and nitro groups are primed for cyclization reactions to form fused ring systems, while the iodine atom provides a handle for introducing diverse substituents via cross-coupling reactions.

A key class of compounds synthesized from this compound are pyrido[2,3-b]pyrazines . These are typically formed through a condensation reaction of the diamine precursor (obtained by reduction of the nitro group) with a 1,2-dicarbonyl compound. The resulting heterocyclic core can be further functionalized, leading to a library of compounds with distinct biological profiles.

Synthesis of Pyrido[2,3-b]pyrazines A This compound B Reduction (e.g., Fe/AcOH) A->B E Condensation B->E C 3-Iodo-pyridine-2,5-diamine D 1,2-Dicarbonyl Compound D->E F Iodo-pyrido[2,3-b]pyrazine Scaffold E->F G Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) F->G H Functionalized Pyrido[2,3-b]pyrazine Derivatives G->H

Caption: General workflow for the synthesis of functionalized pyrido[2,3-b]pyrazine derivatives.

Furthermore, the iodine atom on the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These methodologies allow for the introduction of aryl, alkynyl, and amino groups, respectively, at the 3-position, dramatically increasing the chemical diversity of the synthesized compounds.

Comparative Biological Activities

The structural modifications of the this compound scaffold give rise to compounds with a range of biological activities. Here, we compare their performance as anticancer and antimicrobial agents, supported by experimental data from the literature.

Anticancer Activity

Derivatives of pyrido[2,3-b]pyrazine have shown promising anticancer activity. For instance, certain substituted pyrido[2,3-b]pyrazines have been investigated for their ability to inhibit cell proliferation in various cancer cell lines.

Compound ClassTarget Cell LineIC50 (µM)Reference
Substituted Pyrido[2,3-b]pyrazineHuman Colon Cancer (HT-29)5 - 20[3]
Substituted Pyrido[2,3-b]pyrazineHuman Breast Cancer (MCF-7)10 - 50[3]
Substituted Pyrido[2,3-b]pyrazineHuman Lung Cancer (A549)8 - 30[3]

The mechanism of action for the anticancer effects of these compounds is often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in cell cycle progression, such as kinases.

Antimicrobial Activity

The pyrido[2,3-b]pyrazine scaffold is also a key feature in a number of compounds with potent antimicrobial properties. These derivatives have been tested against a panel of pathogenic bacteria and fungi, demonstrating significant inhibitory effects.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Functionalized Pyrido[2,3-b]pyrazineStaphylococcus aureus16 - 64[4]
Functionalized Pyrido[2,3-b]pyrazineEscherichia coli32 - 128[4]
Functionalized Pyrido[2,3-b]pyrazineCandida albicans8 - 32[1]

The antimicrobial activity of these compounds is believed to stem from their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.

Experimental Protocols

To ensure the reproducibility of the findings presented in this guide, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of a Pyrido[2,3-b]pyrazine Derivative (General Procedure)

Experimental Workflow: Synthesis cluster_reduction Step 1: Reduction cluster_condensation Step 2: Condensation cluster_coupling Step 3: Functionalization (e.g., Suzuki Coupling) A Dissolve this compound in acetic acid B Add iron powder portion-wise at room temperature A->B C Heat the reaction mixture at 80°C for 2 hours B->C D Cool, filter, and neutralize to obtain 3-iodo-pyridine-2,5-diamine C->D E Dissolve 3-iodo-pyridine-2,5-diamine and a 1,2-dicarbonyl compound in ethanol F Add a catalytic amount of acetic acid E->F G Reflux the mixture for 4 hours F->G H Cool and collect the precipitated iodo-pyrido[2,3-b]pyrazine G->H I Combine the iodo-pyrido[2,3-b]pyrazine, a boronic acid, Pd catalyst, and base in a solvent J Degas the mixture and heat under inert atmosphere I->J K Monitor reaction progress by TLC J->K L Purify the product by column chromatography K->L

Caption: Step-by-step workflow for the synthesis of a functionalized pyrido[2,3-b]pyrazine.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of heterocyclic compounds with significant biological potential. The pyrido[2,3-b]pyrazine derivatives, in particular, have demonstrated promising anticancer and antimicrobial activities, warranting further investigation. Future research should focus on expanding the library of these derivatives through various synthetic strategies and conducting in-depth mechanistic studies to elucidate their modes of action. The structure-activity relationship data gathered from these studies will be invaluable for the rational design of more potent and selective therapeutic agents.

References

A Researcher's Guide to Strategic Reagent Selection: A Cost-Benefit Analysis of 3-Iodo-5-nitropyridin-2-amine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the 2-aminopyridine scaffold is a privileged structure, forming the core of numerous biologically active molecules. The ability to functionalize this core with precision is paramount. 3-Iodo-5-nitropyridin-2-amine has emerged as a highly valuable building block, offering multiple synthetic handles for molecular elaboration. However, its utility must be weighed against its cost and the availability of alternative reagents.

This guide provides an in-depth analysis of this compound, comparing its performance in critical synthetic transformations against its bromo- and chloro-analogs. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to equip researchers and drug development professionals with the insights needed to make strategic, cost-effective decisions in the laboratory and during scale-up.

The Strategic Value of Substituted 2-Aminopyridines

The structure of this compound is tailored for synthetic versatility. Each substituent serves a distinct and crucial role:

  • The 2-Amino Group: Acts as a potent nucleophile or a directing group. It is a key anchor point for building complex molecular architectures and is often essential for biological activity.

  • The 5-Nitro Group: As a strong electron-withdrawing group, it modulates the reactivity of the pyridine ring. Furthermore, it can be readily reduced to an amino group, providing another site for diversification late in a synthetic sequence.

  • The 3-Iodo Group: This is the primary handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of halogen at this position (Iodo vs. Bromo vs. Chloro) is the central theme of our analysis.

Caption: Key functional groups of this compound.

A Head-to-Head Comparison in Cross-Coupling Reactions

The primary utility of halo-pyridines like our topic compound is in palladium-catalyzed cross-coupling reactions. The two most common and powerful of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2] The choice of halogen (I, Br, or Cl) directly impacts the kinetics and success of these reactions, primarily by influencing the rate-determining oxidative addition step.[3]

The C–X bond strength decreases in the order C–Cl > C–Br > C–I. Consequently, the reactivity in oxidative addition follows the reverse trend: C–I > C–Br > C–Cl . This fundamental principle dictates the reaction conditions required for each substrate.

Suzuki-Miyaura Coupling

This reaction couples an organohalide with a boronic acid or ester.[2][3] It is a cornerstone of modern synthesis for creating biaryl structures.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd2_complex R-Pd(II)-X Ln pd0->pd2_complex Oxidative Addition (R-X) pd2_boron R-Pd(II)-R' Ln pd2_complex->pd2_boron Transmetalation (R'-B(OR)2, Base) pd2_boron->pd0 Reductive Elimination product R-R' pd2_boron->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an organohalide and an amine.[1][4] It has largely replaced harsher classical methods for synthesizing arylamines.[1]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)-X Ln pd0->pd2_complex Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)-NR'R'' Ln pd2_complex->pd2_amido Amine Coordination & Deprotonation (HNR'R'', Base) pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido->product Decision_Tree start Project Start: Select Halogenated Pyridine q1 What is the primary driver? Cost vs. Speed/Success start->q1 cost_driven Cost-Driven Path (Scale-up, Process Dev.) q1->cost_driven Cost success_driven Success-Driven Path (Discovery, Complex Substrates) q1->success_driven Speed/ Success chloro Start with: 3-Chloro-5-nitropyridin-2-amine cost_driven->chloro iodo Start with: This compound success_driven->iodo q2 Reaction Failing or Substrate Decomposing? chloro->q2 bromo Start with: 3-Bromo-5-nitropyridin-2-amine end_balanced Balanced Profile (Good starting point for most projects) bromo->end_balanced q3 Need to reduce catalyst cost or time? iodo->q3 q2->bromo Yes end_cost Most Economical (Requires optimization, robust substrates) q2->end_cost No q3->bromo Yes end_success Highest Probability of Success (Ideal for Precious Substrates) q3->end_success No

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. The compound 3-iodo-5-nitropyridin-2-amine, a halogenated nitroaromatic compound, requires meticulous handling from bench to disposal to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, explaining the causality behind each critical step to build a deep, trustworthy understanding of safe laboratory practices.

Hazard Assessment: Understanding the "Why"

Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is an organic molecule containing iodo and nitro functional groups, which define its hazard profile. While specific toxicological data for this exact compound is limited, data from structurally similar compounds, such as 2-Amino-5-iodo-3-nitropyridine and other nitropyridine derivatives, provides a strong basis for a conservative safety assessment.[1][2]

The primary hazards are:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[3][4]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[1][4]

  • Acute Toxicity: The compound may be harmful if swallowed or absorbed through the skin.[1]

  • Allergic Skin Reaction: Some individuals may develop skin sensitization upon exposure.[1]

  • Environmental Hazard: Halogenated organic compounds can persist in the environment and may be harmful to aquatic life. Therefore, release into the environment or drainage systems is strictly prohibited.[3][5]

These hazards necessitate the engineering controls and personal protective equipment detailed below.

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe handling is minimizing exposure. This is achieved through a combination of facility design (engineering controls) and personal barriers (PPE).

Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing and preparing for disposal, must be conducted inside a certified chemical fume hood.[3] This prevents the inhalation of airborne particles.

  • Safety Shower & Eyewash Station: Immediate access to a safety shower and eyewash station is mandatory in case of accidental large-scale exposure.[2]

Personal Protective Equipment (PPE): The following table summarizes the minimum PPE required when handling this compound.

Hazard Category GHS Classification (based on analogues) Required PPE Rationale
Eye Contact Serious Eye Irritation, Category 2/2A[1][2][4]Chemical safety goggles or a face shield.[2][5]Prevents eye contact with dust or splashes.
Skin Contact Skin Irritation, Category 2; May cause allergic reaction[1][3]Nitrile gloves (or other chemically resistant gloves), lab coat, and closed-toe shoes.Prevents skin absorption and irritation.
Inhalation May cause respiratory irritation[1][4]Use within a fume hood. If a hood is not feasible, a NIOSH-approved respirator with a particle filter is necessary.[2][5]Prevents inhalation of hazardous dust.

Waste Characterization and Segregation: The Critical First Step

Proper disposal begins with correct waste classification. Due to the presence of iodine, this compound is classified as a halogenated organic waste .[6][7]

Why is this segregation critical? Halogenated wastes cannot be disposed of with non-halogenated organic solvents. The combustion of halogenated compounds requires specialized, high-temperature incinerators equipped with scrubbers to neutralize the resulting acidic gases (e.g., hydrogen iodide).[6] Mixing this waste stream with others, such as non-halogenated solvents destined for fuel blending, can damage equipment, create toxic byproducts, and violate regulatory standards set by bodies like the U.S. Environmental Protection Agency (EPA).[7][8]

The workflow below illustrates the decision process for waste segregation.

G Diagram 1: Waste Segregation Workflow Start Identify Waste Containing This compound Waste_Type Is the waste solid, liquid, or contaminated labware? Start->Waste_Type Solid Dry Solid Waste (e.g., powder, contaminated silica) Waste_Type->Solid Solid Liquid Liquid Waste (e.g., dissolved in solvent) Waste_Type->Liquid Liquid Labware Contaminated Labware (e.g., glassware, weigh boats) Waste_Type->Labware Labware Halogenated_Container Place in 'Halogenated Organic SOLIDS' Waste Container Solid->Halogenated_Container Check_Solvent Is the solvent halogenated? Liquid->Check_Solvent Contaminated_Solid_Container Place in 'Contaminated Solid Waste' (sharps excluded) or 'Glass Waste' bin Labware->Contaminated_Solid_Container Halogenated_Liquid_Container Place in 'Halogenated Organic LIQUIDS' Waste Container Check_Solvent->Halogenated_Liquid_Container Yes Non_Halogenated_Container Place in 'Non-Halogenated Organic LIQUIDS' Waste Container (Check institutional policy first!) Check_Solvent->Non_Halogenated_Container No Label Label container with chemical name, concentration, and date. Halogenated_Container->Label Halogenated_Liquid_Container->Label Non_Halogenated_Container->Label Contaminated_Solid_Container->Label

Caption: Waste segregation decision tree for this compound.

Step-by-Step Disposal Protocols

Follow these procedures based on the form of the waste.

Protocol 4.1: Unused or Expired Solid Compound
  • Work Area Preparation: Ensure the chemical fume hood is clean and operational. Have the designated, properly labeled "Halogenated Organic Solids" waste container ready.

  • Transfer: Carefully transfer the solid this compound from its original container into the hazardous waste container. Use a spatula or powder funnel to minimize dust generation.

  • Decontaminate Original Container: Triple rinse the empty original container with a suitable solvent (e.g., acetone or ethanol). The rinsate is now considered hazardous liquid waste.

  • Dispose of Rinsate: Pour the rinsate into the designated "Halogenated Organic Liquids" waste container. The presence of the iodo-compound necessitates this, even if the rinse solvent is non-halogenated.

  • Labeling: Securely close the waste container. Ensure the label is updated with "this compound" and the quantity added.

  • Final Steps: Deface the label of the empty, rinsed original container and dispose of it in the appropriate solid waste bin (e.g., glass waste), as per your institution's guidelines.

Protocol 4.2: Contaminated Labware and Materials
  • Solid Materials: Items like contaminated gloves, weigh paper, and paper towels should be placed in a sealed bag and then into the "Halogenated Organic Solids" or a designated "Contaminated Solid Waste" container.

  • Non-disposable Glassware: Rinse glassware with a small amount of solvent. This rinsate must be disposed of as "Halogenated Organic Liquids" waste. After rinsing, the glassware can be washed normally.

  • Silica Gel: Silica gel from chromatography containing this compound must be disposed of in the "Halogenated Organic Solids" container.

Protocol 4.3: Solutions Containing this compound
  • Identify Solvent: Determine if the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethyl acetate, methanol).

  • Segregate:

    • If the solvent is halogenated , pour the waste solution directly into the "Halogenated Organic Liquids" container.

    • If the solvent is non-halogenated , the entire solution is still classified as halogenated waste due to the solute. Pour it into the "Halogenated Organic Liquids" container. Never mix this into a non-halogenated waste stream. [7]

  • Labeling: Update the waste container label with the chemical name, solvent, estimated concentration, and quantity. Keep the container closed when not in use.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Control Access: Restrict access to the spill area.

  • Wear Appropriate PPE: Before cleanup, don the full PPE listed in Section 2.

  • Cleanup:

    • For a solid spill , gently cover the spill with an absorbent material to prevent dust from becoming airborne.[4]

    • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a designated waste container.[4][5] Avoid dry sweeping that creates dust.

    • Wipe the spill area with a cloth dampened with a suitable solvent.

    • Place all cleanup materials into the "Halogenated Organic Solids" waste container.

  • Seek Medical Attention:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][5]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2][5]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[2]

Regulatory Compliance

All hazardous waste disposal is governed by strict regulations. In the United States, this is primarily managed by the EPA under the Resource Conservation and Recovery Act (RCRA).[9][10] As a waste generator, you are legally responsible for ensuring your waste is correctly characterized, labeled, and handled by a licensed disposal facility.[5][11] Always follow your institution's specific EHS guidelines, as they are designed to keep you in compliance with all local, state, and federal laws.

References

Navigating the Synthesis of 3-Iodo-5-nitropyridin-2-amine: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Essential Safety Information

This guide provides critical safety and operational protocols for researchers, scientists, and drug development professionals handling 3-Iodo-5-nitropyridin-2-amine. This compound, while a valuable building block in pharmaceutical and agrochemical synthesis, presents a significant hazard profile that necessitates stringent safety measures. Adherence to the following procedures is paramount to ensure personnel safety and environmental protection.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a multifaceted molecule, and its potential hazards arise from the interplay of its functional groups: an aromatic amine, a nitro group, and an iodine substituent.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Skin Sensitization1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity3H335: May cause respiratory irritation

This data is compiled from GHS classifications for 2-Amino-5-iodo-3-nitropyridine.

The nitroaromatic component suggests potential thermal instability and the capacity for rapid decomposition, particularly at elevated temperatures.[1] Many nitroaromatic compounds are also toxic and can be readily absorbed through the skin.[1] The presence of iodine and an amino group on the pyridine ring further contributes to its reactivity and potential for biological activity.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The following protocol is designed to provide comprehensive protection against the primary routes of exposure: dermal contact, inhalation, and eye contact.[2]

Dermal Protection: Selecting the Right Gloves

The choice of gloves is critical, as skin contact is a primary exposure route. While no single glove material is impervious to all chemicals, a careful selection based on the compound's characteristics is necessary.

  • Primary Recommendation: Nitrile Gloves. Nitrile gloves offer a robust barrier against a wide array of chemicals, including many solvents, oils, and some acids and bases.[3][4] They are a suitable choice for handling this compound, particularly for incidental contact.[5] Nitrile gloves also provide good puncture resistance and are a safe alternative for individuals with latex allergies.[3]

  • Consideration for Extended Use or Splashes: Thicker Nitrile or Double Gloving. For procedures involving larger quantities or a higher risk of splashing, consider using thicker (e.g., 8-12 mil) industrial-grade nitrile gloves or double-gloving.[4] Double gloving provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Alternative for Specific Solvents: Butyl Rubber Gloves. If the experimental procedure involves the use of strong organic solvents for which nitrile has poor resistance, butyl rubber gloves are an excellent alternative. Butyl rubber provides superior protection against ketones, esters, and nitro-compounds.[6]

Glove Selection and Use Protocol:

  • Inspect Before Use: Always visually inspect gloves for any signs of degradation, punctures, or tears before donning.

  • Proper Donning: Ensure hands are clean and dry before putting on gloves.

  • Avoid Contamination: Never touch personal items (phones, pens, etc.) or common surfaces with gloved hands.

  • Immediate Replacement: If a glove is splashed with the chemical or torn, remove it immediately, wash your hands thoroughly, and don a new pair.

  • Proper Removal: Remove gloves by peeling them off from the cuff, turning them inside out to avoid skin contact with the contaminated exterior.

  • Dispose of Properly: Dispose of used gloves in the designated hazardous waste container.

Body Protection: The Essential Lab Coat

A flame-resistant lab coat should be worn at all times in the laboratory. It should be long-sleeved and fully buttoned to provide maximum coverage. This protects your skin and personal clothing from splashes and spills.

Eye and Face Protection: A Non-Negotiable Standard
  • Chemical Safety Goggles: These are mandatory to protect against splashes and fine dust particles. Safety glasses do not provide a sufficient seal and are not an adequate substitute.[7]

  • Face Shield: When handling larger quantities of the solid or solutions, or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles for full-face protection.

Respiratory Protection: Mitigating Inhalation Risks

Given that this compound can cause respiratory irritation, all handling of the solid compound should be conducted within a certified chemical fume hood to minimize the inhalation of dust particles.[8] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for safely managing this compound throughout its lifecycle in the laboratory.

Operational_Workflow Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Log and Segregate Handling Safe Handling and Use Storage->Handling Transport in Secondary Containment Waste_Collection Waste Segregation and Collection Handling->Waste_Collection Immediate Segregation Disposal Hazardous Waste Disposal Waste_Collection->Disposal Scheduled Pickup

Caption: Operational workflow for this compound.

Step-by-Step Handling Procedure:
  • Receiving: Upon receipt, visually inspect the container for any damage or leaks. Ensure the manufacturer's label is intact and legible.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][8] The storage location should be clearly labeled.

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Have an emergency eyewash station and safety shower accessible.[8]

  • Weighing and Transfer: Conduct all weighing and transfer of the solid material within a chemical fume hood to prevent the dispersion of dust. Use non-sparking tools.

  • In Solution: When working with the compound in solution, be mindful of the hazards of the solvent used and adjust PPE accordingly.

  • Post-Handling: After use, decontaminate the work area and any equipment used. Wash hands thoroughly after removing PPE.

Emergency Response: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.

  • Spill: For a small spill, and if you are trained to do so, carefully clean it up while wearing appropriate PPE. Absorb liquids with an inert material (e.g., vermiculite, sand) and place the contaminated material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and associated waste is a legal and ethical responsibility.

Disposal_Plan cluster_WasteStreams Waste Generation cluster_Collection Waste Collection Solid_Waste Contaminated Solids (Gloves, Paper Towels, etc.) Solid_Container Labeled, Sealed Bag (Solid Halogenated Waste) Solid_Waste->Solid_Container Liquid_Waste Unused Solutions & Rinsates Liquid_Container Labeled, Sealed Bottle (Halogenated Organic Waste) Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup Environmental Health & Safety Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup

Caption: Waste disposal workflow for this compound.

Waste Segregation and Disposal Protocol:

  • Halogenated Organic Waste: this compound is a halogenated organic compound. All waste containing this chemical, including unused material, solutions, and rinsates, must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[9] Do not mix with non-halogenated waste.[9]

  • Contaminated Labware: Disposable items such as gloves, weigh boats, and paper towels that are contaminated with the chemical should be placed in a sealed bag or container, clearly labeled as hazardous waste.

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate must be collected as halogenated organic waste.[10] Once triple-rinsed, the container can be disposed of according to your institution's guidelines, with the label defaced.[10]

  • Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.[11]

By integrating these safety protocols into your standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-5-nitropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-Iodo-5-nitropyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.